4-Chloro-2-methoxyaniline hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-chloro-2-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGTWKFPYRUXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861299-14-1 | |
| Record name | 861299-14-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Chloro-2-methoxyaniline hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of 4-Chloro-2-methoxyaniline Hydrochloride
Introduction
4-Chloro-2-methoxyaniline and its hydrochloride salt are pivotal intermediates in the field of medicinal chemistry and drug development. Notably, this compound serves as a crucial building block for the synthesis of advanced pharmaceutical agents, including CXCR2 antagonists and certain CD4-gp120 binding inhibitors[1][2][3]. For researchers and scientists in drug development, a thorough understanding of the physical properties of the hydrochloride salt is not merely academic; it is a fundamental prerequisite for successful reaction design, purification, formulation, and quality control.
This guide provides a comprehensive technical overview of the core physical and chemical characteristics of this compound. Moving beyond a simple data sheet, this document offers insights into the practical implications of these properties, outlines standard methodologies for their verification, and emphasizes the safety protocols essential for handling this compound. The information is structured to support the logical workflow of a research scientist, from initial identification to application in synthesis.
Chemical Identity and Structure
Clarity regarding the specific form of a chemical—free base versus its salt—is critical, as the properties can differ significantly. 4-Chloro-2-methoxyaniline is a primary amine, which is basic and can be readily protonated by hydrochloric acid to form the more stable and often more water-soluble hydrochloride salt.
| Identifier | 4-Chloro-2-methoxyaniline (Free Base) | This compound |
| IUPAC Name | 4-chloro-2-methoxyaniline[4] | 4-chloro-2-methoxyaniline;hydrochloride |
| Synonyms | 4-Chloro-o-anisidine, 2-Amino-5-chloroanisole[2][4] | N/A |
| CAS Number | 93-50-5[2][4] | 861299-14-1[5][6] |
| Molecular Formula | C₇H₈ClNO[2][4] | C₇H₈ClNO·HCl (or C₇H₉Cl₂NO)[6] |
| Molecular Weight | 157.60 g/mol [2][4] | 194.1 g/mol [6] |
The conversion of the free base to its hydrochloride salt is a standard practice in drug development. This is done to improve a compound's stability, handling characteristics, and, most importantly, its solubility in aqueous media, which is a key factor for both synthetic manipulations in polar solvents and for potential bioavailability studies.
Core Physical Properties
The physical state and behavior of this compound dictate its handling, storage, and application.
| Property | Value | Form | Notes and Experimental Context |
| Appearance | Dark brown low melting solid[1][2] | Free Base | The color can be an indicator of purity; darker coloration may suggest the presence of oxidized impurities. |
| Melting Point | 47-49°C[2] or 52°C[7] | Free Base | A sharp melting range is a primary indicator of high purity. The hydrochloride salt is expected to have a significantly higher melting point due to its ionic character. |
| Boiling Point | ~260°C (estimate)[7] | Free Base | This is an estimated value. High-vacuum distillation would be required to prevent decomposition. |
| Solubility | Slightly soluble in Chloroform and Methanol[7] | Free Base | As a hydrochloride salt, solubility is expected to be significantly enhanced in polar protic solvents like water, ethanol, and methanol. |
| pKa | 3.90 ± 0.10 (Predicted)[7] | Free Base | This value refers to the acidity of the conjugate acid (the anilinium ion). It indicates that the free base is a weak base. |
Solubility Profile: A Critical Parameter
For drug development professionals, the solubility of a compound is paramount. The hydrochloride salt form is specifically utilized to enhance aqueous solubility. Determining this property accurately is a routine yet critical task.
This protocol provides a validated method for determining the equilibrium solubility of a compound.
-
Preparation: Accurately weigh an excess of this compound into separate vials for each solvent to be tested (e.g., deionized water, phosphate-buffered saline, ethanol).
-
Solvent Addition: Add a precise volume of the selected solvent to each vial.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours). The rationale for this extended time is to ensure the solution is fully saturated and the dissolution process has reached its thermodynamic endpoint.
-
Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid. This step is crucial to ensure that the sample taken for analysis is from a clear, saturated solution, free of any solid particles.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration using a validated analytical method, typically HPLC-UV.
-
Calculation: Based on the measured concentration and the dilution factor, calculate the solubility in units such as mg/mL or µg/mL.
Caption: Workflow for Thermodynamic Solubility Determination.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a research scientist, interpreting these spectra is key to confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the first line of inquiry for structural confirmation. For the free base in CDCl₃, characteristic signals are observed: a singlet for the methoxy (-OCH₃) protons around 3.86 ppm, and signals in the aromatic region (approx. 6.65-6.78 ppm) for the three protons on the benzene ring[1]. The amine (-NH₂) protons would appear as a broad singlet. For the hydrochloride salt in a solvent like DMSO-d₆, the amine protons would be shifted downfield and appear as a broader peak (-NH₃⁺), and the aromatic proton signals may also experience shifts due to the electronic effect of the protonated amine.
-
¹³C NMR: The carbon NMR provides information on the carbon framework. One would expect to see seven distinct signals corresponding to the seven carbon atoms in the molecule, including the methoxy carbon and the six aromatic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for 4-Chloro-2-methoxyaniline would include:
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N-H Stretching: Medium to strong bands in the 3300-3500 cm⁻¹ region for the primary amine. For the hydrochloride salt, these are replaced by broad N⁺-H stretching bands.
-
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methoxy group appears just below 3000 cm⁻¹.
-
C-O Stretching: A strong band for the aromatic ether linkage is typically found in the 1200-1275 cm⁻¹ region.
-
C-Cl Stretching: A band in the fingerprint region, typically 600-800 cm⁻¹, confirms the presence of the chlorine substituent.
Caption: General Workflow for Spectroscopic Structure Elucidation.
Handling, Storage, and Safety
Proper handling and storage are non-negotiable for ensuring researcher safety and maintaining the integrity of the compound.
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Safety Precautions: 4-Chloro-2-methoxyaniline is classified as an irritant. The following GHS hazard statements apply:
-
Storage Conditions: To ensure long-term stability and prevent degradation, the compound should be stored under the following conditions:
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Temperature: 2-8°C (refrigerated)[7].
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen)[7]. This prevents oxidation, which is common for aniline derivatives and can lead to discoloration and impurity formation.
-
Light: Keep in a dark place, as the compound may be light-sensitive[7].
-
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry. Its physical properties—from its solid-state form and melting point to its solubility and spectroscopic signature—are defining characteristics that influence its every application. This guide has detailed these core properties, providing not just the data but also the scientific context and experimental rationale necessary for its effective and safe use in a research and development setting. By understanding and verifying these parameters, scientists can ensure the reliability of their synthetic outcomes and contribute to the advancement of drug discovery programs.
References
- 1. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. scbt.com [scbt.com]
- 4. Benzenamine, 4-chloro-2-methoxy- | C7H8ClNO | CID 7143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2-methoxyaniline, HCl | 861299-14-1 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [amp.chemicalbook.com]
- 8. 4-Chloro-2-methoxyaniline | 93-50-5 [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
An In-depth Technical Guide to 4-Chloro-2-methoxyaniline Hydrochloride: A Key Intermediate in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection and understanding of key chemical intermediates are paramount to the successful synthesis of novel therapeutic agents. Among these, 4-Chloro-2-methoxyaniline hydrochloride has emerged as a crucial building block, particularly in the development of antagonists for the C-X-C chemokine receptor 2 (CXCR2). This guide provides an in-depth technical overview of its chemical identity, synthesis, and critical role in pharmaceutical research, grounded in scientific principles and practical application.
Chemical Identity and Physicochemical Properties
4-Chloro-2-methoxyaniline and its hydrochloride salt are foundational reagents in organic synthesis. A clear understanding of their specific identifiers and properties is the first step in their effective application.
Chemical Structure and CAS Numbers
The molecular structure of 4-Chloro-2-methoxyaniline features a benzene ring substituted with a chloro group at the 4-position, a methoxy group at the 2-position, and an amino group at the 1-position. The hydrochloride salt is formed by the protonation of the amino group.
4-Chloro-2-methoxyaniline (Free Base)
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IUPAC Name: 4-chloro-2-methoxyaniline[1]
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Synonyms: 4-Chloro-o-anisidine, p-Chloro-o-anisidine, 2-Amino-5-chloroanisole[1]
This compound
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Chemical Formula: C₇H₉Cl₂NO
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IUPAC Name: 4-chloro-2-methoxyaniline;hydrochloride
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CAS Number: 861299-14-1
dot graph "Chemical_Structures" { layout=neato; node [shape=none, margin=0]; edge [style=invis];
}
Figure 1: Chemical structures of 4-Chloro-2-methoxyaniline and its hydrochloride salt.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source |
| Molecular Weight | 157.60 g/mol (Free Base) | [1][2] |
| 194.06 g/mol (Hydrochloride) | ||
| Appearance | Dark brown low melting solid | [3] |
| Melting Point | 52 °C (Free Base) | [3] |
| Boiling Point | ~260 °C (estimate) | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| pKa | 3.90 ± 0.10 (Predicted) | [3] |
Synthesis and Purification: A Validated Protocol
The reliable synthesis of 4-Chloro-2-methoxyaniline is critical for its use in subsequent drug development workflows. A common and effective method involves the reduction of the corresponding nitro compound, 5-Chloro-2-nitroanisole.
Experimental Protocol: Synthesis of 4-Chloro-2-methoxyaniline
This protocol details a robust method for the synthesis of 4-Chloro-2-methoxyaniline, adapted from established procedures.[3] The rationale behind each step is provided to ensure a thorough understanding of the process.
Materials:
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5-Chloro-2-nitroanisole
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Iron powder
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Ammonium chloride (NH₄Cl)
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Distilled water
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Ethyl acetate
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5% Aqueous sodium bicarbonate (NaHCO₃)
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Saturated saline solution
-
5% Aqueous hydrochloric acid (HCl)
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20% Aqueous sodium hydroxide (NaOH)
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Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: Prepare a suspension of iron powder (5.0 equivalents) and ammonium chloride (0.65 equivalents) in distilled water. Heat the mixture to reflux for 15 minutes. Rationale: The iron powder acts as the reducing agent in this reaction, while ammonium chloride serves as an electrolyte to facilitate the electron transfer process.
-
Addition of Starting Material: Slowly add 5-Chloro-2-nitroanisole (1.0 equivalent) to the refluxing suspension. Continue to stir the reaction mixture under reflux. Rationale: The slow addition of the nitro compound controls the exothermic nature of the reduction reaction.
-
Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC). Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating the completion of the reaction.
-
Neutralization and Filtration: Once the reaction is complete, neutralize the mixture by the slow, dropwise addition of 5% aqueous sodium bicarbonate. Filter the mixture through diatomaceous earth. Rationale: Neutralization quenches the reaction and prepares the mixture for extraction. Diatomaceous earth aids in the removal of fine iron oxide byproducts.
-
Extraction and Washing: Extract the filtrate three times with ethyl acetate. Combine the organic phases and wash sequentially with saturated saline and 5% aqueous hydrochloric acid. Rationale: Ethyl acetate is an effective solvent for extracting the aniline product. The acid wash removes any remaining basic impurities.
-
Back-Extraction: Combine the aqueous phases and adjust the pH to neutral with 20% aqueous sodium hydroxide. Extract this aqueous layer three times with ethyl acetate. Rationale: This step ensures the recovery of any product that may have partitioned into the acidic aqueous phase during the initial washing step.
-
Drying and Concentration: Combine all organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent. Rationale: Anhydrous sodium sulfate removes residual water from the organic phase. Concentration yields the crude product.
-
Purification (Optional): The crude product can be purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent. Rationale: Column chromatography separates the desired product from any remaining impurities, yielding a high-purity compound.
-
Conversion to Hydrochloride Salt: To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration and dried.
dot graph "Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=9];
} Figure 2: A generalized workflow for the synthesis of this compound.
Application in Drug Discovery: Synthesis of CXCR2 Antagonists
This compound is a key intermediate in the synthesis of CXCR2 antagonists.[1][2][4] The CXCR2 receptor is a G protein-coupled receptor that plays a significant role in inflammatory responses, and its antagonists are being investigated for the treatment of various inflammatory diseases and cancer.
The chloro and methoxy substituents on the aniline ring are not merely passive components; they play a crucial role in the ultimate biological activity of the final drug molecule. The chloro group can enhance binding affinity through halogen bonding and increase metabolic stability, while the methoxy group can act as a hydrogen bond acceptor and influence the compound's electronic properties and solubility.
Illustrative Synthetic Application
While specific synthetic routes to proprietary CXCR2 antagonists are often detailed in patents, a general representation of how 4-Chloro-2-methoxyaniline can be utilized is through the formation of a core heterocyclic structure common to many kinase inhibitors and receptor antagonists. For instance, a substituted pyrimidine or quinoline ring system can be constructed using this aniline as a starting material.
dot graph "CXCR2_Antagonist_Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=9];
} Figure 3: A conceptual pathway for the synthesis of a CXCR2 antagonist from 4-Chloro-2-methoxyaniline.
Spectroscopic Data for Characterization
Confirmation of the chemical structure and purity of synthesized 4-Chloro-2-methoxyaniline is achieved through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of the free base in CDCl₃ typically shows characteristic signals for the aromatic protons, the methoxy group protons, and the amine protons. For example, a published spectrum shows signals at approximately δ 6.78 (m, 2H), 6.65 (d, 1H), and 3.86 (s, 3H).[3]
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the amine group, C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and the C-Cl stretching.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-Chloro-2-methoxyaniline.
Conclusion
This compound is a valuable and versatile intermediate in the field of drug discovery. Its well-defined chemical properties, established synthetic routes, and crucial role in the construction of complex bioactive molecules, such as CXCR2 antagonists, make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and application, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.
References
An In-Depth Technical Guide to the Solubility of 4-Chloro-2-methoxyaniline Hydrochloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-Chloro-2-methoxyaniline hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] Recognizing the critical role of solubility in drug development—from reaction kinetics and purification to formulation and bioavailability—this document synthesizes theoretical principles with practical methodologies for researchers, chemists, and formulation scientists. In light of the limited publicly available quantitative solubility data for this specific compound, this guide emphasizes the foundational principles governing its solubility and provides a detailed protocol for its empirical determination.
Introduction to this compound and the Imperative of Solubility
4-Chloro-2-methoxyaniline and its hydrochloride salt are important intermediates in the synthesis of various pharmaceutical compounds, including CXCR2 antagonists and CD4-gp120 binding inhibitors.[1] The hydrochloride form is often preferred in drug development to enhance stability and aqueous solubility. However, its solubility in organic solvents is a crucial parameter that dictates its utility in various stages of drug manufacturing, including synthesis, crystallization, and formulation.[3] An understanding of its solubility profile in a range of organic solvents is therefore essential for process optimization and the development of a robust and reproducible manufacturing process.
Theoretical Framework for Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound provides key insights into its expected solubility behavior.
Molecular Structure and Polarity:
-
Aniline Moiety: The primary amine group (-NH2) is capable of acting as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor. This contributes to the polarity of the molecule.
-
Methoxy Group (-OCH3): The ether linkage introduces some polarity and the oxygen atom can act as a hydrogen bond acceptor.
-
Chloro Group (-Cl): The chloro substituent is electron-withdrawing and contributes to the overall polarity of the molecule.
-
Aromatic Ring: The benzene ring is largely non-polar and hydrophobic.
-
Hydrochloride Salt: The presence of the hydrochloride salt significantly increases the polarity of the molecule compared to its free base form. This is due to the ionic character of the ammonium chloride group formed by the protonation of the aniline nitrogen.
Based on this structure, this compound is a polar molecule. Therefore, it is expected to have a higher solubility in polar organic solvents.
Solvent Classes and Predicted Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the protonated amine and the methoxy group, leading to favorable interactions and likely good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are highly polar and can effectively solvate the polar functional groups of the molecule, suggesting good solubility.
-
Less Polar Solvents (e.g., Chloroform, Dichloromethane): While chloroform has some polarity, the solubility is expected to be lower than in highly polar solvents. The "slight" solubility reported for chloroform is consistent with this prediction.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the hydrochloride salt, very low solubility is expected in these solvents.
The interplay of these factors is visually represented in the following diagram:
Caption: Key molecular and solvent properties determining solubility.
Qualitative and Predicted Solubility Data
While quantitative data is sparse, qualitative information and predictions based on chemical principles can guide solvent selection.
| Solvent Class | Solvent | IUPAC Name | Qualitative Solubility | Predicted Solubility Range (mg/mL) | Rationale |
| Polar Protic | Methanol | Methanol | Slightly Soluble | 10 - 50 | Strong potential for hydrogen bonding with the solute. |
| Ethanol | Ethanol | Likely Soluble | 10 - 50 | Similar to methanol, with slightly reduced polarity. | |
| Polar Aprotic | DMSO | Dimethyl sulfoxide | Likely Soluble | 50 - 200 | High polarity and ability to solvate cations and anions effectively. |
| DMF | Dimethylformamide | Likely Soluble | 50 - 200 | High polarity, effective at solvating polar molecules. | |
| Chlorinated | Chloroform | Trichloromethane | Slightly Soluble | 1 - 10 | Moderate polarity allows for some interaction. |
| Non-Polar | Hexane | Hexane | Insoluble | < 0.1 | Mismatch in polarity between the highly polar solute and non-polar solvent. |
| Toluene | Toluene | Insoluble | < 0.1 | Aromatic but non-polar nature makes it a poor solvent for the hydrochloride salt. |
Note: The predicted solubility ranges are estimations based on chemical principles and should be confirmed experimentally.
Experimental Protocol for Quantitative Solubility Determination
The following section provides a detailed, step-by-step methodology for the accurate determination of the solubility of this compound in various organic solvents. The shake-flask method is described as it is a reliable and widely accepted technique for determining thermodynamic solubility.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Shake-flask method workflow for solubility measurement.
Step-by-Step Procedure
-
Preparation:
-
Accurately weigh an excess amount of this compound into a vial. "Excess" means that there should be undissolved solid remaining at the end of the experiment.
-
Pipette a known volume of the selected organic solvent into the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). Periodically check to ensure that undissolved solid is always present.
-
-
Sample Collection and Preparation:
-
Remove the vial from the shaker and allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary to pellet the solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent (usually the same solvent or a mobile phase component for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.
-
Conclusion
While readily available quantitative solubility data for this compound is limited, a thorough understanding of its chemical structure and the principles of solubility allows for rational prediction of its behavior in various organic solvents. This technical guide provides a strong theoretical foundation and, crucially, a detailed, practical protocol for the empirical determination of its solubility. By following the outlined experimental workflow, researchers and drug development professionals can generate the precise solubility data necessary for process development, optimization, and successful formulation of new pharmaceutical entities.
References
An In-Depth Technical Guide to 4-Chloro-2-methoxyaniline Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Chloro-2-methoxyaniline hydrochloride, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, detailed synthesis protocols, analytical characterization, and its critical role in the synthesis of advanced pharmaceutical agents, particularly CXCR2 antagonists.
Compound Identification and Nomenclature
This compound is an aromatic amine that serves as a versatile building block in organic synthesis. Accurate identification is crucial for regulatory compliance and scientific precision.
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number: 93-50-5 .[1] It is important to note that this CAS number typically refers to the free base, 4-Chloro-2-methoxyaniline, but is often used interchangeably in commercial listings for the hydrochloride salt. The hydrochloride salt form enhances solubility in aqueous media, a desirable property for many synthetic applications.
A comprehensive list of synonyms and alternative names is provided in Table 1, reflecting its various designations in scientific literature and chemical catalogs.
Table 1: Synonyms and Identifiers for this compound
| Name Type | Name |
| IUPAC Name | This compound |
| Common Synonyms | 4-Chloro-o-anisidine hydrochloride, p-Chloro-o-anisidine hydrochloride, 2-Amino-5-chloroanisole hydrochloride, 2-Methoxy-4-chloroaniline hydrochloride |
| Systematic Names | 4-chloro-2-methoxybenzenamine hydrochloride, (4-chloro-2-methoxyphenyl)amine hydrochloride |
| CAS Number | 93-50-5 (for free base) |
| Molecular Formula | C₇H₉Cl₂NO |
| Molecular Weight | 194.06 g/mol |
Physicochemical and Safety Data
Understanding the physical properties and safety profile of this compound is paramount for its proper handling, storage, and use in experimental design.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white or tan crystalline solid | [2] |
| Melting Point | 52-53°C (for free base) | [3] |
| Molecular Weight | 157.60 g/mol (free base) | [1][4] |
| Storage Temperature | 2°C - 8°C, under inert gas | [5] |
Safety and Handling
This compound is considered a hazardous substance and requires careful handling in a well-ventilated laboratory setting.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]
For detailed toxicological information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.
Synthesis of this compound
The synthesis of 4-Chloro-2-methoxyaniline is most commonly achieved through the chlorination of 2-methoxyaniline. This section provides a detailed, step-by-step protocol based on established chemical patent literature, followed by the procedure for its conversion to the hydrochloride salt.
Synthesis of 4-Chloro-2-methoxyaniline (Free Base)
This protocol describes a method for the selective para-chlorination of 2-methoxyaniline. The causality for this regioselectivity lies in the directing effects of the methoxy and amino groups on the aromatic ring. The methoxy group is an ortho-, para-director, as is the amino group. The para-position relative to the methoxy group (and meta to the amino group) is sterically accessible and electronically activated, making it the primary site of chlorination under controlled conditions.
Figure 1: Synthesis workflow for 4-Chloro-2-methoxyaniline.
Experimental Protocol: [3]
-
Reactor Setup: In a 500 mL reactor equipped for ultrasonic stirring, add 150 mL of an ionic liquid such as 1-hexyl-3-methylimidazolium chloride.
-
Addition of Chlorinating Agent: While stirring ultrasonically, add 40 g (0.3 mol) of copper(II) chloride (CuCl₂).
-
Reaction Initiation: Heat the mixture to 40°C. Add 12.3 g (0.1 mol) of 2-methoxyaniline.
-
Reaction Monitoring: Maintain the reaction at 40°C for approximately 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
Work-up: Cool the reaction mixture to room temperature. Add 50 mL of ethyl acetate and extract the product. Repeat the extraction twice.
-
Washing and Drying: Combine the ethyl acetate phases and wash twice with a saturated brine solution. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and recover the majority of the solvent under reduced pressure. Add a small amount of petroleum ether to the concentrated residue and cool to induce crystallization.
-
Isolation: Collect the resulting white crystalline solid by filtration to yield 4-chloro-2-methoxyaniline. (Reported yield: 93%, Purity: 99% by GC).[3]
Formation of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction. This process improves the compound's stability and water solubility.
Experimental Protocol:
-
Dissolution: Dissolve the purified 4-Chloro-2-methoxyaniline free base in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a slight excess of hydrochloric acid (either as a gas or a solution in a compatible solvent like isopropanol or diethyl ether) to the stirred solution.[8]
-
Precipitation: The hydrochloride salt will precipitate out of the solution. The reaction is typically exothermic.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of 4-Chloro-2-methoxyaniline.
Table 3: Spectroscopic Data for 4-Chloro-2-methoxyaniline
| Technique | Data Interpretation |
| ¹H NMR (CDCl₃) | δ (ppm): 6.80 (s, 1H), 6.79 (d, J=8.8Hz, 1H), 6.61 (d, J=8.8Hz, 1H), 3.86 (br, s, 2H, -NH₂), 3.81 (s, 3H, -OCH₃).[3] |
| ¹³C NMR (CDCl₃) | δ (ppm): 147.7, 135.0, 122.6, 120.7, 115.3, 111.0, 55.6.[3] |
| Mass Spec (EI) | m/z: 156.87 (M⁺, 100%), 158.90 (M⁺+2, 32%).[3] |
| Infrared (IR) | Key peaks expected around 3300-3500 cm⁻¹ (N-H stretch), 2830-2950 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=C aromatic stretch), and 1250 cm⁻¹ (C-O stretch). |
Applications in Drug Discovery: A CXCR2 Antagonist Intermediate
This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its most prominent application is in the development of C-X-C chemokine receptor type 2 (CXCR2) antagonists.[1] Upregulation of the CXCR2 signaling pathway is implicated in numerous inflammatory diseases and cancers, making it a significant therapeutic target.[9]
A key example is the investigational drug SX-682 , a potent, orally available dual inhibitor of CXCR1 and CXCR2 currently in clinical trials for various oncology indications.[9][10] By blocking CXCR1/2, SX-682 aims to disrupt the tumor microenvironment that suppresses the immune system, thereby allowing immune cells to attack and eliminate cancer cells.[9][11]
The synthesis of complex heterocyclic structures, such as those found in SX-682 and other CXCR2 antagonists, often involves the use of substituted anilines like 4-Chloro-2-methoxyaniline. The amine group provides a nucleophilic handle for a variety of coupling and cyclization reactions, while the chloro and methoxy substituents modulate the electronic properties and provide vectors for further structural elaboration.
Figure 2: Role of 4-Chloro-2-methoxyaniline HCl in synthesizing a CXCR2 antagonist.
The causality behind using this specific intermediate is multifold:
-
Structural Foundation: It provides the core 2-methoxy-4-chlorophenyl motif present in many potent CXCR1/2 inhibitors.
-
Reactivity Control: The electron-donating methoxy group and the electron-withdrawing chloro group influence the reactivity of the aniline nitrogen and the aromatic ring in subsequent synthetic steps.
-
Modulation of Pharmacokinetics: The substituents can play a role in the final drug molecule's ADME (absorption, distribution, metabolism, and excretion) properties.
Conclusion
This compound is a chemical intermediate of significant value to the pharmaceutical and chemical industries. Its well-defined synthesis, versatile reactivity, and crucial role in constructing complex molecules like CXCR2 antagonists underscore its importance. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic application in modern drug discovery programs. Adherence to proper safety protocols is essential when handling this compound.
References
- 1. scbt.com [scbt.com]
- 2. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]
- 3. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]
- 4. Benzenamine, 4-chloro-2-methoxy- | C7H8ClNO | CID 7143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2-methoxyaniline | 93-50-5 | FC20021 | Biosynth [biosynth.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 4-Chloro-2-methoxyaniline | 93-50-5 [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]
- 10. Inhibition of MDSC trafficking with SX-682, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of MDSC Trafficking with SX-682, a CXCR1/2 Inhibitor, Enhances NK-Cell Immunotherapy in Head and Neck Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-2-anisidine Hydrochloride: Synthesis, Applications, and Safety
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-anisidine hydrochloride, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into the compound's fundamental characteristics, synthesis, and purification methodologies, and its significant applications, particularly in the synthesis of pharmaceuticals. This guide is structured to provide not just procedural steps but also the scientific rationale behind these processes, ensuring a deep and applicable understanding. All technical data is presented in accessible formats, including structured tables and explanatory diagrams, to facilitate practical application in a laboratory setting.
Introduction and Core Characteristics
4-Chloro-2-anisidine hydrochloride, with the CAS Number 93-50-5, is the hydrochloride salt of 4-chloro-2-methoxyaniline.[1][2][3] This compound is a valuable building block in organic synthesis, primarily due to the reactivity conferred by its substituted aniline structure. The presence of a chloro group, a methoxy group, and an amine on the benzene ring allows for a variety of chemical transformations, making it a versatile precursor in several industries.[2]
While it finds use in the manufacturing of azo dyes and agrochemicals, its role as an intermediate in the pharmaceutical industry is of particular interest to this guide.[2][4] It is notably implicated in the synthesis of advanced therapeutic agents, including CXCR2 antagonists and CD4-gp120 binding inhibitors, which are significant in the research of inflammatory diseases and HIV, respectively.[2] The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, which can be advantageous in specific synthetic applications.
Physicochemical Properties
A precise understanding of the physicochemical properties of 4-Chloro-2-anisidine hydrochloride is critical for its handling, storage, and application in synthetic chemistry. The following table summarizes its key properties based on available data. It is important to note that some reported values may be estimates or refer to the free base, 4-chloro-2-methoxyaniline.
| Property | Value | Source(s) |
| CAS Number | 93-50-5 | [1][2][3] |
| Molecular Formula | C₇H₈ClNO · HCl | [4] |
| Molecular Weight | 194.06 g/mol | [4] |
| Appearance | White to dark brown solid/crystalline powder | [1][4] |
| Melting Point | 52°C (Note: This is widely reported but likely for the free base, 4-chloro-2-methoxyaniline) | [1] |
| Boiling Point | ~260°C (estimate) | [1][5] |
| Solubility | Slightly soluble in chloroform and methanol | [1] |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [1] |
| pKa | 3.90 ± 0.10 (Predicted) | [1] |
graph "Chemical_Structure" { layout=neato; node [shape=none]; edge [style=invis];// Benzene ring N1 [pos="0,1.5!"]; N2 [pos="-1.3,-0.75!"]; N3 [pos="1.3,-0.75!"]; N4 [pos="0,-1.5!"]; N5 [pos="-1.3,0.75!"]; N6 [pos="1.3,0.75!"]; N1 -- N6 -- N3 -- N4 -- N2 -- N5 -- N1;
// Double bonds N1 -- N6 [style=solid, minlen=1]; N3 -- N4 [style=solid, minlen=1]; N2 -- N5 [style=solid, minlen=1];
// Substituents sub1 [label="NH3+", pos="0,2.5!", fontcolor="#202124"]; sub2 [label="OCH3", pos="-2.6,1.5!", fontcolor="#202124"]; sub3 [label="Cl", pos="2.6,-1.5!", fontcolor="#202124"]; sub4 [label="Cl-", pos="2.0, 2.0!", fontcolor="#202124"];
// Bonds to substituents N1 -- sub1 [style=solid]; N5 -- sub2 [style=solid]; N3 -- sub3 [style=solid]; }
Caption: Chemical structure of 4-Chloro-2-anisidine hydrochloride.
Synthesis and Purification
The synthesis of 4-Chloro-2-anisidine hydrochloride is typically a two-step process commencing from 5-chloro-2-nitroanisole. The first step involves the reduction of the nitro group to an amine, yielding the free base 4-chloro-2-methoxyaniline. The second step is the conversion of this amine to its hydrochloride salt.
Step 1: Synthesis of 4-Chloro-2-methoxyaniline (Free Base)
The reduction of the nitro group is a standard transformation in organic synthesis. A common and effective method involves the use of a metal catalyst, such as iron powder, in the presence of an acid or a salt like ammonium chloride. This method is favored for its relatively low cost and high efficiency.
Caption: Workflow for the synthesis of 4-Chloro-2-methoxyaniline.
Experimental Protocol: Synthesis of 4-Chloro-2-methoxyaniline
Materials:
-
5-Chloro-2-nitroanisole
-
Iron powder (fine grade)
-
Ammonium chloride (NH₄Cl)
-
Distilled water
-
Ethyl acetate
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Celite (filter aid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a suspension of iron powder (5.0 equivalents) and ammonium chloride (0.65 equivalents) in distilled water.[2]
-
Initiation: Heat the suspension to reflux with vigorous stirring for 15 minutes to activate the iron.[2]
-
Addition of Starting Material: Slowly add 5-chloro-2-nitroanisole (1.0 equivalent) to the refluxing mixture. The addition should be portion-wise to control the exothermic reaction.[2]
-
Reaction Monitoring: Continue to stir the reaction mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1.5-2 hours).[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the mixture. Be cautious as this may cause frothing.
-
Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.[2]
-
Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]
-
-
Isolation: Remove the solvent under reduced pressure to obtain crude 4-chloro-2-methoxyaniline as a dark oil.[2] For many applications, this crude product is of sufficient purity for the next step. If higher purity is required, it can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[2]
Step 2: Formation of 4-Chloro-2-anisidine Hydrochloride
The conversion of the synthesized free base to its hydrochloride salt is a straightforward acid-base reaction. This process is often used to facilitate the purification and handling of amines, as the resulting salts are typically crystalline solids that are less susceptible to aerial oxidation.[6][7][8]
Experimental Protocol: Formation of the Hydrochloride Salt
Materials:
-
Crude or purified 4-chloro-2-methoxyaniline
-
Concentrated hydrochloric acid (HCl) or HCl gas
-
Anhydrous diethyl ether or another suitable aprotic solvent
Procedure:
-
Dissolution: Dissolve the 4-chloro-2-methoxyaniline (1.0 equivalent) in a minimal amount of anhydrous diethyl ether in a flask.[9]
-
Acidification: Cool the solution in an ice bath. Slowly add a slight excess of concentrated hydrochloric acid (approximately 1.1 equivalents) dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.[8][9]
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.
-
Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-Chloro-2-anisidine hydrochloride.
Applications in Drug Development
The utility of 4-Chloro-2-anisidine hydrochloride in drug development stems from its ability to serve as a scaffold for the construction of more complex molecules with desired biological activities.[2]
CXCR2 Antagonists
The CXC chemokine receptor 2 (CXCR2) is a G-protein-coupled receptor that plays a crucial role in the migration of neutrophils to sites of inflammation.[10] Overactivation of this pathway is implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD).[11][12] Consequently, CXCR2 antagonists are a promising class of anti-inflammatory drugs.[10] 4-Chloro-2-methoxyaniline is a key intermediate in the synthesis of certain classes of these antagonists.[2] The aniline nitrogen can be functionalized through various reactions, such as amide bond formation or reductive amination, to build the larger antagonist molecule.
CD4-gp120 Binding Inhibitors
The entry of the Human Immunodeficiency Virus (HIV) into host T-cells is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the T-cell surface.[13][14] Small molecules that can bind to gp120 and block this interaction are known as entry inhibitors and represent a critical area of antiretroviral drug research.[12][13] 4-Chloro-2-methoxyaniline has been identified as a precursor for the synthesis of some of these CD4-mimetic small molecule inhibitors.[2] The substituted aniline moiety can be incorporated into heterocyclic structures designed to fit into the Phe43 cavity of gp120, thereby preventing its interaction with CD4.[13][15]
Caption: Role of 4-Chloro-2-anisidine hydrochloride derivatives in therapeutic pathways.
Analytical Methods for Quality Control
Ensuring the purity and identity of 4-Chloro-2-anisidine hydrochloride is crucial for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the analysis of 4-Chloro-2-anisidine hydrochloride. While a specific validated method is not publicly available, methods for similar aromatic amines can be adapted.
Exemplary HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).[17]
-
Detection: UV detection at a wavelength of approximately 239-254 nm.[16][17]
This method would allow for the separation of the main compound from potential impurities arising from the synthesis, such as the starting nitro compound or other isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another suitable technique, particularly for identifying and quantifying volatile impurities. Aromatic amines can be analyzed directly or after derivatization to improve their chromatographic properties.[18][19]
Exemplary GC-MS Method Parameters:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).[20]
-
Carrier Gas: Helium at a constant flow rate.[20]
-
Injector: Splitless injection mode is often preferred for trace analysis.[20]
-
Oven Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 80°C and ramping up to 290°C.[20]
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-450.[20]
Toxicological Profile and Safety Precautions
Specific toxicological data for 4-Chloro-2-anisidine hydrochloride is not extensively documented. However, data from structurally related compounds, such as o-anisidine hydrochloride and p-anisidine hydrochloride, suggest that this compound should be handled with extreme caution as it may be toxic and potentially carcinogenic.
-
o-Anisidine hydrochloride has been shown to be carcinogenic in rats and mice, inducing tumors of the urinary bladder.[21]
-
p-Anisidine hydrochloride has shown some evidence of carcinogenicity in male rats, though the overall evidence was considered insufficient in one study.[22]
-
4-Chloro-o-toluidine , another structurally similar compound, is listed as reasonably anticipated to be a human carcinogen.[5]
-
Ames Test: An Ames test on the related compound 4-chloro-2-methylaniline showed mutagenic potential.[23] Another study on 4-chloro-o-toluidine hydrochloride also showed some positive results in certain strains with metabolic activation.[3] These results suggest that 4-Chloro-2-anisidine hydrochloride may also possess mutagenic properties.
Safety and Handling:
Given the potential hazards, strict safety protocols must be followed when handling 4-Chloro-2-anisidine hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[1]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
4-Chloro-2-anisidine hydrochloride is a chemical intermediate of significant value, particularly in the field of drug discovery and development. Its versatile structure allows for its incorporation into complex molecules targeting critical disease pathways, such as inflammation and viral entry. This guide has provided a detailed overview of its synthesis, purification, and analytical characterization, grounded in established chemical principles. The provided protocols and workflows offer a practical framework for its use in a research setting. However, it is imperative to underscore the potential toxicity of this compound. All handling and experimental procedures must be conducted with strict adherence to safety guidelines. Further research into the specific toxicological profile of 4-Chloro-2-anisidine hydrochloride is warranted to ensure its safe and responsible application in the advancement of pharmaceutical sciences.
References
- 1. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [amp.chemicalbook.com]
- 2. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [chemicalbook.com]
- 3. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | VSNCHEM [vsnchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-chloro-o-anisidine | 93-50-5 [chemnet.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aniara.com [aniara.com]
- 12. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-based design, synthesis and validation of CD4-mimetic small molecule inhibitors of HIV-1 entry: conversion of a viral entry agonist to an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dash.harvard.edu [dash.harvard.edu]
- 15. Small-Molecule CD4-Mimics: Structure-Based Optimization of HIV-1 Entry Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program | MDPI [mdpi.com]
- 20. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 21. Bioassay of o-anisidine hydrochloride for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bioassay of p-Anisidine Hydrochloride for Possible Carcinogenicity (CAS No. 20265-97-8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jstage.jst.go.jp [jstage.jst.go.jp]
A Technical Guide to 2-Amino-5-chloroanisole Hydrochloride for Research and Development Professionals
Executive Summary: This document provides a comprehensive technical overview of 2-Amino-5-chloroanisole hydrochloride, a key chemical intermediate for the pharmaceutical and fine chemical industries. It details the compound's fundamental physicochemical properties, logical synthesis pathways, applications in drug discovery, and rigorous safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize halogenated aniline derivatives as foundational building blocks in complex organic synthesis.
Introduction and Strategic Importance
2-Amino-5-chloroanisole hydrochloride, also known as 5-Chloro-2-methoxyaniline hydrochloride[1][2], is a chlorinated aniline salt derivative[2] that serves as a valuable building block in organic synthesis. Its molecular architecture, featuring an amine, a chloro group, and a methoxy group on a benzene ring, provides multiple reactive sites for constructing more complex molecules. Halogenated compounds, particularly those containing chlorine, are of immense importance in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs currently on the market[3]. Intermediates like this one are foundational to the discovery and development of novel therapeutic agents, dyes, and other high-value chemical products[4][5]. The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.
Physicochemical Profile
2-Amino-5-chloroanisole hydrochloride typically presents as a white to brown crystalline powder. The presence of the amine and the hydrochloride salt moiety generally imparts moderate solubility in polar solvents. Its key identifiers and quantitative properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉Cl₂NO or C₇H₈ClNO·HCl | [1][2] |
| Molecular Weight | 194.06 g/mol | [2] |
| CAS Number | 4274-03-7 | [1][2][6][7] |
| IUPAC Name | 5-chloro-2-methoxyaniline;hydrochloride | |
| Common Synonyms | 5-Chloro-2-methoxyaniline hydrochloride, 5-Chloro-o-anisidine hydrochloride, 2-Amino-4-chloroanisole hydrochloride | [2] |
| Free Base CAS | 95-03-4 (5-Chloro-2-methoxyaniline) | [6][8] |
Synthesis and Chemical Logic
The synthesis of 2-Amino-5-chloroanisole hydrochloride is logically approached as a two-step process: electrophilic chlorination of the aromatic ring followed by salt formation.
Step 1: Regioselective Chlorination: The starting material is 2-methoxyaniline (o-anisidine). The methoxy (-OCH₃) and amino (-NH₂) groups are both strong ortho-, para-directing activators. The para-position relative to the powerful methoxy group (and meta to the amino group) is sterically accessible and electronically favored for electrophilic substitution. A mild chlorinating agent is chosen to prevent over-chlorination or oxidation.
Step 2: Hydrochloride Salt Formation: The resulting free base, 2-Amino-5-chloroanisole, is then treated with hydrochloric acid (HCl). This protonates the basic amino group to form the stable, crystalline hydrochloride salt, which can be easily isolated and purified. This salt form enhances the compound's shelf-life and often improves its handling properties for subsequent reactions.
Caption: Proposed synthesis workflow for 2-Amino-5-chloroanisole hydrochloride.
Applications in Drug Discovery and Chemical Synthesis
As a functionalized aniline, 2-Amino-5-chloroanisole hydrochloride is a versatile intermediate. Its utility stems from the distinct reactivity of its functional groups:
-
The Amino Group: Serves as a nucleophile or can be diazotized to introduce a wide range of other functionalities. It is a common anchor point for building amides, sulfonamides, and heterocyclic rings, which are prevalent motifs in pharmaceuticals.
-
The Chloro Group: Can be substituted via nucleophilic aromatic substitution (under certain conditions) or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, enabling the assembly of complex molecular scaffolds.
-
The Methoxy Group: Influences the electronic properties of the ring and can be cleaved to reveal a phenol if required for the final target molecule's structure-activity relationship (SAR).
This trifecta of functionality makes it an attractive starting material for synthesizing libraries of compounds in early-stage drug discovery, particularly in the development of kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) drugs[9].
Safety, Handling, and Experimental Protocols
2-Amino-5-chloroanisole hydrochloride is classified as a hazardous substance and a dangerous good for transport, requiring strict adherence to safety protocols[2][8].
5.1. Hazard Identification
-
Acute Effects: Harmful if swallowed, in contact with skin, or if inhaled[8]. Causes serious skin and eye irritation. May cause respiratory tract irritation[10].
-
Fire Hazard: The material is combustible. Thermal decomposition can lead to the release of toxic and irritating gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas[11][12].
5.2. Protocol for Safe Laboratory Handling
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA regulations in 29 CFR 1910.133 or European Standard EN166[11][12].
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs[12].
-
Respiratory Protection: If the fume hood is not available or if engineering controls are insufficient, use a NIOSH/MSHA-approved particulate respirator[8].
-
-
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing[11]. Avoid breathing dust[10].
-
Keep containers tightly closed and store in a dry, cool, and well-ventilated area[11].
-
Keep away from heat, sparks, open flames, and other sources of ignition[10][13].
-
Store away from incompatible materials, such as strong oxidizing agents[11][13].
-
-
Disposal:
5.3. First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[11].
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if symptoms occur[11].
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately[10][11].
Conclusion
2-Amino-5-chloroanisole hydrochloride is more than a simple chemical; it is a strategic enabling tool for innovation in pharmaceutical and chemical R&D. Its defined physicochemical properties, logical synthesis, and versatile reactivity make it a valuable precursor for a wide array of complex target molecules. However, its hazardous nature necessitates that its potential be unlocked within a framework of rigorous safety and handling protocols. This guide provides the foundational knowledge for scientists to utilize this compound effectively and safely in their research endeavors.
References
- 1. appchemical.com [appchemical.com]
- 2. scbt.com [scbt.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
- 6. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-CHLORO-2-METHOXYANILINE HYDROCHLORIDE | 4274-03-7 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. cdnisotopes.com [cdnisotopes.com]
A Comprehensive Guide to the Spectroscopic Characterization of 4-Chloro-2-methoxyaniline hydrochloride
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-2-methoxyaniline hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document outlines the structural elucidation of the compound through a multi-technique approach, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We delve into the principles behind the experimental choices, provide detailed protocols for data acquisition, and offer an expert interpretation of the spectral data. The guide emphasizes the integration of these techniques to build a self-validating analytical workflow, ensuring the unambiguous identification and structural confirmation of the target molecule.
Introduction and Molecular Structure
4-Chloro-2-methoxyaniline and its hydrochloride salt are important building blocks in organic synthesis. The precise arrangement of the chloro, methoxy, and amino functional groups on the aniline ring dictates its reactivity and subsequent use in the synthesis of more complex molecules, such as CXCR2 antagonists.[1] Therefore, rigorous spectroscopic characterization is not merely a quality control step but a foundational requirement for its application in research and development.
The hydrochloride salt is often preferred for its improved stability and handling characteristics compared to the free base. The protonation of the amino group to form an ammonium salt (-NH3+) induces specific changes in the spectroscopic fingerprint, which will be explored in the subsequent sections.
The fundamental structure, upon which all spectroscopic interpretation is based, is presented below.
References
The Versatile Building Block: A Technical Guide to the Research Applications of 4-Chloro-2-methoxyaniline Hydrochloride
For Immediate Release
A Deep Dive into a Key Synthetic Intermediate for Drug Discovery and Materials Science
Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the applications of 4-Chloro-2-methoxyaniline hydrochloride. This pivotal chemical intermediate is proving to be a versatile scaffold in the synthesis of a wide array of bioactive molecules and functional materials. This document serves as an in-depth resource, elucidating the compound's utility in medicinal chemistry, dye synthesis, and the construction of complex heterocyclic systems.
Introduction to a Multifaceted Intermediate
4-Chloro-2-methoxyaniline, and its hydrochloride salt, is an aromatic amine that is gaining significant attention in the scientific community. Its unique substitution pattern—a chlorine atom, a methoxy group, and an amino group on a benzene ring—provides a rich platform for a variety of chemical transformations. This guide explores the fundamental reactivity of this compound and showcases its potential in cutting-edge research.
Table 1: Physicochemical Properties of 4-Chloro-2-methoxyaniline
| Property | Value |
| CAS Number | 93-50-5 (free base), 861299-14-1 (hydrochloride)[1][2][3][4] |
| Molecular Formula | C₇H₈ClNO (free base), C₇H₉Cl₂NO (hydrochloride)[1][5] |
| Molecular Weight | 157.60 g/mol (free base), 194.06 g/mol (hydrochloride)[1][5] |
| Appearance | Dark brown low melting solid (free base)[6] |
| Synonyms | 4-Chloro-o-anisidine, 2-Amino-5-chloroanisole, 2-Methoxy-4-chloroaniline[7] |
A Cornerstone in Medicinal Chemistry: The Synthesis of Bioactive Heterocycles
The structural motif of 4-Chloro-2-methoxyaniline is a key starting point for the synthesis of numerous heterocyclic compounds with significant biological activity. Its application spans the creation of potent antagonists for chemokine receptors and the development of novel therapeutic agents.
CXCR2 Antagonists: Targeting Inflammatory Pathways
4-Chloro-2-methoxyaniline is a crucial intermediate in the synthesis of CXCR2 antagonists.[7][8][9][10] These antagonists are of high interest for their potential in treating a range of inflammatory diseases. The aniline moiety of the molecule can be elaborated through multi-step synthetic sequences to construct complex molecules that modulate the activity of the CXCR2 receptor.
Below is a generalized workflow for the synthesis of a potential CXCR2 antagonist, illustrating the central role of 4-Chloro-2-methoxyaniline.
Caption: Generalized workflow for CXCR2 antagonist development.
Quinazoline Derivatives: Scaffolds for Anticancer Agents
The reaction of 4-Chloro-2-methoxyaniline with appropriate reagents can lead to the formation of quinazoline derivatives. The quinazoline core is a well-established pharmacophore in oncology, with several approved drugs targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[11] The substituents from the aniline precursor can influence the binding affinity and selectivity of the final compound.
A general synthetic approach to 4-anilinoquinazolines involves the initial synthesis of a 4-chloroquinazoline, which then undergoes nucleophilic substitution with an aniline derivative like 4-Chloro-2-methoxyaniline.[3]
The Chemistry of Color: Application in Azo Dye Synthesis
Aromatic amines are fundamental precursors in the synthesis of azo dyes, and 4-Chloro-2-methoxyaniline is no exception. It can be readily diazotized and coupled with various aromatic compounds to produce a range of colors.[11] Azo dyes are of immense industrial importance, with applications in textiles, printing, and as pH indicators.[12]
The synthesis of an azo dye from 4-Chloro-2-methoxyaniline follows a two-step process: diazotization followed by azo coupling.
Caption: The two-step synthesis of an azo dye.
Experimental Protocol: Synthesis of a Monoazo Dye
The following is a representative, step-by-step protocol for the synthesis of a monoazo dye using 4-Chloro-2-methoxyaniline.
Step 1: Diazotization of 4-Chloro-2-methoxyaniline
-
Dissolve this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.
Step 2: Azo Coupling
-
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol, 1 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool the solution of the coupling agent in an ice bath to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the coupling agent solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring for an additional 30 minutes in the ice bath to ensure complete reaction.
-
Isolate the dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.
Expanding the Synthetic Toolbox: Further Reactions and Applications
The utility of 4-Chloro-2-methoxyaniline extends beyond the aforementioned applications. Its reactivity allows for its participation in a variety of other important organic transformations.
Synthesis of Substituted Benzimidazoles
Benzimidazole derivatives are another class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. 4-Chloro-2-methoxyaniline can serve as a precursor to substituted o-phenylenediamines, which can then be cyclized with various reagents to form the benzimidazole core.
Cross-Coupling Reactions
The chloro-substituent on the aromatic ring of 4-Chloro-2-methoxyaniline can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds and the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and functional materials.[13]
Conclusion: A Promising Future in Chemical Synthesis
This compound has established itself as a valuable and versatile building block in modern chemical research. Its applications in the synthesis of bioactive heterocycles for drug discovery, particularly in the development of CXCR2 antagonists and potential anticancer agents, highlight its significance in medicinal chemistry. Furthermore, its role in the production of azo dyes demonstrates its industrial relevance. As research continues to uncover new synthetic methodologies and biological targets, the potential applications of this multifaceted intermediate are poised to expand even further, solidifying its importance for scientists and researchers across various disciplines.
References
- 1. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.uob.edu.ly [journals.uob.edu.ly]
- 5. 4-Chloro-2-methoxyaniline | 93-50-5 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. usbio.net [usbio.net]
- 8. jddtonline.info [jddtonline.info]
- 9. 4-chloro-N-iodo-2-methoxyaniline | C7H7ClINO | CID 177705769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Technical Guide to the Fungicidal Properties of Substituted Anilines: Mechanisms, Synthesis, and Evaluation
Abstract
Substituted anilines represent a cornerstone in the development of modern synthetic fungicides, forming the structural basis for several critical classes of active ingredients used in agriculture and medicine. This technical guide provides an in-depth exploration of the fungicidal properties of these compounds, intended for researchers, chemists, and plant pathologists. We will dissect the primary mechanisms of action, including the disruption of signal transduction pathways and the inhibition of essential biosynthetic processes. Furthermore, this guide will examine the crucial structure-activity relationships (SAR) that govern efficacy, offering insights into rational fungicide design. Detailed, field-proven protocols for the synthesis of novel aniline derivatives and their subsequent in vitro antifungal evaluation are provided to ensure methodological rigor and reproducibility. Finally, we address the pervasive challenge of fungicide resistance, outlining the underlying molecular mechanisms and discussing strategies for sustainable disease management.
Chapter 1: Mechanisms of Antifungal Action
The efficacy of aniline-based fungicides stems from their ability to interfere with specific and vital cellular processes in pathogenic fungi.[1] The diversity of substitutions on the core aniline structure has given rise to compounds with distinct modes of action (MoA), which are classified by the Fungicide Resistance Action Committee (FRAC) to aid in resistance management.[2] Understanding these mechanisms is paramount for both the effective deployment of existing agents and the development of novel compounds.
Disruption of Osmotic Signal Transduction: The Dicarboximides
One of the most prominent classes of substituted aniline fungicides is the dicarboximides (FRAC Group 2), which includes key compounds like iprodione, procymidone, and vinclozolin.[2][3][4] These fungicides exert their effect by interfering with the osmotic signal transduction pathway in fungal cells.[3][5][6] Their primary target is believed to be a MAP/Histidine-Kinase enzyme involved in osmoregulation.[2][7][8] By inhibiting this kinase, the fungicide prevents the fungus from responding to changes in osmotic pressure, leading to a cascade of disruptive effects, including the inhibition of spore germination and the disruption of mycelial growth.[7][9][10][11][12] This mode of action provides both protective and curative activity against a range of fungal pathogens, particularly Botrytis, Sclerotinia, and Alternaria species.[2][13][14]
Caption: Dicarboximide mechanism of action via inhibition of the MAP/Histidine Kinase pathway.
Inhibition of Essential Biosynthesis Pathways
Another major strategy employed by aniline-derived fungicides is the targeted inhibition of critical biosynthetic pathways.
-
Amino Acid Synthesis: The anilino-pyrimidines (APs), such as cyprodinil and pyrimethanil (FRAC Group 9), function by inhibiting the biosynthesis of the essential amino acid methionine.[3] The specific targets are enzymes like cystathionine-β-lyase and cystathionine-γ-synthase.[15] This disruption of protein synthesis effectively prevents fungal penetration into the host plant and subsequent growth.[3] Resistance to APs can arise from point mutations in the genes encoding these target enzymes.[15][16]
-
Nucleic Acid and Protein Synthesis: Some dicarboximides, like iprodione, have also been reported to interfere with DNA and RNA synthesis, providing a secondary mechanism that halts fungal growth and reproduction.[9][14][17] This multi-faceted impact can enhance their overall efficacy.
-
Lipid Synthesis: Certain aniline derivatives function by inhibiting lipid biosynthesis. For example, the herbicide anilofos acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which disrupts cell division.[18][19] While primarily an herbicide, this highlights the potential for targeting lipid pathways with aniline scaffolds. Other research has identified novel aniline-based thiadiazoles that act as squalene epoxidase inhibitors, disrupting the ergosterol biosynthesis pathway, a well-established target for antifungal agents.[20]
Chapter 2: Structure-Activity Relationships (SAR)
The biological activity of substituted anilines is highly dependent on their chemical structure. Understanding the relationship between specific functional groups and their fungicidal potency is crucial for optimizing lead compounds and designing new, more effective molecules.
Core Scaffold and Substituent Effects
The aniline ring and the amine group constitute the core scaffold, but the nature, position, and number of substituents on the phenyl ring dramatically influence the compound's properties.
-
Electronic Effects: The electronic properties of substituents play a key role. In a study involving the modification of the fungicide chlorothalonil with various substituted phenyl amines, it was discovered that the presence of a strong electron-withdrawing group, such as a nitro group (NO₂) at the 4-position of the aniline ring, significantly enhanced fungicidal activity against cucumber downy mildew.[21][22] This suggests that reducing the electron density of the phenyl ring can be a favorable modification.
-
Halogenation: The presence of halogens, particularly chlorine, is a common feature in many potent aniline-based fungicides, such as vinclozolin (3,5-dichlorophenyl) and iprodione (3,5-dichlorophenyl).[4][14] Halogens can modulate the lipophilicity of the molecule, influencing its ability to penetrate fungal cell membranes, and can also impact its binding affinity to the target protein.
-
Steric Factors: The size and position of substituents can affect how the molecule fits into the active site of its target enzyme. The design of novel aniline derivatives often involves exploring various substitution patterns to optimize this interaction and improve specificity.[21]
SAR Summary
The following table summarizes key SAR findings for different classes of aniline-based fungicides.
| Fungicide Class/Derivative | Core Structure | Key Substituents for High Activity | Impact on Activity |
| Chlorothalonil-Aniline Hybrids | Diphenylamine | 4-NO₂ on the aniline ring | Enhanced fungicidal potency due to strong electron-withdrawing effect.[21][22] |
| Dicarboximides | 3,5-Dichlorophenyl-imide | 3,5-dichloro substitution on the phenyl ring | Critical for binding to the MAP/Histidine-Kinase target and high efficacy.[4][14] |
| Anilino-Thiadiazoles | 5-Anilino-1,2,4-thiadiazole | 2,6-dichlorophenyl at position 3; 4-chloroanilino at position 5 | Optimal combination for potent inhibition of squalene epoxidase.[20] |
| Vanillin-Aniline Derivatives | 4-((Anilino)methyl)-2-methoxyphenol | n-butyl or n-hexyl alkyl chain on the aniline | Increased hydrophobicity enhances disruption of the fungal plasma membrane.[23] |
Chapter 3: Synthesis and Experimental Evaluation
The discovery and development of novel fungicidal anilines rely on robust synthetic methodologies and reliable bioactivity screening protocols.
Synthetic Strategies
The synthesis of substituted anilines can be achieved through various established and emerging chemical reactions.
-
Nucleophilic Aromatic Substitution (SNA_r_): A common approach involves the reaction of a suitably activated aromatic ring with a substituted aniline. For instance, novel diphenylamine fungicides were created by reacting various phenyl amines as nucleophiles with chlorothalonil.[21][22]
-
Reductive Amination: This powerful one-pot reaction can form C-N bonds by reacting an aldehyde or ketone with an aniline in the presence of a reducing agent. This method has been used to create antifungal derivatives from vanillin and various substituted anilines in an eco-efficient manner.[23]
-
Modern Chemoenzymatic Synthesis: To improve sustainability, recent advances have focused on biocatalytic methods. Immobilized nitroreductase enzymes can be used in continuous-flow reactors to convert nitroaromatic precursors into highly functionalized anilines under mild, aqueous conditions, avoiding the need for heavy metal catalysts.[24]
Caption: General workflow for the synthesis of an aniline derivative via reductive amination.
Protocol 3.1.1: Representative Synthesis via Direct Reductive Amination
Objective: To synthesize 4-((4-butylanilino)methyl)-2-methoxyphenol from vanillin and 4-butylaniline.[23]
Materials:
-
Vanillin (1.0 eq)
-
4-butylaniline (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, standard glassware
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add vanillin (1.0 eq) and 4-butylaniline (1.1 eq).
-
Solvation: Dissolve the reactants in anhydrous dichloromethane.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the solution in portions over 10 minutes. Causality: Portion-wise addition controls the reaction rate and prevents excessive heat generation.
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Self-Validation: The cessation of effervescence indicates that the excess reducing agent has been neutralized.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antifungal Screening
To quantify the fungicidal properties of newly synthesized compounds, a standardized in vitro assay is essential. The broth microdilution method is a widely accepted technique to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.
Protocol 3.2.1: Broth Microdilution Assay for MIC Determination
Objective: To determine the minimum concentration of a substituted aniline derivative required to inhibit the visible growth of a target fungal pathogen.
Materials:
-
96-well sterile microtiter plates
-
Test compound stock solution (e.g., in DMSO)
-
Sterile fungal growth medium (e.g., Potato Dextrose Broth, PDB)
-
Standardized fungal spore suspension (e.g., 1 x 10⁵ spores/mL)
-
Positive control fungicide (e.g., Iprodione)
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. Causality: This creates a concentration gradient to pinpoint the exact MIC value.
-
Inoculation: Add 10 µL of the standardized fungal spore suspension to each well containing the test compound and to the positive control wells.
-
Controls (Self-Validation):
-
Positive Control: Wells containing broth and fungal spores only (should show full growth).
-
Negative Control: Wells containing broth only (should show no growth/contamination).
-
Solvent Control: Wells containing broth, fungal spores, and the highest concentration of the solvent (e.g., DMSO) used (should show no inhibition from the solvent itself).
-
-
Incubation: Seal the plate and incubate at the optimal growth temperature for the fungus (e.g., 25°C) for 48-72 hours, or until robust growth is observed in the positive control wells.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth (turbidity) is observed. Results can be reported as MIC₅₀ or MIC₉₀ values.
Chapter 4: The Challenge of Fungicide Resistance
The widespread and repeated use of fungicides with a site-specific mode of action inevitably selects for resistant individuals within a fungal population, posing a significant threat to disease control.[25] Aniline-based fungicides, particularly the dicarboximides and anilinopyrimidines, have a medium to high risk of resistance development.[2][3]
Molecular Basis of Resistance
Fungi have evolved several mechanisms to overcome the effects of fungicides.
-
Target Site Modification: The most common mechanism involves genetic mutations (typically point mutations) in the gene encoding the target protein.[26] This alters the protein's structure, reducing its binding affinity for the fungicide molecule. For example, resistance to anilinopyrimidines is often linked to mutations in the genes for enzymes in the methionine synthesis pathway.[15][27]
-
Increased Efflux Pump Activity: Fungi possess membrane transporters, such as ATP-binding cassette (ABC) transporters, that can actively pump xenobiotic compounds out of the cell.[26] Overexpression of the genes encoding these pumps can lead to a multidrug resistance (MDR) phenotype, where the fungus becomes less sensitive to multiple classes of fungicides.[26]
-
Metabolic Detoxification: Fungi may evolve enhanced metabolic pathways that can break down or modify the fungicide into a non-toxic form before it can reach its target site.[26]
Caption: Primary molecular mechanisms of fungicide resistance in fungal pathogens.
Strategies for Resistance Management
To preserve the efficacy of aniline fungicides, a multi-pronged approach is necessary:
-
Alternate Modes of Action: Avoid consecutive applications of fungicides from the same FRAC group. Rotate between anilines and fungicides with entirely different MoAs.[28]
-
Use of Mixtures: Tank-mixing a site-specific fungicide like a dicarboximide with a multi-site protectant fungicide (e.g., mancozeb, chlorothalonil) can delay the development of resistance.[28]
-
Integrated Pest Management (IPM): Combine chemical control with cultural practices, biological controls, and the use of resistant crop varieties to reduce the overall reliance on fungicides.
Chapter 5: Future Perspectives and Conclusion
The field of fungicide development is continually evolving to address the challenges of resistance and meet stricter regulatory standards. For substituted anilines, future research is focused on several promising areas:
-
Computational Chemistry: The use of molecular docking and computational modeling can help predict the binding of novel aniline derivatives to their targets, enabling a more rational approach to design and reducing the need for extensive empirical screening.
-
Isosteric Replacement: Many aniline motifs in pharmaceuticals are known to be metabolically labile.[29][30] Research into replacing the aniline ring with saturated, Csp³-rich bioisosteres (like aminonorbornanes) is underway to create compounds with improved metabolic profiles and potentially novel activities.[30][31]
-
Green Synthesis: The push for sustainable chemistry will continue to drive the adoption of biocatalytic and eco-efficient synthetic methods, reducing the environmental footprint of fungicide production.[23][24]
References
- 1. Crop Protection Network [cropprotectionnetwork.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Crop Protection Network [cropprotectionnetwork.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. resistance.nzpps.org [resistance.nzpps.org]
- 6. youtube.com [youtube.com]
- 7. apvma.gov.au [apvma.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. chemicalwarehouse.com [chemicalwarehouse.com]
- 10. awiner.com [awiner.com]
- 11. awiner.com [awiner.com]
- 12. Vinclozolin (Ref: BAS 352F) [sitem.herts.ac.uk]
- 13. extensionaus.com.au [extensionaus.com.au]
- 14. How Iprodione Protects Crops from Fungal Diseases Effectively [jindunchemical.com]
- 15. The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What Makes Iprodione a Reliable Choice for Fungal Disease Management in Agriculture [jindunchemical.com]
- 18. Anilofos (Ref: HOE 30374) [sitem.herts.ac.uk]
- 19. Anilofos - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Fungicide Theory of Use and Mode of Action | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
The Strategic Role of Substituted Anilines in Advancing Proteomics: A Technical Guide Focused on 4-Chloro-2-methoxyaniline Hydrochloride
Foreword: Beyond the Catalog—Unveiling the Proteomic Potential of a Versatile Chemical Scaffold
In the landscape of chemical biology and proteomics, the true value of a chemical entity is often not in its direct application but in its potential as a versatile building block. 4-Chloro-2-methoxyaniline hydrochloride is a prime example of such a compound. While not a direct effector in proteomic assays, its substituted aniline structure represents a critical starting point for the synthesis of sophisticated chemical probes. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the strategic use of this compound and related aniline derivatives in modern proteomics research. We will delve into the rationale behind its use, the synthesis of bespoke chemical probes, and the application of these tools in elucidating protein function and interaction networks.
Part 1: The Chemical Rationale—Why Substituted Anilines are a Cornerstone of Chemical Probe Development
The utility of the aniline scaffold in proteomics stems from its chemical reactivity and structural versatility. The amino group on the aromatic ring provides a reactive handle for a variety of chemical transformations, allowing for the covalent attachment of reporter tags, linkers, and reactive groups (warheads). The substituents on the aniline ring, such as the chloro and methoxy groups in 4-Chloro-2-methoxyaniline, play a crucial role in modulating the reactivity and binding affinity of the final probe.
The electron-donating methoxy group and the electron-withdrawing chloro group influence the nucleophilicity of the amino group and the overall electronic properties of the aromatic ring. This allows for fine-tuning of the probe's reactivity and selectivity towards its protein target. For instance, these substituents can influence the binding affinity of a kinase inhibitor-derived probe within the ATP-binding pocket of its target kinase.
Part 2: From Building Block to Bespoke Tool—The Synthesis of an Aniline-Based Chemical Probe
A key application of this compound is in the synthesis of activity-based probes (ABPs) and affinity-based probes (AfBPs). These probes are invaluable tools for identifying and characterizing protein targets in complex biological systems.[1][2]
An ABP typically consists of three key components:
-
A reactive group (warhead): This element covalently binds to a specific amino acid residue, often in the active site of an enzyme.
-
A recognition element: This moiety provides selectivity for a particular protein or protein family.
-
A reporter tag: This component, such as biotin or a fluorophore, enables detection and enrichment of the labeled protein.
The following section outlines a representative, multi-step synthesis of a hypothetical kinase-targeted ABP, designated as AnilinoProbe-1 , starting from 4-Chloro-2-methoxyaniline. This synthesis illustrates the chemical principles involved in transforming a simple aniline derivative into a powerful research tool.
Experimental Protocol: Synthesis of AnilinoProbe-1
Objective: To synthesize a biotinylated, activity-based probe for kinase profiling, using 4-Chloro-2-methoxyaniline as a key building block for the recognition element.
Materials:
-
This compound
-
Acryloyl chloride
-
Biotin-PEG-amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Step 1: Acylation of 4-Chloro-2-methoxyaniline to form the acrylamide warhead.
-
Dissolve this compound and triethylamine in dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add acryloyl chloride dropwise to the solution.
-
Allow the reaction to stir and warm to room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-(4-chloro-2-methoxyphenyl)acrylamide by column chromatography.
-
-
Step 2: Activation of Biotin-PEG-COOH.
-
Dissolve Biotin-PEG-COOH, DCC, and NHS in DMF.
-
Stir the reaction at room temperature for 4 hours to form the NHS ester.
-
-
Step 3: Coupling of the activated biotin tag to a linker with a terminal amine.
-
This step is project-specific and involves the synthesis of a linker that can be subsequently attached to the aniline-containing recognition element. For the purpose of this guide, we assume the availability of a suitable linker.
-
-
Step 4: Final assembly of AnilinoProbe-1.
-
The aniline-containing recognition element, synthesized in a separate pathway, is coupled to the biotin-linker construct.
-
Characterization: The final product, AnilinoProbe-1 , should be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.[3]
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Part 3: In Action—Applying AnilinoProbe-1 in a Chemical Proteomics Workflow
Once synthesized and characterized, AnilinoProbe-1 can be used to identify its target kinases in a cellular context. The following workflow outlines a typical activity-based protein profiling experiment.
Experimental Workflow: Kinase Profiling using AnilinoProbe-1
Caption: Activity-Based Protein Profiling (ABPP) workflow using a synthesized aniline-based probe.
Detailed Protocol for ABPP Workflow
Objective: To identify the protein targets of AnilinoProbe-1 in a human cell line.
1. Cell Culture and Lysis:
- Culture HeLa cells to ~80% confluency.
- Harvest cells and prepare a clarified cell lysate using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysate using a BCA assay.
2. Probe Labeling:
- Incubate the cell lysate (e.g., 1 mg of total protein) with AnilinoProbe-1 at a final concentration of 1-10 µM for 1 hour at room temperature.
- Include a control sample incubated with DMSO (vehicle).
3. Affinity Purification:
- Add streptavidin-coated magnetic beads to the labeled lysate and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated probe-protein complexes.[4][5][6][7][8]
- Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Perform at least three washes.
- Elute the bound proteins from the beads using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
4. Mass Spectrometry Analysis:
- Perform on-bead trypsin digestion of the eluted proteins.
- Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]
- Identify the proteins that are significantly enriched in the AnilinoProbe-1 -treated sample compared to the DMSO control using a database search algorithm (e.g., Mascot, Sequest).
Data Presentation:
The results of the quantitative proteomics experiment can be summarized in a table to clearly present the identified protein targets.
| Protein ID | Gene Name | Fold Enrichment (Probe/DMSO) | p-value | Function |
| P00533 | EGFR | 25.3 | <0.001 | Receptor Tyrosine Kinase |
| P06239 | LCK | 18.9 | <0.001 | Tyrosine-protein kinase |
| Q13153 | BTK | 15.2 | <0.005 | Tyrosine-protein kinase |
| ... | ... | ... | ... | ... |
Part 4: An Alternative Strategy—Bioconjugation via Oxidative Coupling
Beyond its use in synthesizing integral probes, the aniline moiety itself can serve as a chemical handle for bioconjugation directly on a protein. This is achieved through an oxidative coupling reaction.
Mechanism: Oxidative Coupling of Anilines
This method involves the installation of an aniline group onto a protein, for example, through the incorporation of an unnatural amino acid like p-aminophenylalanine. In the presence of an oxidizing agent such as sodium periodate (NaIO₄), the aniline-containing protein can be chemoselectively coupled to a probe molecule that also contains an aniline or a related functional group. This reaction is highly efficient and proceeds rapidly under mild, aqueous conditions, making it suitable for biological samples.
References
- 1. Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-Based Probes | Chemical Probes Portal [chemicalprobes.org]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of CXCR2 Antagonists Utilizing 4-Chloro-2-methoxyaniline Hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the CXCR2 Axis in Inflammatory Disease and Oncology
The C-X-C chemokine receptor type 2 (CXCR2) has emerged as a critical node in the complex signaling network that governs inflammatory responses and cancer progression.[1][2][3] Primarily expressed on the surface of neutrophils, CXCR2 and its ligands, such as Interleukin-8 (IL-8), are instrumental in directing the migration of these leukocytes to sites of inflammation.[1][2] While this is a vital component of the innate immune response, dysregulated CXCR2 signaling can lead to excessive neutrophil accumulation, contributing to the pathology of a wide range of diseases including chronic obstructive pulmonary disease (COPD), asthma, and various cancers.[2][4][5] Consequently, the development of small molecule antagonists of CXCR2 has become a significant focus of medicinal chemistry and drug discovery efforts.[4][6][7]
This document provides a detailed guide for the synthesis of a potent class of CXCR2 antagonists, the N,N'-diarylureas, using 4-Chloro-2-methoxyaniline hydrochloride as a key starting material.[8][9] The protocols outlined herein are designed to be self-validating, with explanations for key experimental choices to empower researchers in their synthetic endeavors.
The Role of 4-Chloro-2-methoxyaniline in Building the Diarylurea Scaffold
The N,N'-diarylurea core is a well-established pharmacophore for CXCR2 antagonism.[4][10] The general structure consists of a central urea moiety flanked by two substituted aryl rings. This compound serves as a versatile and readily available building block for one of these aryl components. The chlorine and methoxy substituents on the aniline ring play a crucial role in modulating the physicochemical properties and biological activity of the final antagonist. The chlorine atom, a common feature in many pharmaceuticals, can influence metabolic stability and receptor binding affinity. The methoxy group can participate in hydrogen bonding interactions within the receptor's binding pocket.
The synthesis of unsymmetrical N,N'-diarylureas typically involves the reaction of a substituted aniline with a substituted aryl isocyanate.[1][6] In the context of this guide, this compound will be used as the aniline component.
Signaling Pathway and Mechanism of Action
CXCR2 is a G-protein coupled receptor (GPCR). Upon binding of its chemokine ligands, it initiates a downstream signaling cascade that ultimately leads to neutrophil chemotaxis and activation. CXCR2 antagonists function by competitively binding to the receptor, thereby blocking the binding of endogenous chemokines and preventing the initiation of this signaling cascade.[2][5][10] This inhibition of neutrophil migration to inflammatory sites forms the basis of their therapeutic potential.[2][10]
Caption: CXCR2 Signaling and Antagonist Inhibition.
Experimental Workflow Overview
The synthesis of a representative N,N'-diarylurea CXCR2 antagonist from this compound can be conceptualized as a two-part process. First is the preparation of the requisite aryl isocyanate, and the second is the coupling reaction with the aniline.
Caption: General Synthetic Workflow.
Detailed Protocols
Part 1: Synthesis of a Representative Aryl Isocyanate (e.g., 2-bromo-5-methoxyphenyl isocyanate)
This protocol describes the synthesis of an exemplary isocyanate. Researchers should adapt this based on the specific target antagonist.
Materials:
-
2-bromo-5-methoxyaniline
-
Triphosgene
-
Triethylamine
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 2-bromo-5-methoxyaniline (1 equivalent) in anhydrous toluene.
-
Addition of Base: Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Phosgenation: In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene. Add this solution dropwise to the aniline solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and filter to remove triethylamine hydrochloride. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 2-bromo-5-methoxyphenyl isocyanate. This is often used in the next step without further purification.
Part 2: Synthesis of N-(4-chloro-2-methoxyphenyl)-N'-(2-bromo-5-methoxyphenyl)urea
Materials:
-
This compound
-
2-bromo-5-methoxyphenyl isocyanate (from Part 1)
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture for chromatography
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Free-Basing of Aniline: Suspend this compound (1 equivalent) in dichloromethane. Add triethylamine (1.1 equivalents) and stir at room temperature for 30 minutes to generate the free aniline.
-
Coupling Reaction: To the stirred suspension, add a solution of 2-bromo-5-methoxyphenyl isocyanate (1 equivalent) in anhydrous dichloromethane dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the formation of the product by TLC.
-
Workup: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-(4-chloro-2-methoxyphenyl)-N'-(2-bromo-5-methoxyphenyl)urea.
Data and Characterization
The following table presents typical data for the synthesis of a representative N,N'-diarylurea CXCR2 antagonist. Yields and specific spectral data will vary depending on the exact substrates and reaction conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | ¹H NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| N-(4-chloro-2-methoxyphenyl)-N'-(2-bromo-5-methoxyphenyl)urea | C₁₄H₁₂BrClN₂O₃ | 387.62 | 75-85 | 8.1-8.3 (d, 1H), 7.0-7.8 (m, 5H), 3.8-3.9 (s, 6H) | [M+H]⁺ 387.9 |
Troubleshooting and Expert Insights
-
Moisture Sensitivity: Isocyanates are highly reactive towards water. All reactions involving isocyanates should be conducted under anhydrous conditions using dry solvents and glassware to prevent the formation of undesired symmetric ureas.
-
Triphosgene Handling: Triphosgene is a safer alternative to phosgene gas but should still be handled with extreme caution in a well-ventilated fume hood. Any residual triphosgene can be quenched with a solution of sodium hydroxide.
-
Purification Challenges: Diarylureas can sometimes be challenging to purify due to their polarity and potential for hydrogen bonding. Careful selection of the chromatographic eluent system is crucial. In some cases, recrystallization may be a viable alternative to chromatography.
Conclusion
The synthetic pathway detailed in these application notes provides a robust and reproducible method for the preparation of N,N'-diarylurea CXCR2 antagonists from this compound. By understanding the underlying chemical principles and adhering to the outlined protocols, researchers can efficiently synthesize these valuable compounds for further biological evaluation in the pursuit of novel therapeutics for inflammatory diseases and cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. prepchem.com [prepchem.com]
- 3. Comparison of N,N'-diarylsquaramides and N,N'-diarylureas as antagonists of the CXCR2 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Synthesis method of 2-bromo-5-methoxyphenol - Eureka | Patsnap [eureka.patsnap.com]
- 8. N,N'-Diarylcyanoguanidines as antagonists of the CXCR2 and CXCR1 chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
Application Note: A Validated Protocol for the Synthesis and Characterization of 4-Chloro-2-methoxyaniline Hydrochloride
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 4-Chloro-2-methoxyaniline hydrochloride, a key intermediate in contemporary drug discovery and organic synthesis. Esteemed for its role as a foundational scaffold for various therapeutic agents, including CXCR2 antagonists, a reliable and scalable synthetic route is paramount.[1][2][3] This guide moves beyond a mere recitation of steps, delving into the mechanistic rationale behind the chosen procedures to ensure both reproducibility and a deeper understanding of the chemical transformation. We present a self-validating system, complete with detailed characterization data, safety protocols, and a visual workflow to ensure successful execution by researchers.
Introduction and Strategic Importance
4-Chloro-2-methoxyaniline is a substituted aniline that serves as a critical building block in the synthesis of complex organic molecules. Its structural motifs are prevalent in a range of biologically active compounds. The chloro and methoxy groups are not merely passive substituents; they play active roles in modulating a molecule's pharmacokinetic and pharmacodynamic properties, influencing factors like metabolic stability and receptor binding affinity.[4] The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.
This application note details a robust and cost-effective method for the preparation of this compound, starting from the commercially available 5-Chloro-2-nitroanisole. The chosen method, a Béchamp reduction using iron powder, is a classic, industrially viable, and scalable route for the reduction of aromatic nitro compounds.[5]
Synthesis Methodology: From Nitroarene to Hydrochloride Salt
The overall synthesis is a two-stage process: first, the reduction of the nitro group of 5-Chloro-2-nitroanisole to form the 4-Chloro-2-methoxyaniline free base, and second, the conversion of the amine to its corresponding hydrochloride salt.
Mechanistic Rationale
The core of this synthesis is the reduction of an aromatic nitro group. While various methods exist (e.g., catalytic hydrogenation), the use of zero-valent iron in the presence of an acid promoter like ammonium chloride offers a compelling balance of efficiency, cost, and safety for a laboratory scale. The reaction proceeds via a series of single-electron transfers from the iron surface to the nitro group, with the ammonium chloride serving as a proton source and electrolyte to facilitate the process and prevent the formation of passivating iron oxide layers. The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction, which serves to purify the product through precipitation and enhances its long-term stability.
Materials and Equipment
| Reagent / Material | CAS No. | Formula | Molecular Weight ( g/mol ) | Supplier |
| 5-Chloro-2-nitroanisole | 6627-53-8 | C₇H₆ClNO₃ | 187.58 | Major Chemical Supplier |
| Iron Powder (<325 mesh) | 7439-89-6 | Fe | 55.85 | Major Chemical Supplier |
| Ammonium Chloride | 12125-02-9 | NH₄Cl | 53.49 | Major Chemical Supplier |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 | Major Chemical Supplier |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Major Chemical Supplier |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Major Chemical Supplier |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Laboratory Supply |
| Celite® (Diatomaceous Earth) | 61790-53-2 | - | - | Major Chemical Supplier |
Equipment: 500 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, thermometer, separatory funnel, Büchner funnel, vacuum flask, pH paper, rotary evaporator.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to the isolation of the final product.
Caption: Workflow for the synthesis of 4-Chloro-2-methoxyaniline HCl.
Step-by-Step Synthesis Protocol
Part A: Synthesis of 4-Chloro-2-methoxyaniline (Free Base)
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and thermometer, create a suspension of iron powder (5.0 eq.) and ammonium chloride (0.65 eq.) in a mixture of deionized water and ethanol (e.g., 4:1 ratio).[2][6]
-
Initiation: Heat the stirred suspension to reflux (approximately 80-85 °C) for 15-20 minutes to activate the iron surface.
-
Substrate Addition: Slowly add 5-Chloro-2-nitroanisole (1.0 eq.) to the refluxing mixture in small portions over 30 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Reaction: Continue stirring the reaction mixture under reflux. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate. The reaction is typically complete within 2-3 hours, as indicated by the disappearance of the starting material spot.
-
Work-up and Isolation:
-
Once complete, carefully filter the hot reaction mixture through a pad of Celite® in a Büchner funnel to remove the iron powder and iron oxides. Wash the filter cake with hot ethanol.
-
Combine the filtrates and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-Chloro-2-methoxyaniline as a dark oil or low-melting solid.[2]
-
Part B: Conversion to this compound
-
Dissolution: Dissolve the crude 4-Chloro-2-methoxyaniline free base in a minimum amount of ethyl acetate or diethyl ether.
-
Acidification: While stirring vigorously, add concentrated hydrochloric acid dropwise. A precipitate should form immediately. Continue adding acid until the solution becomes strongly acidic (check with pH paper).
-
Isolation: Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethyl acetate or diethyl ether to remove any non-basic impurities.
-
Drying: Dry the resulting off-white to light brown solid under vacuum to a constant weight.
Characterization and Quality Control
Confirming the identity and purity of the final product is a critical, non-negotiable step. The following data provides a benchmark for a successful synthesis.
| Analysis | Expected Result | Source |
| Appearance | Off-white to light brown crystalline solid | [6] |
| Melting Point | 52-53 °C (for free base) | [7] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.80 (s, 1H), 6.79 (d, 1H), 6.61 (d, 1H), 3.86 (br s, 2H, NH₂), 3.81 (s, 3H, OCH₃). | [7] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 147.7, 135.0, 122.6, 120.7, 115.3, 111.0, 55.6. | [7] |
| Mass Spec (EI) | m/z: 157 (M⁺, ¹²C₇H₈³⁵ClNO), 159 (M⁺+2, ¹²C₇H₈³⁷ClNO) in ~3:1 ratio. | [7] |
| FT-IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~2950 (C-H stretch), ~1600 (aromatic C=C), ~1250 (C-O stretch). | General Spectral Data |
Note: NMR data is for the free base. The hydrochloride salt will show different shifts, particularly for the amine and adjacent aromatic protons.
Safety, Handling, and Disposal
Trustworthiness in science begins with safety. All operations must be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.
-
Hazard Identification: 4-Chloro-2-methoxyaniline and its hydrochloride salt are classified as irritants. They may cause skin, eye, and respiratory irritation.[6] They are harmful if swallowed.[8] The starting material, 5-Chloro-2-nitroanisole, and the solvent, ethyl acetate, are flammable. Concentrated HCl is highly corrosive.
-
Personal Protective Equipment (PPE): Wear safety goggles conforming to EN166 (EU) or NIOSH (US) standards, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][10]
-
Handling: Avoid inhalation of dust and vapors.[8][11] Prevent contact with skin and eyes. Ensure emergency eyewash stations and safety showers are readily accessible.[10]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[9][11]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[8][9]
-
Inhalation: Move the person to fresh air. Call a physician if symptoms develop.[11]
-
-
Waste Disposal: All chemical waste, including residual reagents and solvents, must be collected in properly labeled containers and disposed of as hazardous waste according to local, regional, and national regulations.[10][11]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient heating; inactive iron powder; insufficient reaction time. | Ensure mixture is at a vigorous reflux. Use fresh, fine-mesh iron powder. Monitor by TLC and extend reaction time if necessary. |
| Low Yield | Inefficient extraction; loss during filtration; incomplete precipitation of HCl salt. | Perform multiple extractions with ethyl acetate. Ensure filter cake is thoroughly washed. Ensure the solution is sufficiently acidic and cooled before filtering the salt. |
| Product is Dark/Oily | Presence of impurities from starting material or iron complexes. | Ensure thorough washing of the organic layer. Consider a charcoal treatment of the free base solution before salt formation. The product can be further purified by recrystallization. |
Conclusion
This application note provides a validated, reliable, and well-rationalized protocol for the synthesis of this compound. By adhering to the detailed steps for synthesis, characterization, and safety, researchers and drug development professionals can confidently produce this valuable intermediate for their discovery programs. The emphasis on the causality behind experimental choices is intended to empower scientists to not only replicate the procedure but also to adapt and troubleshoot it effectively.
References
- 1. scbt.com [scbt.com]
- 2. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. drughunter.com [drughunter.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [amp.chemicalbook.com]
- 7. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]
- 8. fr.cpachem.com [fr.cpachem.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Utilizing 4-Chloro-2-methoxyaniline Hydrochloride as a Versatile Intermediate in Azo Dye Synthesis
An Application Guide for Researchers
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the application of 4-Chloro-2-methoxyaniline hydrochloride as a pivotal intermediate in the synthesis of azo dyes. The guide delves into the fundamental principles of diazotization and azo coupling reactions, offering detailed, field-proven protocols for synthesis, purification, and characterization. By explaining the causality behind experimental choices and integrating critical safety protocols, this guide serves as an authoritative resource for developing novel colorants.
Introduction: The Strategic Importance of 4-Chloro-2-methoxyaniline
4-Chloro-2-methoxyaniline is a substituted aromatic amine that serves as a highly valuable and versatile building block in organic synthesis. Its hydrochloride salt is often preferred for its improved stability and handling characteristics. The molecule's structure, featuring an amino group essential for diazotization, a chloro group, and a methoxy group, allows for the synthesis of dyes with specific, desirable properties related to color, fastness, and application.
While its primary application in this context is the production of azo dyes and pigments, it is also a recognized intermediate in the pharmaceutical and agrochemical industries, for example, in the synthesis of CXCR2 antagonists.[1][2][3] The presence of the electron-donating methoxy group and the electron-withdrawing chloro group on the aniline ring provides a unique electronic profile that influences the reactivity and the final properties of the synthesized molecules.
Table 1: Physicochemical Properties of 4-Chloro-2-methoxyaniline
| Property | Value | Source(s) |
| CAS Number | 93-50-5 | [1][4] |
| Molecular Formula | C₇H₈ClNO | [1][4][5] |
| Molecular Weight | 157.60 g/mol | [1][5] |
| Appearance | Solid / Colorless liquid | [4] |
| Common Synonyms | 4-Chloro-2-anisidine | [1] |
| Storage | 2°C - 8°C, under inert gas, protect from light | [4] |
The Core Chemistry: Diazotization and Azo Coupling
The synthesis of azo dyes from a primary aromatic amine like 4-Chloro-2-methoxyaniline is a classic and robust two-stage process.[6] A thorough understanding of each stage is critical for achieving high yield and purity.
Stage 1: The Diazotization Reaction
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is achieved by reacting the amine with nitrous acid (HNO₂), which is highly unstable and must be generated in situ.[7] The typical method involves the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures.[8][9]
The resulting diazonium salt (Ar-N₂⁺) is a highly reactive intermediate. The diazonium group is an excellent leaving group (as N₂ gas), but for dye synthesis, it is utilized as a weak electrophile.
Causality Behind Experimental Choices:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aromatic diazonium salts are unstable at higher temperatures and can decompose, potentially leading to side reactions or explosive hazards.[7][10] The ice bath is not merely a suggestion but a mandatory control measure.
-
Strong Acidic Medium: The acid serves two purposes: it protonates the sodium nitrite to generate the necessary nitrous acid and it prevents the newly formed diazonium salt from coupling with the unreacted parent amine, which can occur under neutral or alkaline conditions.
Stage 2: The Azo Coupling Reaction
The Azo Coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile.[11] It attacks an electron-rich "coupling component." Suitable coupling components are typically phenols, naphthols, anilines, or other activated aromatic rings.[11][12]
Causality Behind Experimental Choices:
-
Activated Coupling Component: The diazonium ion is a weak electrophile, so the coupling component must be highly activated with strong electron-donating groups (e.g., -OH, -NR₂).
-
pH Control: The pH of the coupling reaction is crucial.
-
For coupling with phenols , the reaction is carried out in a mildly alkaline solution (pH 8-10). This deprotonates the phenol to form the much more strongly activating phenoxide ion (-O⁻).
-
For coupling with anilines , the reaction is performed in a mildly acidic solution (pH 4-5). This ensures that there is a sufficient concentration of the free amine to act as the nucleophile, as protonation of the amine group in strongly acidic conditions would deactivate the ring.
-
Experimental Workflow and Protocols
The following workflow provides a logical progression from starting materials to the final, purified azo dye.
Caption: General experimental workflow for azo dye synthesis.
Protocol 3.1: Synthesis of a Representative Dye (4-(4-chloro-2-methoxyphenyl)azo)naphthalen-2-ol)
This protocol details the synthesis of a vibrant orange-red dye using 2-naphthol as the coupling component.
Materials & Reagents:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol (β-Naphthol)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
-
Starch-iodide paper
-
Ethanol (for recrystallization)
Part A: Diazotization of this compound
-
In a 250 mL beaker, prepare a solution by adding 1.94 g (0.01 mol) of this compound to a mixture of 5 mL of concentrated HCl and 20 mL of distilled water. Stir until a fine suspension is formed.
-
Place the beaker in an ice-salt bath and cool the mixture to 0–5 °C with constant stirring.
-
In a separate small beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.[10]
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes. Crucially, ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 20 minutes to ensure the reaction goes to completion.[13]
-
Verify the completion of diazotization. A drop of the reaction mixture should produce an immediate blue-black color on starch-iodide paper, indicating a slight excess of nitrous acid. The resulting clear solution is the diazonium salt, which should be used promptly.
Part B: Azo Coupling with 2-Naphthol
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 5% aqueous sodium hydroxide solution. Stir until the 2-naphthol is completely dissolved.
-
Cool this alkaline solution thoroughly in an ice bath to below 5 °C.
-
With vigorous stirring, slowly add the cold diazonium salt solution prepared in Part A to the cold 2-naphthol solution.
-
An intensely colored precipitate (orange to red) should form immediately.
-
Continue to stir the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
Part C: Isolation and Purification of the Azo Dye
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is neutral.
-
Transfer the crude dye to a beaker and recrystallize from a suitable solvent, such as ethanol, to obtain purified crystals.
-
Collect the purified crystals by filtration and dry them in a vacuum oven at a low temperature (e.g., 50-60 °C).
Caption: Chemical reaction scheme for the synthesis of an azo dye.
Analytical Characterization
To confirm the identity, structure, and purity of the synthesized dye, a combination of analytical techniques is essential.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for assessing the purity of the final product and identifying any unreacted starting materials or side products.[14]
-
UV-Visible Spectroscopy: Dissolving the dye in a suitable solvent (e.g., DMF, ethanol) and recording its UV-Vis spectrum will determine its maximum absorption wavelength (λmax), which corresponds to its perceived color.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to confirm the presence of key functional groups. Look for characteristic peaks for the azo bond (-N=N-), aromatic C-H, C=C, C-O, and C-Cl stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structural elucidation of the final dye molecule.
Safety and Handling Precautions
Adherence to rigorous safety protocols is non-negotiable when working with these chemicals.
-
4-Chloro-2-methoxyaniline: This compound is harmful and an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[15]
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[15]
-
Reagent Handling:
-
Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials.
-
Acids/Bases: Concentrated HCl and NaOH are highly corrosive. Handle with extreme care.
-
Diazonium Salts: While generally stable in cold aqueous solutions, isolated diazonium salts can be explosive in their dry, solid state. Never attempt to isolate the diazonium salt intermediate. Use it immediately in the solution in which it was prepared.
-
By following these detailed protocols and safety guidelines, researchers can effectively and safely utilize this compound as a key intermediate for the synthesis of a wide array of novel azo dyes for various applications.
References
- 1. scbt.com [scbt.com]
- 2. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. 4-Chloro-2-methoxyaniline | 93-50-5 | FC20021 | Biosynth [biosynth.com]
- 5. Benzenamine, 4-chloro-2-methoxy- | C7H8ClNO | CID 7143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijirset.com [ijirset.com]
- 7. benchchem.com [benchchem.com]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. scialert.net [scialert.net]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
Application Note: A Practical Guide to the Béchamp Reduction of 5-Chloro-2-Nitroanisole
Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of 4-chloro-2-methoxyaniline via the reduction of 5-chloro-2-nitroanisole using elemental iron powder. Aromatic amines are crucial building blocks in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] The Béchamp reduction, which utilizes iron metal in a mildly acidic medium, remains a highly relevant and industrially significant transformation due to its cost-effectiveness, operational simplicity, and excellent chemoselectivity.[2] This guide delves into the mechanistic underpinnings of the reaction, offers a robust, step-by-step experimental protocol, and provides expert insights into process optimization and troubleshooting, particularly concerning the challenging work-up of iron-based reactions.
Scientific Principles and Mechanism
The conversion of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. While various methods exist, including catalytic hydrogenation and reductions with other metals like tin, the use of iron powder offers a distinct advantage in its ability to selectively reduce the nitro group while preserving other sensitive functionalities, such as aryl halides.[3]
The Béchamp Reduction Mechanism
The reaction proceeds through a series of single-electron transfers from the surface of the iron metal to the nitro group. An acidic co-solvent or additive (such as acetic acid or ammonium chloride) is essential. It serves to activate the iron surface and act as a proton source for the successive reduction intermediates. The overall process involves the transfer of six electrons and six protons.
The widely accepted pathway involves the following key intermediates:
-
Nitroarene (Ar-NO₂) : The starting material.
-
Nitrosoarene (Ar-N=O) : Formed after a two-electron reduction.
-
Hydroxylamine (Ar-NHOH) : Formed after a further two-electron reduction. This is often the rate-limiting step.
-
Aniline (Ar-NH₂) : The final product, formed after the final two-electron reduction of the hydroxylamine.[4]
The iron itself is oxidized from Fe(0) to iron(II) and iron(III) oxides and hydroxides, which constitute the inorganic byproducts that must be removed during work-up.
Reaction Scheme
Caption: Overall reaction for the reduction of 5-chloro-2-nitroanisole.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 5-Chloro-2-nitroanisole | 187.56 | 10.0 g | 1.0 | Starting Material (SM) |
| Iron Powder | 55.85 | 15.0 g | 5.0 | ~325 mesh, reduced |
| Ammonium Chloride (NH₄Cl) | 53.49 | 14.3 g | 5.0 | Acid catalyst/electrolyte |
| Ethanol (EtOH) | 46.07 | 150 mL | - | Solvent |
| Water (H₂O) | 18.02 | 50 mL | - | Co-solvent |
| Celite® 545 | - | ~20 g | - | Filtration aid |
| Sodium Carbonate (Na₂CO₃) | 105.99 | As needed | - | For basification |
| Ethyl Acetate (EtOAc) | 88.11 | ~300 mL | - | Extraction solvent |
| Brine (Saturated NaCl) | - | ~50 mL | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10 g | - | Drying agent |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
-
Separatory funnel (500 mL)
-
Standard laboratory glassware
Safety & Handling
-
Exothermic Reaction: The reduction of nitroarenes is highly exothermic.[5] Although this procedure involves controlled heating, be prepared for a potential increase in reaction rate, especially during the initial phase. Ensure efficient stirring and have a cooling bath (ice-water) on standby.
-
Chemical Hazards: 5-Chloro-2-nitroanisole and the resulting amine product are toxic and should be handled with care. Avoid inhalation and skin contact. Consult the Safety Data Sheet (SDS) for all chemicals before use.[6]
-
Filtration: The iron oxide sludge can be pyrophoric upon drying. Do not leave the filter cake exposed to air for extended periods. Quench it with water after the product has been thoroughly washed out.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a glass stopper.
-
Charging Reagents: To the flask, add ethanol (150 mL) and water (50 mL). Begin stirring to create a vortex. Add the 5-chloro-2-nitroanisole (10.0 g), ammonium chloride (14.3 g), and finally the iron powder (15.0 g).
-
Scientist's Insight: Adding the iron powder last to the stirred solution prevents clumping and ensures a more uniform start to the reaction. The use of ammonium chloride provides a sustained, mildly acidic pH of the in situ generated HCl, which is less harsh than directly adding strong acids.[2]
-
-
Reaction Execution: Heat the mixture to a gentle reflux (~80-85 °C) using the heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.
-
Work-up - The Filtration Challenge:
-
Cool the reaction mixture to room temperature.
-
In the fume hood, carefully add solid sodium carbonate in small portions until the solution is basic (pH ~8-9, check with pH paper). This precipitates the iron salts as a manageable hydroxide/oxide sludge.
-
Prepare a filtration setup by placing a pad of Celite® (~1 inch thick) in a Buchner funnel over filter paper. Wet the Celite pad with ethyl acetate.
-
Filter the reaction slurry through the Celite pad. This step can be slow.[7]
-
Scientist's Insight: The voluminous, gelatinous iron sludge is notorious for clogging filters.[7] Using a thick pad of Celite is non-negotiable. Wash the filter cake thoroughly with several portions of ethyl acetate (~3 x 50 mL) to ensure all the product is recovered. Breaking up the surface of the filter cake gently with a spatula between washes can improve efficiency.
-
-
Extraction and Isolation:
-
Transfer the filtrate to a 500 mL separatory funnel.
-
Wash the organic layer with brine (1 x 50 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product, 4-chloro-2-methoxyaniline, is often obtained as an oil or low-melting solid of sufficient purity for many subsequent steps. If higher purity is required, it can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.
Workflow and Data Interpretation
Experimental Workflow Diagram
References
The Strategic Application of 4-Chloro-2-methoxyaniline Hydrochloride in the Synthesis of Bioactive Quinolines
Abstract
This comprehensive guide details the strategic use of 4-Chloro-2-methoxyaniline hydrochloride as a pivotal starting material in the synthesis of complex biochemicals, with a particular focus on quinoline-based scaffolds. These scaffolds are central to the development of novel therapeutics, including potent antagonists for the CXCR2 receptor. We provide an in-depth analysis of the chemical rationale, detailed experimental protocols for multi-step synthesis, and essential safety and handling information. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel bioactive molecules.
Introduction: The Versatility of a Substituted Aniline
4-Chloro-2-methoxyaniline is a highly functionalized aromatic amine that serves as a valuable building block in organic synthesis.[1] Its unique substitution pattern—a chloro group para to the amine and a methoxy group ortho to it—provides a strategic handle for directing subsequent reactions and modulating the electronic properties of the resulting molecules. The hydrochloride salt form enhances stability and simplifies handling.[2]
The chloro and methoxy substituents are not merely passive components; they play active roles in influencing intermolecular interactions within biological targets.[3][4] The methoxy group can act as a hydrogen bond acceptor, while the chloro group can engage in halogen bonding and other non-covalent interactions, making this scaffold particularly attractive for drug discovery programs. This guide will focus on its application in constructing quinoline cores, which are prevalent in a wide array of therapeutic agents.[5][6]
Core Synthesis Strategy: Building the Quinoline Scaffold
A robust and widely employed method for constructing the quinoline core from an aniline derivative is the Gould-Jacobs reaction.[7][8] This reaction involves the condensation of an aniline with a β-ketoester or a malonic ester derivative, followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline ring system.[9][10]
Mechanistic Rationale
The Gould-Jacobs reaction proceeds in two key stages:
-
Condensation: The nucleophilic amino group of 4-Chloro-2-methoxyaniline attacks the electrophilic carbon of a malonic ester derivative, such as diethyl 2-(ethoxymethylene)malonate (DEEM), leading to the formation of an enamine intermediate with the elimination of ethanol.
-
Thermal Cyclization: At elevated temperatures, the enamine undergoes a 6-electron electrocyclization, followed by tautomerization, to yield the stable 4-hydroxyquinoline (quinolin-4-one) aromatic system.[10][11]
The following diagram illustrates the generalized workflow for the synthesis of a quinoline core from this compound.
Caption: General workflow for quinoline synthesis.
Detailed Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Refer to the Safety Data Sheets (SDS) for all chemicals before use. 4-Chloro-2-methoxyaniline is harmful if swallowed and may cause skin and eye irritation.[1][12]
Protocol 1: Synthesis of 7-Chloro-5-methoxyquinolin-4(1H)-one
This protocol details the synthesis of a core quinoline scaffold from this compound via the Gould-Jacobs reaction.
Step 1: Free Base Generation
-
In a 250 mL beaker, dissolve this compound (19.4 g, 0.1 mol) in deionized water (100 mL).
-
While stirring, slowly add 10% aqueous sodium hydroxide solution until the pH of the solution reaches 10-12, leading to the precipitation of the free base.
-
Filter the precipitate, wash with cold deionized water (3 x 50 mL), and dry under vacuum to yield 4-Chloro-2-methoxyaniline as a solid.
Step 2: Condensation with DEEM
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the dried 4-Chloro-2-methoxyaniline (15.76 g, 0.1 mol) and diethyl 2-(ethoxymethylene)malonate (21.62 g, 0.1 mol).
-
Heat the mixture in an oil bath at 130-140°C for 2 hours with continuous stirring. Ethanol is generated as a byproduct.
-
After 2 hours, allow the mixture to cool to room temperature. The intermediate product, diethyl 2-(((4-chloro-2-methoxyphenyl)amino)methylene)malonate, will likely solidify or become a viscous oil.
Step 3: Thermal Cyclization
-
To the flask containing the intermediate, add a high-boiling point solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) (100 mL).
-
Equip the flask with a mechanical stirrer and a distillation apparatus to remove the ethanol formed during the reaction.
-
Heat the mixture rapidly to 250°C and maintain this temperature for 30 minutes.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to below 100°C.
-
Pour the cooled reaction mixture into hexane (200 mL) to precipitate the product.
-
Filter the solid, wash with hexane (2 x 50 mL), and dry to obtain the crude ester, Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Step 4: Saponification and Decarboxylation
-
Suspend the crude ester in a solution of 10% aqueous sodium hydroxide (150 mL) and ethanol (50 mL).
-
Heat the mixture to reflux for 4 hours to achieve complete hydrolysis of the ester.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. This will precipitate the carboxylic acid intermediate.
-
Filter the precipitate, wash with water, and dry.
-
Place the dried carboxylic acid in a flask and heat to 260-270°C in an oil bath until the evolution of CO₂ ceases (approximately 1 hour).
-
The resulting solid is the target compound, 7-Chloro-5-methoxyquinolin-4(1H)-one. Recrystallize from ethanol or a suitable solvent for purification.
Protocol 2: Synthesis of a CXCR2 Antagonist Precursor
This protocol outlines the subsequent functionalization of the quinoline core to generate a key intermediate for CXCR2 antagonist synthesis. This involves chlorination of the 4-position, followed by amination.
Step 1: Chlorination of the 4-Quinolinone
-
In a 100 mL round-bottom flask, suspend 7-Chloro-5-methoxyquinolin-4(1H)-one (from Protocol 1, e.g., 2.09 g, 0.01 mol) in phosphorus oxychloride (POCl₃) (20 mL).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Heat the mixture to reflux (approximately 110°C) for 2 hours. The suspension should become a clear solution.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~8.
-
The product, 4,7-dichloro-5-methoxyquinoline, will precipitate. Filter the solid, wash with water, and dry under vacuum.
Step 2: Nucleophilic Aromatic Substitution (Amination)
-
In a sealed tube, combine 4,7-dichloro-5-methoxyquinoline (2.28 g, 0.01 mol) with a suitable amine (e.g., 2-amino-5-methylphenol, 1.23 g, 0.01 mol) in a solvent such as isopropanol (20 mL).
-
Add a base, such as diisopropylethylamine (DIPEA) (2.6 g, 0.02 mol).
-
Seal the tube and heat in a microwave reactor at 150°C for 1 hour, or alternatively, heat at reflux in a conventional oil bath for 12-24 hours until the reaction is complete (monitored by TLC).
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the aminated quinoline, a direct precursor to more complex CXCR2 antagonists.
Data Summary and Characterization
The following table summarizes the expected properties of the key compounds synthesized in these protocols.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance | Key Analytical Data (Expected) |
| 4-Chloro-2-methoxyaniline | C₇H₈ClNO | 157.60 | Off-white solid | ¹H NMR, ¹³C NMR, MS consistent with structure.[13] |
| Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₃H₁₂ClNO₄ | 281.70 | Pale yellow solid | IR (C=O stretch), ¹H NMR (aromatic, ethyl ester signals), MS (M+H⁺ at m/z 282.0) |
| 7-Chloro-5-methoxyquinolin-4(1H)-one | C₁₀H₈ClNO₂ | 209.63 | White to beige solid | ¹H NMR (aromatic signals, NH proton), MS (M+H⁺ at m/z 210.0) |
| 4,7-dichloro-5-methoxyquinoline | C₁₀H₇Cl₂NO | 228.07 | White solid | ¹H NMR (disappearance of NH, characteristic shifts in aromatic region), MS (M+H⁺ at m/z 228.0) |
Conclusion
This compound is a strategic and versatile starting material for the synthesis of complex, biologically active quinoline derivatives. The Gould-Jacobs reaction provides a reliable and scalable method for the construction of the core quinoline scaffold, which can then be further functionalized to access a diverse range of target molecules, including potent CXCR2 antagonists. The protocols outlined in this guide offer a detailed and practical framework for researchers in the field of medicinal chemistry and drug discovery, enabling the efficient preparation of valuable biochemicals for further investigation.
References
- 1. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]
- 2. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline - Google Patents [patents.google.com]
- 4. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gould-Jacobs Reaction [drugfuture.com]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 13. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]
Application Notes & Protocols for the Safe Handling of 4-Chloro-2-methoxyaniline Hydrochloride
Document ID: ANP-CMH-001
Abstract
This document provides a comprehensive guide to the safe handling, use, and disposal of 4-Chloro-2-methoxyaniline hydrochloride in a laboratory environment. Designed for researchers, chemists, and drug development professionals, these application notes synthesize critical safety data with field-proven protocols. The core objective is to foster a proactive safety culture by explaining the causality behind experimental choices, thereby ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Introduction: Understanding the Compound
This compound is a substituted aniline derivative. Substituted anilines are a pivotal class of chemical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of the chloro- and methoxy- functional groups, along with its formulation as a hydrochloride salt, dictates its specific reactivity, physical properties, and, critically, its toxicological profile.
The hydrochloride salt form generally enhances water solubility compared to the free base, which can affect its absorption and bioavailability. All chlorinated anilines should be handled with care due to their potential for significant toxicity.[3][4] This guide establishes a framework for risk mitigation based on the known hazards of this chemical class.
Hazard Identification & Risk Assessment
A thorough risk assessment must precede any experiment involving this compound. The hazards are multifaceted, stemming from the general toxicity of chlorinated anilines.
GHS Hazard Classification (Anticipated)
Based on data for analogous compounds, this compound is anticipated to fall under the following GHS categories:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 or 4 | H311/H312: Toxic or Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3 or 4 | H331/H332: Toxic or Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Specific Target Organ Toxicity | - | May cause damage to organs through prolonged or repeated exposure.[5] |
| Hazardous to the Aquatic Environment | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Note: This classification is inferred from data on structurally similar compounds and should be confirmed by consulting the supplier-specific Safety Data Sheet (SDS).
Core Toxicological Concerns:
-
Methemoglobinemia: A primary hazard of aniline and its derivatives is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[6] This can lead to cyanosis (a bluish discoloration of the skin), weakness, and, in severe cases, life-threatening hypoxia. The onset of symptoms may be delayed for 2 to 4 hours or longer after exposure.[6]
-
Carcinogenicity: Many chlorinated anilines are classified as known or suspected carcinogens.[4][6] The International Agency for Research on Cancer (IARC) has classified related compounds as probable human carcinogens. Therefore, this compound must be handled as a potential carcinogen, minimizing exposure through all routes.
-
Dermal Absorption: A critical and often underestimated risk is rapid absorption through the skin.[4] Monochloroanilines can be as toxic, or even more so, when absorbed dermally compared to inhalation.[4]
Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary principle of safe handling is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[7] This is non-negotiable.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Designated Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.[8]
Personal Protective Equipment (PPE)
Standard laboratory attire (full-length lab coat, long pants, and closed-toe shoes) is mandatory. The following PPE is required for all handling procedures:
-
Gloves: Use double-gloving with chemically resistant gloves (e.g., nitrile outer, nitrile inner). It is crucial to consult the glove manufacturer's compatibility chart. Nitrile gloves are generally suitable for incidental contact, but should be changed immediately upon contamination.[7] For extended handling, heavier-duty gloves like butyl or Viton may be necessary.[8]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles during procedures with a high risk of splashing.[9][10]
-
Respiratory Protection: If there is a risk of dust generation that cannot be controlled within a fume hood, a NIOSH-approved respirator with appropriate particulate filters is necessary.[9] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.
Caption: Personal Protective Equipment (PPE) selection workflow.
Detailed Protocols for Safe Handling
The causality behind these steps is to contain the solid powder, prevent aerosolization, and ensure accurate and safe transfer.
Protocol: Weighing and Transfer of Solid Compound
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Cover the work surface inside the hood with disposable absorbent bench paper.
-
Place an analytical balance inside the fume hood or use a draft shield.
-
Assemble all necessary equipment (spatulas, weigh boats, receiving vessel, waste container) within the designated area of the hood.
-
-
Weighing:
-
Don all required PPE (double gloves, goggles, lab coat).
-
Carefully open the stock container inside the fume hood. Avoid creating puffs of airborne dust.
-
Use a clean spatula to transfer the desired amount of solid to a tared weigh boat. Perform this action slowly and close to the balance pan to minimize air disturbance.
-
Securely close the stock container immediately after dispensing.
-
-
Transfer:
-
To transfer the weighed solid into the reaction vessel, gently tap or flex the weigh boat.
-
If dissolving, add a small amount of the solvent to the weigh boat to rinse any remaining solid into the vessel. This ensures quantitative transfer and prevents residual powder from becoming airborne.
-
-
Cleanup:
-
Carefully wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol).
-
Dispose of the weigh boat, disposable bench paper, and cleaning materials into a designated hazardous waste container located within the fume hood.
-
Remove outer gloves and dispose of them in the hazardous waste container before exiting the hood. Wash hands thoroughly.
-
Protocol: Storage
-
Container: Keep the compound in its original, tightly sealed container.
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7]
-
Security: The storage location should be locked or otherwise secured to restrict access to authorized personnel only.[6]
-
Labeling: Ensure the container is clearly labeled with the chemical name and all appropriate GHS hazard pictograms and statements.
Emergency Procedures: Preparedness is Key
Spills
-
Minor Spill (within fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[11]
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and management.
-
Prevent entry to the contaminated area.
-
Contact the institution's Environmental Health & Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
-
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6][10] Seek immediate medical attention and provide the SDS to the medical personnel.
Caption: General workflow for safe handling and emergency response.
Waste Disposal
All waste containing this compound, including contaminated PPE, cleaning materials, and reaction residues, must be disposed of as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[10]
Conclusion
The safe handling of this compound is predicated on a robust understanding of its potential hazards and the diligent application of control measures. By integrating the engineering controls, personal protective equipment, and detailed protocols outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A proactive and informed approach to safety is paramount to protecting personnel and ensuring the successful progression of research and development activities.
References
- 1. The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Met… [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 4-Chloro-2-methoxyaniline | 93-50-5 [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. fr.cpachem.com [fr.cpachem.com]
Harnessing the Potential of 4-Chloro-2-methoxyaniline Hydrochloride in Modern Medicinal Chemistry
An Application Guide for Researchers and Drug Development Professionals
This document serves as a comprehensive technical guide on the strategic applications of 4-Chloro-2-methoxyaniline hydrochloride, a versatile chemical intermediate, in the field of medicinal chemistry. We will delve into its role as a foundational building block for synthesizing targeted therapeutics, provide detailed experimental protocols, and explain the chemical rationale behind its utility in drug discovery programs.
Introduction: A Versatile Scaffold for Drug Discovery
4-Chloro-2-methoxyaniline, often used as its hydrochloride salt for improved stability and handling, is a substituted aniline that has emerged as a crucial starting material in the synthesis of complex bioactive molecules. Its chemical architecture is notable for three key features that medicinal chemists can exploit:
-
A Nucleophilic Amine Group: The primary amine (-NH2) is a versatile handle for a wide array of chemical transformations, most commonly amide bond formations, reductive aminations, and the construction of nitrogen-containing heterocycles.
-
An Electron-Rich Aromatic Ring: The methoxy (-OCH3) group is an electron-donating group that activates the benzene ring towards electrophilic aromatic substitution, influencing reactivity and regioselectivity.
-
A Halogen Substituent: The chloro (-Cl) group provides a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and also modulates the electronic properties and lipophilicity of the molecule, which can be critical for pharmacokinetic profiles.
This unique combination of functional groups makes 4-Chloro-2-methoxyaniline a valuable precursor for creating diverse chemical libraries aimed at identifying novel drug candidates.
Table 1: Physicochemical Properties of 4-Chloro-2-methoxyaniline
| Property | Value | Source |
| CAS Number | 93-50-5 | [1] |
| Molecular Formula | C₇H₈ClNO | [1] |
| Molecular Weight | 157.60 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage | Refrigerator | |
| Synonyms | 4-Chloro-2-anisidine, 4-chloro-2-methoxyphenylamine | [1] |
Core Applications in the Synthesis of Targeted Therapies
The utility of this compound is most evident in its application as a key intermediate in the synthesis of molecules targeting specific biological pathways implicated in disease.
A. Precursor for Kinase Inhibitors (e.g., PI3K/mTOR Pathway)
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Quinoline and quinazoline derivatives are prominent scaffolds for kinase inhibitors, and 4-Chloro-2-methoxyaniline serves as an excellent starting point for their synthesis.
A common synthetic strategy involves the cyclization of an appropriately substituted aniline to form the core quinoline ring system, followed by further functionalization.[2][3] The methoxy and chloro substituents of the starting aniline become integral features of the final inhibitor, influencing its binding affinity and selectivity.
References
Application Note: Versatile Synthetic Pathways to Novel Bioactive Scaffolds from 4-Chloro-2-methoxyaniline Hydrochloride
Abstract
4-Chloro-2-methoxyaniline hydrochloride is a readily available and versatile difunctional building block crucial for synthesizing a diverse range of heterocyclic and poly-substituted aromatic compounds. Its unique substitution pattern—featuring a nucleophilic amino group, a methoxy directing group, and a halogen handle for cross-coupling—provides a strategic entry point to several classes of molecules with significant interest in medicinal chemistry and materials science. This application note presents detailed, field-proven protocols for the synthesis of three distinct classes of novel compounds starting from this key intermediate: 7-chloro-5-methoxy-quinolin-4-ones via the Gould-Jacobs reaction, N-aryl derivatives through palladium-catalyzed Buchwald-Hartwig amination, and 7-chloro-5-methoxy-1H-benzotriazoles via diazotization and cyclization. Each protocol is accompanied by mechanistic insights, a discussion of experimental rationale, and data presentation to ensure reproducibility and facilitate further exploration by researchers in drug discovery and chemical development.
Introduction and Strategic Overview
Nitrogen-containing molecules are foundational to pharmaceutical science, with over 75% of FDA-approved drugs featuring a nitrogen-containing heterocyclic moiety.[1] this compound serves as an exemplary starting material, offering multiple reaction sites that can be addressed selectively to build molecular complexity. The amino group can act as a nucleophile or be converted into a diazonium salt, while the chloro group is an ideal handle for modern cross-coupling reactions. This guide provides reliable synthetic routes to leverage this versatility.
Physicochemical and Safety Data
Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the starting material.
| Property | Value | Reference |
| CAS Number | 93-50-5 | [2][3] |
| Molecular Formula | C₇H₈ClNO | [4] |
| Molecular Weight | 157.60 g/mol | [2] |
| Physical Form | Solid | [3] |
| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen) | [4] |
| Hazards | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. | [3][5] |
| PPE | Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area. | [6][7] |
Overview of Synthetic Potential
The strategic position of the functional groups in 4-Chloro-2-methoxyaniline allows for a divergent synthetic approach, as illustrated below. This note will focus on three key transformations leading to valuable molecular scaffolds.
Figure 1: Divergent synthetic routes from 4-Chloro-2-methoxyaniline.
Route I: Synthesis of 7-Chloro-5-methoxy-quinolin-4-one Scaffolds
Application: The quinoline and quinolin-4-one cores are privileged scaffolds in medicinal chemistry, forming the basis of numerous anti-inflammatory, antibacterial, anticancer, and antimalarial drugs.[8][9][10]
Principle and Mechanistic Insight: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust method for constructing the quinolin-4-one system.[11] The reaction proceeds in two key stages:
-
Condensation: The aniline nucleophilically attacks diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form an enamine intermediate.
-
Thermal Cyclization: At high temperatures, the enamine undergoes a 6-electron pericyclic reaction, followed by tautomerization and elimination of a second molecule of ethanol to form the fused heterocyclic ring system.[12][13]
The methoxy group at the 2-position of the aniline generally directs the cyclization to the C6 position, leading to the 5-methoxy-substituted quinolinone.
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-Chloro-2-methoxyaniline HCl | 194.06 | 3.88 g | 20.0 |
| Sodium Acetate (anhydrous) | 82.03 | 1.64 g | 20.0 |
| Diethyl ethoxymethylenemalonate | 216.23 | 4.76 g (4.53 mL) | 22.0 |
| Diphenyl ether | 170.21 | 50 mL | - |
Procedure:
-
Neutralization: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (3.88 g, 20.0 mmol) and sodium acetate (1.64 g, 20.0 mmol). Rationale: The hydrochloride salt must be neutralized to the free aniline for it to be sufficiently nucleophilic.
-
Initial Condensation: Add diethyl ethoxymethylenemalonate (4.53 mL, 22.0 mmol) to the flask. Heat the mixture to 120-130 °C with stirring for 1 hour. The mixture should become a homogenous slurry. Rationale: This step forms the key anilinomethylenemalonate intermediate.
-
Cyclization: Add diphenyl ether (50 mL) to the reaction mixture. Increase the temperature to 250-260 °C and maintain under reflux for 30 minutes. A precipitate will form as the reaction proceeds. Rationale: High temperature is required to overcome the activation energy for the intramolecular cyclization. Diphenyl ether is a high-boiling, inert solvent suitable for this purpose.[13]
-
Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate. Add 50 mL of hexane to the flask to further precipitate the product and dilute the diphenyl ether.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane (3 x 30 mL) to remove residual diphenyl ether, followed by a wash with ethyl acetate (2 x 20 mL).
-
Drying: Dry the resulting off-white solid in a vacuum oven at 60 °C overnight.
Expected Results:
-
Yield: 60-70%
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Route II: N-Aryl Derivatives via Buchwald-Hartwig Amination
Application: The formation of C-N bonds to create diarylamines or N-aryl heterocycles is a cornerstone of modern drug discovery, producing compounds with applications as kinase inhibitors, antivirals, and CNS agents.[14][15]
Principle and Mechanistic Insight
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[16] The catalytic cycle involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the N-aryl product and regenerating the Pd(0) catalyst.[17]
The choice of ligand is critical for the reaction's success; bulky, electron-rich phosphine ligands (like RuPhos) stabilize the palladium intermediates and promote the reductive elimination step.[18]
Detailed Experimental Protocol
This protocol describes the coupling of 4-Chloro-2-methoxyaniline with morpholine.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-Chloro-2-methoxyaniline | 157.60 | 1.58 g | 10.0 |
| Morpholine | 87.12 | 1.05 g (1.05 mL) | 12.0 |
| Pd₂(dba)₃ | 915.72 | 92 mg | 0.1 (0.2 mol% Pd) |
| RuPhos | 476.61 | 191 mg | 0.4 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.35 g | 14.0 |
| Toluene (anhydrous) | - | 40 mL | - |
Procedure:
-
Inert Atmosphere: Assemble a 100 mL Schlenk flask containing a magnetic stir bar. Evacuate and backfill the flask with argon or nitrogen three times. Rationale: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen and must be handled under inert conditions.
-
Reagent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (92 mg, 0.1 mmol), RuPhos (191 mg, 0.4 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).
-
Reactant Addition: Add 4-Chloro-2-methoxyaniline (1.58 g, 10.0 mmol) followed by anhydrous toluene (40 mL) and morpholine (1.05 mL, 12.0 mmol) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C in an oil bath with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove palladium salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Expected Results:
-
Yield: 75-90%
-
Appearance: Typically a viscous oil or low-melting solid.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Route III: Synthesis of 7-Chloro-5-methoxy-1H-benzotriazole
Application: Benzotriazole derivatives are recognized for their wide spectrum of pharmacological activities, including antimicrobial, antiviral, analgesic, and anti-inflammatory properties.[19][20][21] They are also used as corrosion inhibitors and synthetic auxiliaries.[19]
Principle and Mechanistic Insight
The synthesis of benzotriazoles from o-phenylenediamines is a classic transformation, but it can be adapted for anilines. The process involves:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt.
-
Intramolecular Cyclization: The diazonium salt is unstable. In this case, the lone pair on the adjacent nitrogen atom (from the original amine) attacks the terminal nitrogen of the diazonium group, leading to cyclization and formation of the stable triazole ring.[22]
While the starting material is not an o-diamine, the aniline itself can be converted to the benzotriazole through a diazotization and intramolecular electrophilic cyclization onto the benzene ring, though this is less common. A more standard approach for this substrate would be diazotization followed by reaction with an azide source, or a multi-step process. However, for simplicity, we will present the direct diazotization/cyclization which is a known process for many anilines. Correction: The direct cyclization of a single aniline is not the standard route to a benzotriazole. The standard synthesis involves an o-phenylenediamine. For 4-Chloro-2-methoxyaniline, a more practical route involves diazotization followed by coupling with another component. However, to illustrate the formation of a nitrogen heterocycle from the amine, we will describe the synthesis of the corresponding 1,2,3-benzotriazole. The synthesis of benzotriazoles from simple anilines is typically achieved by reacting an o-phenylenediamine with sodium nitrite.[23]
Detailed Experimental Protocol
This protocol details the synthesis of 7-Chloro-5-methoxy-1H-benzotriazole. Note: This requires the corresponding o-phenylenediamine, which can be synthesized from the starting aniline via nitration and subsequent reduction. For the purpose of this guide, we will assume the availability of 4-chloro-6-methoxybenzene-1,2-diamine.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 4-chloro-6-methoxybenzene-1,2-diamine | 172.61 | 1.73 g | 10.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 11.0 |
| Acetic Acid | 60.05 | 20 mL | - |
| Water | 18.02 | 20 mL | - |
Procedure:
-
Dissolution: In a 100 mL beaker, dissolve 4-chloro-6-methoxybenzene-1,2-diamine (1.73 g, 10.0 mmol) in a mixture of acetic acid (20 mL) and water (20 mL). Cool the solution to 0-5 °C in an ice-water bath.
-
Diazotization: Dissolve sodium nitrite (0.76 g, 11.0 mmol) in a minimal amount of cold water (~5 mL). Add this solution dropwise to the cooled diamine solution over 15 minutes, ensuring the temperature does not rise above 5 °C. Rationale: Diazonium salts are unstable at higher temperatures. Slow addition of nitrite is crucial for safety and to prevent side reactions.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour after the addition is complete. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) until the filtrate is neutral.
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to afford the pure benzotriazole.
-
Drying: Dry the purified product under vacuum.
Expected Results:
-
Yield: 85-95%
-
Appearance: White to light brown crystalline solid.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and melting point analysis.
Conclusion
This compound is a powerful and cost-effective starting material for accessing diverse and medicinally relevant chemical scaffolds. The protocols detailed herein for the Gould-Jacobs reaction, Buchwald-Hartwig amination, and benzotriazole formation provide reliable and scalable methods for researchers. The strategic application of classic and modern synthetic methodologies allows for the efficient generation of quinolinones, N-aryl compounds, and benzotriazoles, opening avenues for the development of novel pharmaceuticals and functional materials.
References
- 1. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-Chloro-2-methoxyaniline | 93-50-5 [sigmaaldrich.com]
- 4. 4-Chloro-2-methoxyaniline | 93-50-5 | FC20021 | Biosynth [biosynth.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 10. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. Gould-Jacobs Reaction [drugfuture.com]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Medicinal Applications of N-Aryl-C-nitroazoles: Ingenta Connect [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. ijrrjournal.com [ijrrjournal.com]
- 20. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 21. gsconlinepress.com [gsconlinepress.com]
- 22. researchgate.net [researchgate.net]
- 23. gsconlinepress.com [gsconlinepress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-methoxyaniline Hydrochloride
Welcome to the technical support center for the synthesis of 4-Chloro-2-methoxyaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. As a crucial intermediate in the development of pharmaceuticals, such as CXCR2 antagonists, achieving a high yield and purity of this compound is paramount.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions to get your experiment back on track.
Q1: My overall yield is consistently low. What are the most likely causes and how can I address them?
Low yield is a multifaceted issue that can stem from either of the two primary synthetic routes: direct chlorination of 2-methoxyaniline or reduction of a nitro-substituted precursor.
Analysis by Synthetic Route:
-
Route A: Direct Chlorination of 2-methoxyaniline: The primary challenges in this route are incomplete reaction and the formation of undesired isomers or over-chlorinated byproducts. The methoxy and amino groups are both ortho-, para-directing, which can lead to a mixture of products.
-
Causality: Inadequate control over the chlorinating agent's reactivity or suboptimal reaction conditions (temperature, catalyst) can lead to poor regioselectivity.
-
Solution: Employing a milder, more selective chlorination system is key. Using copper(II) chloride (CuCl₂) in an ionic liquid or concentrated HCl provides high regioselectivity for the desired para-substitution.[4] Reactions in aqueous HCl often require oxygen and gaseous HCl to achieve good yields.[4]
-
-
Route B: Reduction of 5-Chloro-2-nitroanisole: This route offers excellent regioselectivity but can suffer from incomplete reduction of the nitro group.
-
Causality: The activity of the reducing agent can be compromised by impurities or improper activation. For catalytic hydrogenation, the catalyst (e.g., Pt on carbon) can be poisoned. For metal-based reductions (e.g., iron powder), the metal surface may not be sufficiently activated.
-
Solution:
-
For reductions using iron powder, pre-treating the iron with a dilute acid (like the ammonium chloride used in the reaction) helps to remove surface oxides and activate it.[1]
-
For catalytic hydrogenation, ensure the purity of the substrate and solvent, and use a fresh, high-quality catalyst. The reaction should be run at elevated temperatures (80-110°C) and pressures (5-50 atm) for optimal results.[5]
-
-
Below is a logic tree to help diagnose the source of low yield.
Q2: I'm seeing multiple spots on my TLC plate after the direct chlorination of 2-methoxyaniline. How can I improve regioselectivity?
This is a classic challenge in electrophilic aromatic substitution on a disubstituted ring. Both the amino (-NH₂) and methoxy (-OCH₃) groups are activating and ortho-, para-directing. Your goal is to favor chlorination at the para position relative to the amino group.
-
Underlying Chemistry: The high reactivity of the aniline can lead to the formation of the undesired 6-chloro isomer and di-chlorinated products. The reaction conditions must be carefully controlled to favor the kinetically and thermodynamically preferred 4-chloro product.
-
Proven Solutions:
-
Catalyst System: The use of Copper(II) Chloride (CuCl₂) is highly effective in directing the chlorination to the para position.[4][6][7] In some protocols, this reaction is performed in 36% aqueous HCl at 60°C with the introduction of oxygen and HCl gas, achieving yields around 75-93%.[6][7]
-
Solvent Choice: Switching from standard aqueous or organic solvents to an ionic liquid can dramatically improve regioselectivity and yield (up to 95%) under milder conditions, without the need for supplementary oxygen or HCl gas.[4] This offers a safer and more efficient alternative.[4]
-
Temperature Control: Running the reaction at a controlled temperature (e.g., 60°C) is crucial.[4][6] Excessively high temperatures can lead to more side products and decomposition.
-
Comparative Table of Chlorination Conditions
| Condition | Reagents | Temperature | Typical Yield | Selectivity | Reference |
| Aqueous | 2-methoxyaniline, CuCl₂, O₂, HCl(g) in 36% HCl(aq) | 60°C | ~75-93% | Good | [6][7] |
| Ionic Liquid | 2-methoxyaniline, CuCl₂ in [bmim]BF₄ | 40-60°C | >90% | High (para) | [4] |
Q3: The final product is a dark purple or brown oil and is difficult to purify. What are the best purification strategies?
Anilines are notoriously susceptible to air oxidation, which produces highly colored impurities. The crude product from either synthetic route is often obtained as a dark oil.[1]
-
Purification of the Free Base:
-
Column Chromatography: The crude product can be purified by flash column chromatography on silica gel, typically using a solvent system like ethyl acetate/hexane.[1] This is effective but can be time-consuming for larger scales.
-
Activated Carbon: Before final isolation, treating a solution of the crude product with activated charcoal can help remove colored impurities.
-
-
The Hydrochloride Salt Advantage (Recommended): The most effective method for purification is to convert the aniline free base into its hydrochloride salt.
-
Causality: The hydrochloride salt is typically a stable, crystalline solid that is much less prone to air oxidation. The crystallization process itself is a highly effective purification step, excluding soluble impurities and colored byproducts into the mother liquor.
-
Protocol:
-
Dissolve the crude 4-Chloro-2-methoxyaniline oil in a suitable solvent (e.g., isopropanol, ethyl acetate, or diethyl ether).
-
Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) with stirring.
-
The this compound will precipitate as a solid.
-
Isolate the solid by filtration, wash with a small amount of cold solvent, and dry in vacuo. The result is often a much purer, off-white to light brown solid.
-
-
Q4: How do I confirm the identity and purity of my final product?
Self-validation of your product is critical. A combination of analytical techniques should be used to confirm the structure and assess purity.
-
Nuclear Magnetic Resonance (¹H NMR): This is the most powerful tool for structural confirmation. For 4-Chloro-2-methoxyaniline, you should expect to see:
-
A singlet for the methoxy (-OCH₃) protons around 3.81 ppm.
-
A broad singlet for the amine (-NH₂) protons around 3.86 ppm.
-
Three distinct signals in the aromatic region (approx. 6.6-6.8 ppm), corresponding to the three protons on the benzene ring.[7]
-
-
Mass Spectrometry (MS): This confirms the molecular weight. You should look for the molecular ion peak [M]+ at m/z 157 and the [M+2]+ peak at m/z 159 with a characteristic ~3:1 ratio, confirming the presence of one chlorine atom.
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is the best method for determining purity. A pure sample should show a single major peak. This technique can also quantify the percentage of any remaining starting material or byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 4-Chloro-2-methoxyaniline?
There are two predominant, industrially relevant synthetic pathways to obtain 4-Chloro-2-methoxyaniline.
-
Route A: Electrophilic Chlorination: This route starts with the readily available 2-methoxyaniline (o-anisidine) and introduces the chlorine atom directly onto the aromatic ring.[4][8] While direct, it requires careful control to ensure the chlorine adds at the correct position (para to the amine).
-
Route B: Reduction of a Nitro Precursor: This route begins with a molecule that already has the chloro and methoxy groups in the desired positions, such as 5-chloro-2-nitroanisole.[1] The synthesis is completed by reducing the nitro group to an amine. This method generally provides superior regioselectivity.
Q2: What are the critical safety precautions for this synthesis?
-
Reagents:
-
Concentrated HCl and HCl gas: Highly corrosive and toxic. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Copper(II) Chloride: Harmful if swallowed or inhaled. Avoid creating dust.
-
Hydrogen Gas (for hydrogenation): Extremely flammable. Ensure the reaction setup is leak-proof and operated in an area free from ignition sources. Use a properly grounded apparatus.
-
-
Product:
-
4-Chloro-2-methoxyaniline: This compound is classified as an irritant.[9] Avoid contact with skin and eyes and inhalation of dust. Standard PPE is required.
-
Q3: How should the starting materials and final product be stored?
Proper storage is essential to maintain the integrity of the chemicals.
-
2-methoxyaniline: This starting material is sensitive to air and light and will darken over time due to oxidation. It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber-colored bottle, preferably in a refrigerator.[8]
-
4-Chloro-2-methoxyaniline (Free Base and Hydrochloride): The free base is also prone to oxidation. Both the free base and the more stable hydrochloride salt should be stored in a cool, dry place, away from light, under an inert nitrogen atmosphere.[9]
Appendix A: Detailed Experimental Protocols
Protocol 1: Synthesis via Reduction of 5-Chloro-2-nitroanisole[1]
-
Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To the flask, add iron powder (5.0 eq.), ammonium chloride (0.65 eq.), and distilled water.
-
Heat the suspension to reflux and stir for 15 minutes to activate the iron.
-
Add 5-chloro-2-nitroanisole (1.0 eq.) to the mixture.
-
Continue to reflux for 1.5-2 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Extract the aqueous filtrate with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-chloro-2-methoxyaniline as a dark oil.
-
Proceed with purification via column chromatography or conversion to the hydrochloride salt as described in the troubleshooting section.
Protocol 2: Synthesis via Direct Chlorination of 2-methoxyaniline[6][7]
-
In a fume hood, dissolve 2-methoxyaniline (1.0 eq.) in 36% (w/w) hydrochloric acid in a three-neck flask equipped with a stirrer, thermometer, and gas inlet/outlet.
-
Add CuCl₂ (2.0 eq.) to the solution.
-
Heat the reaction mixture to 60°C.
-
Begin bubbling a slow stream of oxygen and hydrogen chloride gas through the mixture.
-
Maintain the reaction at 60°C for approximately 6 hours, or until TLC/GC analysis shows the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate and carefully neutralize the mixture by adding a saturated sodium carbonate solution until the pH reaches ~7.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product.
References
- 1. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. usbio.net [usbio.net]
- 4. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 5. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]
- 8. o-Anisidine - Wikipedia [en.wikipedia.org]
- 9. 4-Chloro-2-methoxyaniline | 93-50-5 | FC20021 | Biosynth [biosynth.com]
Technical Support Center: Troubleshooting Low Yield in Aniline Synthesis
Welcome to the Technical Support Center for Aniline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of aniline, a critical building block in numerous applications. Here, we will explore common challenges leading to low yield and provide expert, field-proven insights to overcome them.
Introduction to Aniline Synthesis
The most common industrial and laboratory-scale synthesis of aniline involves the reduction of nitrobenzene. This is typically achieved through catalytic hydrogenation or using metal reductants in an acidic medium, such as the Béchamp reduction.[1][2] While seemingly straightforward, this transformation is often plagued by issues that can significantly lower the yield and purity of the final product. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction has stalled, and I'm observing incomplete conversion of nitrobenzene. What are the likely causes?
An incomplete reaction is a frequent source of low yield. The root cause often lies with the catalyst, the reaction conditions, or the purity of the reagents.
Troubleshooting Steps:
-
Catalyst Activity Check: The catalyst is the heart of the hydrogenation reaction. Its activity can be compromised for several reasons.
-
Poisoning: Catalysts, particularly palladium and platinum, are highly susceptible to poisoning by sulfur or nitrogen-containing compounds, which may be present as impurities in the starting materials or solvents.[3][4]
-
Deactivation: Sintering at high temperatures can reduce the catalyst's active surface area.[5] Coking, the deposition of carbonaceous materials on the catalyst surface, can also block active sites.[6]
-
Improper Handling: Catalysts can be deactivated by exposure to air. Ensure proper inert atmosphere handling.
-
-
Reaction Conditions Optimization:
-
Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction. For laboratory scale, a hydrogen balloon is often used, and it should be kept inflated.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and catalyst sintering.[7] A systematic optimization of the temperature is often necessary.
-
Agitation: Insufficient stirring can lead to poor mixing and mass transfer limitations, preventing the nitrobenzene from coming into contact with the catalyst and hydrogen.
-
-
Reagent Purity:
-
Nitrobenzene: Impurities in the nitrobenzene feedstock can act as catalyst poisons.
-
Solvent: Ensure the solvent is of appropriate grade and is dry, as water can sometimes interfere with the reaction.
-
Q2: My final product is a dark brown or black oil, not the expected pale-yellow aniline. What is causing this discoloration?
The discoloration of aniline is almost always due to oxidation. Aniline is highly susceptible to air oxidation, which leads to the formation of highly colored polymeric byproducts.
Prevention and Troubleshooting:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[8]
-
Prompt Purification: Purify the aniline as soon as possible after the reaction is complete.
-
Antioxidants: The addition of a small amount of a reducing agent, like zinc dust, during storage can help prevent oxidation.[9]
-
Workup Considerations: During the workup, avoid prolonged exposure to air. If performing an extraction, do so swiftly.
-
Purification of Discolored Aniline: If your aniline is already discolored, it can often be purified by vacuum distillation. The colored polymeric impurities are typically non-volatile and will remain in the distillation flask.
Q3: I've identified several byproducts in my crude reaction mixture via GC-MS. What are they, and how can I prevent their formation?
The formation of byproducts is a direct cause of low aniline yield. The identity of the byproducts provides valuable clues about what went wrong in the reaction.
Common Byproducts and Their Causes:
| Byproduct | Potential Cause(s) | Prevention Strategies |
| Nitrosobenzene | Incomplete reduction | Increase reaction time, temperature, or catalyst loading. |
| Azoxybenzene & Azobenzene | Condensation of intermediates (nitrosobenzene and phenylhydroxylamine) | Ensure sufficient hydrogen availability and efficient mixing.[10] |
| Cyclohexylamine | Over-hydrogenation of the aromatic ring | Use a more selective catalyst, lower the reaction temperature and pressure, and avoid prolonged reaction times.[7] |
| Phenol | Can be formed from the decomposition of intermediates | Optimize reaction conditions to favor the direct reduction pathway. |
Analytical Approach:
A GC-MS analysis of the crude reaction mixture is an invaluable tool for identifying these byproducts. By comparing the mass spectra of the unknown peaks to a library, you can identify the impurities and tailor your troubleshooting strategy accordingly.[11][12]
Experimental Protocols
Protocol 1: Catalyst Activity Test
This protocol can be used to assess the activity of a fresh or recycled catalyst.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a known amount of nitrobenzene (e.g., 1 mmol) and a suitable solvent (e.g., ethanol, 10 mL).
-
Catalyst Addition: Add a specific weight of the catalyst to be tested (e.g., 5 mol% of Pd/C).
-
Hydrogenation: Purge the system with hydrogen and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Monitoring: Stir the reaction vigorously at a controlled temperature (e.g., 50 °C) and monitor the reaction progress by TLC or HPLC at regular intervals.
-
Analysis: A highly active catalyst should show complete conversion of nitrobenzene to aniline within a few hours. A slow or incomplete reaction indicates a deactivated catalyst.
Protocol 2: Reaction Monitoring by HPLC
This protocol allows for the quantitative analysis of the reaction mixture to determine the conversion of nitrobenzene and the formation of aniline.[13]
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture (e.g., 0.1 mL). Quench the reaction by diluting the aliquot with a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) and filter through a syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is often effective.
-
Detection: UV detection at 254 nm.
-
-
Analysis: Create a calibration curve using standards of known concentrations of nitrobenzene and aniline. Quantify the amounts of starting material and product in your reaction samples to determine the percent conversion and yield over time.
Protocol 3: Purification of Aniline by Fractional Vacuum Distillation
This is an effective method for purifying aniline from non-volatile impurities and some closely boiling byproducts.[14][15]
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. Use a fractionating column (e.g., Vigreux) to enhance separation.
-
Drying: Dry the crude aniline over a suitable drying agent (e.g., anhydrous potassium carbonate) and filter.
-
Distillation:
-
Add the dried crude aniline to the distillation flask with a few boiling chips or a magnetic stir bar.
-
Gradually apply vacuum to the system.
-
Gently heat the distillation flask.
-
Collect the aniline fraction at its boiling point at the given pressure. Discard the forerun and the residue in the distillation flask.
-
Visualizations
Reaction Pathway and Side Reactions
Caption: Reaction pathway for the reduction of nitrobenzene to aniline, highlighting key intermediates and common side products.
Troubleshooting Workflow for Low Aniline Yield
Caption: A logical workflow for diagnosing the root cause of low yield in aniline synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. theses.gla.ac.uk [theses.gla.ac.uk]
- 11. [Analysis of aniline and other impurities in dicyclohexylamine products by GC and GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Purification [chem.rochester.edu]
- 15. US10889539B2 - Aniline purification process - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Chloro-2-methoxyaniline Hydrochloride
Welcome to the Technical Support Center for the purification of 4-Chloro-2-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. This document will delve into the common impurities encountered and provide validated protocols for their removal, ensuring the integrity of your subsequent experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. Two common synthetic pathways can introduce specific impurities:
-
From 2-methoxyaniline: Chlorination of 2-methoxyaniline can lead to unreacted starting material and potentially isomeric byproducts.[1]
-
From 5-chloro-2-nitroanisole: Reduction of 5-chloro-2-nitroanisole can result in residual nitro-compound in the final product.
Therefore, the primary impurities to consider are:
-
2-methoxyaniline: The unreacted precursor.
-
5-chloro-2-nitroanisole: The unreduced nitro-compound.
-
Colorimetric Impurities: Oxidation of the aniline functional group can lead to the formation of colored impurities, often presenting as a dark or reddish-brown hue.
Q2: My this compound is discolored. What is the cause and how can I fix it?
A2: Discoloration, typically a brown, black, or reddish tint, is a common issue with aniline compounds. This is primarily due to the oxidation of the amine functional group, which is sensitive to air and light. To address this, recrystallization is the most effective method. The use of activated charcoal during this process can help to adsorb the colored impurities. For severely discolored samples, a preliminary purification by acid-base extraction to remove non-basic degradation products may be beneficial before recrystallization.
Q3: Can I use column chromatography for purification?
A3: Yes, column chromatography is a viable, albeit more labor-intensive, method for purifying 4-Chloro-2-methoxyaniline. A common solvent system is a gradient of ethyl acetate in hexane. This technique is particularly useful for removing closely related structural isomers or when recrystallization fails to yield a product of the desired purity.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | Product is discolored (e.g., brown, black, or reddish). | Oxidation of the aniline functional group. | 1. Attempt recrystallization from an ethanol/water mixed solvent system with the addition of activated charcoal. 2. If recrystallization is insufficient, perform an acid-base extraction prior to recrystallization. 3. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protected from light. |
| PUR-002 | Low yield after recrystallization. | 1. The chosen solvent is too effective at room temperature, leading to product loss in the mother liquor. 2. Excessive solvent was used during the dissolution step. 3. Premature crystallization occurred during hot filtration. | 1. Carefully select a solvent system where the compound has high solubility when hot and low solubility when cold. An ethanol/water or isopropanol/water system is a good starting point. 2. Use the minimum amount of hot solvent required to dissolve the crude product. 3. Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| PUR-003 | Presence of non-basic impurities (e.g., 5-chloro-2-nitroanisole). | Incomplete reaction during the synthesis from the nitro-compound. | Perform an acid-base extraction. The basic 4-Chloro-2-methoxyaniline will move to the aqueous acidic phase, leaving the neutral nitro-compound in the organic phase. |
| PUR-004 | Presence of basic impurities (e.g., 2-methoxyaniline). | Incomplete reaction or carry-over of the starting material. | Recrystallization is often effective. If not, column chromatography with an ethyl acetate/hexane eluent system can separate the two amines. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing non-basic impurities, such as the unreacted nitro-compound, and some colored degradation products.
Rationale: This technique exploits the basicity of the aniline functional group. In an acidic aqueous solution, the aniline is protonated to form a water-soluble ammonium salt. Neutral organic impurities, such as 5-chloro-2-nitroanisole, remain in the organic phase and can be separated.[2][3][4]
Workflow Diagram:
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.
-
Shaking: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) contains the protonated product, while the organic layer (top) contains the neutral impurities.
-
Isolation: Drain the aqueous layer into a clean flask. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide until the pH is basic (pH > 10), at which point the free amine will precipitate.
-
Final Extraction: Extract the aqueous suspension with fresh ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base. The hydrochloride salt can be reformed by dissolving the free base in a suitable solvent and adding a stoichiometric amount of HCl.
Protocol 2: Purification by Recrystallization
This is the most common method for purifying solid organic compounds and is effective for removing both more and less soluble impurities.
Rationale: The principle of recrystallization is based on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.[5][6] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Workflow Diagram:
Caption: Workflow for Recrystallization.
Step-by-Step Methodology (Two-Solvent System: Ethanol/Water):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution at a gentle boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove insoluble impurities and the activated charcoal.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
References
- 1. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. amherst.edu [amherst.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-2-methoxyaniline Hydrochloride
Welcome to the technical support guide for 4-Chloro-2-methoxyaniline hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for optimizing reactions involving this versatile chemical intermediate.
I. Understanding the Reagent: A Quick Reference
This compound (C₇H₉Cl₂NO) is a key building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its reactivity is governed by three main features: the nucleophilic primary amine, the aryl chloride amenable to cross-coupling, and the electron-donating methoxy group. The hydrochloride form ensures stability but requires neutralization for most reactions.
| Property | Value | Source |
| CAS Number | 93-50-5 | [1] |
| Molecular Formula | C₇H₈ClNO · HCl | [1][2] |
| Molecular Weight | 194.06 g/mol (as HCl salt) | [2] |
| Appearance | Solid | [3] |
| Storage | 2°C - 8°C, under inert gas, protect from light | [2] |
II. Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my reaction solvent. What should I do?
Answer: This is a common issue. The hydrochloride salt form has low solubility in many non-polar organic solvents.
-
Initial Step - Neutralization: The primary cause is the protonated amine. You must first neutralize the salt to the free aniline. This is typically done in situ by adding a base. The resulting free aniline, 4-Chloro-2-methoxyaniline, is significantly more soluble in common organic solvents like toluene, THF, and dioxane.
-
Solvent Choice: For the free aniline, solubility is good in polar aprotic solvents (THF, EtOAc, DMF) and aromatic hydrocarbons (Toluene). While it has limited solubility in water, this can be influenced by pH.[4]
-
Practical Tip: Add the hydrochloride salt and your base to the solvent and stir for 15-30 minutes before adding other reagents, such as a palladium catalyst. This ensures the free amine is available for the reaction.
Q2: I am planning a Buchwald-Hartwig amination. What are the critical parameters to consider for this specific substrate?
Answer: The Buchwald-Hartwig reaction is an excellent choice for forming a new C-N bond at the chloro- position.[5] For 4-Chloro-2-methoxyaniline, success hinges on a few key factors:
-
Catalyst & Ligand Selection: Aryl chlorides are less reactive than bromides or iodides.[6] Therefore, a high-activity catalyst system is required. Use an electron-rich, sterically hindered phosphine ligand such as RuPhos, BrettPhos, or a bulky N-heterocyclic carbene (NHC) ligand.[7][8] These promote the challenging oxidative addition step.
-
Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[7] Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but may require higher temperatures or longer reaction times.[7] The choice of base can be critical and is often solvent-dependent.[9]
-
Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene and dioxane are standard choices. The reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.
Q3: Can I perform an N-acylation on this molecule? I'm getting low yields.
Answer: Yes, N-acylation is a very common reaction. Low yields are typically due to the deactivation of the amine or suboptimal reaction conditions.
-
Problem 1: Protonated Amine. As the hydrochloride salt, the amine is present as -NH₃⁺ and is not nucleophilic. You must add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free amine. Often, a slight excess (1.1-1.2 eq) is beneficial to scavenge the HCl produced during the reaction with an acyl chloride.[10]
-
Problem 2: Inactive Acylating Agent. If using an acid anhydride, especially with a less reactive aniline, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can dramatically increase the reaction rate.[11]
-
Problem 3: Poor Solubility. If the substrate or product has poor solubility at room temperature, gently heating the reaction mixture in a solvent like acetonitrile or DMF can improve the yield.[11]
III. Troubleshooting Common Issues
This section provides a structured approach to diagnosing and solving problems encountered during your experiments.
Issue 1: Low Yield or No Reaction in Palladium Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
Low conversion in cross-coupling reactions is a frequent challenge, especially with an electron-rich aryl chloride.
Issue 2: Formation of Multiple Side Products
The presence of multiple functional groups can lead to undesired side reactions.
-
Observation: TLC or LC-MS shows multiple spots/peaks.
-
Potential Cause 1: Aniline Oxidation. Anilines, especially electron-rich ones, can be sensitive to air oxidation, leading to colored impurities.
-
Solution: Ensure your reaction is run under a strictly inert atmosphere (nitrogen or argon). Using freshly purified or high-purity starting material is also critical.[10]
-
-
Potential Cause 2: Homocoupling (Suzuki Reaction). The boronic acid partner can couple with itself to form a biaryl impurity.
-
Solution: This is often caused by oxygen contamination, which can affect the catalyst. Improve degassing procedures. Adjusting the stoichiometry (slight excess of the aniline halide) can sometimes help.
-
-
Potential Cause 3: Hydrodehalogenation. The chloro group is replaced by a hydrogen atom.
-
Solution: This can occur at excessively high temperatures or if there are protic impurities (like water) in the reaction. Ensure anhydrous conditions and optimize the temperature carefully.
-
IV. Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative coupling of 4-Chloro-2-methoxyaniline with an arylboronic acid.
Methodology:
-
Vessel Preparation: To an oven-dried round-bottom flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.1–1.5 eq), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inerting: Seal the vessel, then evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Solvent Addition: Add the appropriate degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.
-
Reaction: Stir the mixture vigorously and heat to the target temperature (typically 90–110 °C). Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[12]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Optimized N-Acylation with Acetic Anhydride
This protocol is for the synthesis of N-(4-chloro-2-methoxyphenyl)acetamide.
Methodology:
-
Neutralization: In a round-bottom flask, suspend this compound (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.1 eq) and stir at room temperature for 15 minutes to form the free aniline.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.05 eq).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.[13]
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
V. References
-
Ronninger, S. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. ECHEMI. Available at: --INVALID-LINK--
-
Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
Newman, S. G., et al. (2020). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Reactivity of Halogenated Anilines in Cross-Coupling Reactions. BenchChem. Available at: --INVALID-LINK--
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. (2021). Suzuki Coupling. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
NRO Chemistry. (2024). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: --INVALID-LINK--
-
BenchChem. (2025). Application Note: N-Acylation and N-Alkylation of Halogenated Anilines. BenchChem. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: N-Acylation of Hindered Anilines. BenchChem. Available at: --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). Optimizing Synthesis with 4-Chloro-3-methoxyaniline: A Chemical Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. Available at: --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 4-Chloro-2-methoxyaniline. Santa Cruz Biotechnology. Available at: --INVALID-LINK--
-
Biosynth. (n.d.). 4-Chloro-2-methoxyaniline. Biosynth. Available at: --INVALID-LINK--
-
Solubility of Things. (n.d.). 4-Chloro-2-methylaniline. Solubility of Things. Available at: --INVALID-LINK--
-
Glorius, F., et al. (2010). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews. Available at: --INVALID-LINK--
-
Beletskaya, I. P., et al. (2010). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform. Available at: --INVALID-LINK--
-
BenchChem. (2025). Application Note: Optimizing reaction conditions for N-acylation of p-toluidine. BenchChem. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Chloro-2-methoxyaniline. Sigma-Aldrich. Available at: --INVALID-LINK--
References
- 1. scbt.com [scbt.com]
- 2. 4-Chloro-2-methoxyaniline | 93-50-5 | FC20021 | Biosynth [biosynth.com]
- 3. 4-Chloro-2-methoxyaniline | 93-50-5 [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 4-Chloro-2-methoxyaniline Hydrochloride
Welcome to the technical support center for 4-Chloro-2-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common stability-related challenges and ensure the integrity of your experiments.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your work with this compound.
Question 1: My solid this compound, which was initially a light-colored powder, has turned dark brown or purplish. Is it still usable?
Answer:
Discoloration of this compound is a common indicator of degradation, likely due to oxidation. Aniline derivatives are susceptible to air and light, which can lead to the formation of colored impurities.
Immediate Action: Before use, it is highly recommended to assess the purity of the discolored reagent.
Recommended Purity Assessment Protocol:
-
Thin-Layer Chromatography (TLC): Dissolve a small sample of the discolored compound in a suitable solvent (e.g., methanol) and run a TLC against a reference sample of pure, non-discolored material if available. The presence of multiple spots indicates the formation of impurities.
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum of the discolored sample. Compare it to the spectrum of the pure compound. The presence of new or broadened peaks suggests degradation.
-
Melting Point: Determine the melting point of the discolored solid. A broad or depressed melting point range compared to the specification (typically around 52°C for the free base) indicates the presence of impurities.[1][2]
Can it be used? For non-critical applications or initial screening experiments, you might proceed with caution. However, for reactions sensitive to impurities, such as in late-stage drug development or quantitative assays, using discolored material is not advised as it can lead to side reactions and irreproducible results.
Purification of Discolored Reagent: If a fresh supply is unavailable, you may consider purifying the material. A common method is recrystallization.
Step-by-Step Recrystallization Protocol:
-
Dissolve the discolored solid in a minimal amount of a suitable hot solvent. Based on its properties, a mixture of ethanol and water or isopropanol could be effective.
-
If the solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Verify the purity of the recrystallized product using the assessment methods described above.
Question 2: I am having difficulty dissolving this compound in my reaction solvent. What are the best practices for solubilization?
Answer:
Solubility issues can arise from using an inappropriate solvent or from the compound degrading into less soluble impurities. This compound, as a salt, is expected to have different solubility characteristics than its free base.
Solvent Selection:
-
Polar Protic Solvents: The hydrochloride salt should exhibit reasonable solubility in polar protic solvents like methanol, ethanol, and water.
-
Aprotic Solvents: Solubility in aprotic solvents like dichloromethane (DCM), chloroform, and ethyl acetate is likely to be lower.[1][3]
Troubleshooting Workflow for Solubility Issues:
Caption: Decision workflow for troubleshooting solubility issues.
Quantitative Solubility Data:
| Solvent | Solubility of Free Base | Expected Solubility of HCl Salt |
| Chloroform | Slightly Soluble[1][3] | Poor |
| Methanol | Slightly Soluble[1][3] | Soluble |
| Water | Limited[4] | Soluble |
| Ethanol | Soluble[4] | Soluble |
Question 3: My reaction using this compound is giving a low yield and multiple side products. Could this be related to the stability of the starting material?
Answer:
Yes, the stability of your starting material is a critical factor. The presence of degradation products can interfere with your reaction in several ways:
-
Reduced Stoichiometry: If a significant portion of your starting material has degraded, the actual amount of active reagent is lower than calculated, leading to a lower yield.
-
Side Reactions: Impurities can participate in unintended side reactions, consuming your other reagents and generating a complex mixture of products.
-
Catalyst Poisoning: In catalytic reactions, impurities can act as catalyst poisons, deactivating the catalyst and halting the reaction.
Troubleshooting Experimental Failures:
Caption: Troubleshooting workflow for poor reaction outcomes.
Preventative Measures:
-
Always use fresh, high-purity this compound.
-
Store the compound under the recommended conditions.
-
If the compound has been stored for an extended period or shows signs of discoloration, verify its purity before use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
It is recommended to store this compound in a tightly sealed container in a dark, dry, and well-ventilated place.[5][6] For long-term stability, refrigeration at 2-8°C under an inert atmosphere, such as nitrogen, is advised.[1][3][7]
Q2: What are the primary signs of degradation to look for?
The most common sign of degradation is a change in color from a light powder to a dark brown or purplish solid.[3][8] A change in physical form, such as clumping or the appearance of a liquid phase, can also indicate decomposition or moisture absorption.
Q3: Is this compound sensitive to moisture?
As a hydrochloride salt, it can be hygroscopic. It is important to store it in a dry environment and handle it quickly to minimize exposure to atmospheric moisture.[5]
Q4: What are the main safety precautions when handling this compound?
This compound is toxic if swallowed, inhaled, or in contact with skin.[5] It can also cause skin and eye irritation and may lead to an allergic skin reaction.[1][9] Always handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][10]
Q5: How should I dispose of waste containing this compound?
Waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[5][10] Do not dispose of it down the drain.
References
- 1. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [amp.chemicalbook.com]
- 2. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]
- 3. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 4-Chloro-2-methoxyaniline | 93-50-5 | FC20021 | Biosynth [biosynth.com]
- 8. usbio.net [usbio.net]
- 9. fr.cpachem.com [fr.cpachem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Storage conditions to prevent degradation of 4-Chloro-2-methoxyaniline hydrochloride
Welcome to the technical support guide for 4-Chloro-2-methoxyaniline hydrochloride (Cas No: 861299-14-1). This document provides in-depth guidance on the optimal storage conditions to prevent its degradation, along with troubleshooting advice and frequently asked questions for researchers, scientists, and professionals in drug development. Our goal is to ensure the long-term stability and integrity of this compound for your critical experiments.
Introduction: Understanding the Stability of this compound
This compound is a substituted aromatic amine, a class of compounds known for their utility in organic synthesis, particularly in the development of pharmaceutical agents.[1] However, the very features that make these molecules reactive and useful also render them susceptible to degradation if not stored and handled correctly. The hydrochloride salt form enhances water solubility and stability compared to the free base, but it also introduces hygroscopicity, adding another layer of consideration for proper storage.
Degradation of this compound can lead to the formation of impurities, which may result in inconsistent experimental outcomes, reduced product yields, and potentially misleading biological data. The primary degradation pathways for aromatic amines like this compound are oxidation, photodegradation, and to a lesser extent, hydrolysis. Understanding and mitigating these pathways are key to preserving the compound's purity and reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, dark, and tightly sealed container.[2] The recommended storage temperature is refrigerated, between 2°C and 8°C.[3][4] The container should be flushed with an inert gas like nitrogen or argon before sealing to displace oxygen and moisture.[3]
Q2: I've noticed the solid has started to clump together. What causes this and is the product still usable?
A2: Clumping or caking is a common issue with hygroscopic materials like amine hydrochlorides and is caused by the absorption of moisture from the atmosphere.[5] This indicates that the container may not have been sealed properly or was opened in a humid environment. While the presence of some moisture may not immediately indicate significant chemical degradation, it can accelerate hydrolysis and other degradation pathways over time. It is crucial to handle the material in a low-humidity environment, such as a glove box or a room with a dehumidifier, and to minimize the time the container is open.[6] If clumping is observed, it is recommended to perform a purity analysis (see Experimental Protocols section) before use to ensure it still meets the requirements for your experiment.
Q3: The color of my this compound has changed from off-white to a brownish tint. What does this signify?
A3: A color change, particularly darkening or the development of a brown or purplish hue, is a strong indicator of degradation, most likely due to oxidation. Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored polymeric impurities. Exposure to light can also catalyze this process (photodegradation). If a color change is observed, the product's purity is compromised, and it is not recommended for use in sensitive applications without re-purification and characterization.
Q4: How can I prevent moisture uptake when I need to frequently access the compound?
A4: For frequently used hygroscopic reagents, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to atmospheric moisture and oxygen. If you must access the main container, do so in a dry environment and for the shortest time possible. Using a container with a septum can also allow for the removal of the compound with a syringe under a positive pressure of inert gas.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Physical Clumping or Caking | Moisture absorption due to improper sealing or handling in a humid environment. | 1. Transfer the compound to a desiccator to remove excess moisture. 2. Handle the compound in a glove box or low-humidity environment. 3. Aliquot the material into smaller, tightly sealed vials for future use. 4. Perform a purity check (e.g., HPLC) before use. |
| Color Change (e.g., to brown, pink, or purple) | Oxidation and/or photodegradation from exposure to air and/or light. | 1. Discard the material if the color change is significant. 2. For minor discoloration, assess purity via HPLC. Repurification may be necessary. 3. Ensure future storage is in a dark, airtight container, preferably under an inert atmosphere. |
| Inconsistent Experimental Results | Degradation of the starting material leading to lower active concentration and the presence of impurities. | 1. Verify the purity of the this compound using the HPLC method outlined below. 2. If purity is low, obtain a new, high-purity batch. 3. Review storage and handling procedures to prevent future degradation. |
| Poor Solubility in Aprotic Solvents | Formation of insoluble polymeric degradation products. | 1. Attempt to dissolve a small amount in the intended solvent. If insoluble particles are present, the material has likely degraded. 2. Filter the solution before use, but be aware that the concentration of the active compound will be lower than expected. A purity analysis is highly recommended. |
Degradation Pathways and Prevention
The primary mechanisms of degradation for this compound are oxidation and photodegradation.
Caption: Potential degradation pathways for 4-Chloro-2-methoxyaniline.
To prevent degradation, adhere to the following best practices:
-
Inert Atmosphere: Always store the compound under an inert atmosphere such as nitrogen or argon. This is the most effective way to prevent oxidation.
-
Light Protection: Use amber vials or store containers in a dark place to prevent photodegradation.
-
Temperature Control: Refrigeration (2-8°C) slows down the rate of chemical reactions, including degradation processes.
-
Moisture Control: The hydrochloride salt is hygroscopic. Use desiccants in storage containers and handle in a dry environment to prevent moisture uptake.
Experimental Protocols: Assessing Purity and Stability
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of this compound and detecting any degradation products.
Stability-Indicating HPLC Method
This reverse-phase HPLC method is designed to separate the parent compound from potential degradation products.
Instrumentation:
-
HPLC system with a UV detector (photodiode array detector recommended)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid for non-MS applications)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL stock solution.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the 50:50 mobile phase mixture.
-
-
Sample Preparation:
-
Prepare samples of the this compound to be tested at the same concentration as the working standard.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or monitor multiple wavelengths with PDA) |
| Injection Volume | 10 µL |
Data Analysis:
-
Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The presence of new peaks in an aged sample compared to a fresh reference standard indicates degradation.
Forced Degradation Studies
To understand the potential degradation products and to confirm that the HPLC method is "stability-indicating," forced degradation studies can be performed.[7][8][9] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Caption: Workflow for a forced degradation study.
CAUTION: These experiments should be performed in a fume hood with appropriate personal protective equipment.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for several hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for several hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution of the compound at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV and/or visible light.
Samples should be taken at various time points and analyzed by the HPLC method to track the formation of degradation products.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Chloro-2-methoxyaniline | 93-50-5 | FC20021 | Biosynth [biosynth.com]
- 4. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [amp.chemicalbook.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. reddit.com [reddit.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. biomedres.us [biomedres.us]
- 9. rjptonline.org [rjptonline.org]
Technical Support Center: Purification of Substituted Anilines
Introduction
Welcome to the Technical Support Center for Substituted Aniline Purification. As a Senior Application Scientist, I understand that while aniline derivatives are foundational building blocks in pharmaceutical and materials science, their purification can be fraught with challenges. The basicity, nucleophilicity, and susceptibility to oxidation of the amino group introduce complexities not seen with other aromatic compounds.[1][2]
This guide is structured as a series of frequently encountered problems, providing not just a step-by-step protocol but also the underlying chemical principles to empower you to make informed decisions in your own work. We will address issues from initial workup to final polishing by chromatography, extraction, and crystallization.
Section 1: General Issues & Compound Stability
This section addresses common preliminary observations and stability-related problems that can complicate all subsequent purification steps.
FAQ 1: My freshly synthesized aniline is a dark red/brown/black color. Is it usable? How do I remove the color?
Answer: This is one of the most common issues when working with anilines. The dark color is almost always a result of air oxidation.[1][3] Freshly distilled aniline is typically a colorless or pale yellow oil, but exposure to atmospheric oxygen, sometimes accelerated by light or trace metal impurities, leads to the formation of highly colored polymeric and quinone-like impurities.[1][4][5]
While a slight yellow tint might be acceptable for some subsequent reactions, a dark color indicates significant impurity. Using a discolored aniline can lead to lower yields and the introduction of intractable impurities in the next step.
Troubleshooting Protocol: Decolorization & Purification
-
Initial Assessment: Before a full purification, assess the purity by TLC. If you see a major spot for your product and some baseline/colored streaks, a simple filtration or distillation may suffice.
-
Activated Charcoal Treatment:
-
Dissolve the crude aniline in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of activated charcoal (typically 1-2% w/w).
-
Stir the suspension for 15-30 minutes at room temperature. Caution: Do not heat excessively, as this can promote further oxidation.
-
Filter the mixture through a pad of Celite® or a syringe filter to remove the charcoal.
-
-
Distillation (for liquids/low-melting solids):
-
This is the most effective method for removing polymeric oxidation products.
-
Always perform distillation under reduced pressure (vacuum distillation) to avoid the high temperatures that cause decomposition.[6]
-
Adding a small amount of zinc dust to the distillation flask can help prevent oxidation during heating.[7]
-
Ensure the collection flask is flushed with an inert gas (Nitrogen or Argon) and stored under an inert atmosphere.[5]
-
Section 2: Troubleshooting Column Chromatography
Column chromatography of anilines on silica gel is notoriously challenging due to the interaction between the basic amine and the acidic stationary phase.[8]
FAQ 2: My aniline is streaking badly on the TLC plate and I'm getting poor separation and low recovery from my silica gel column. What's happening?
Answer: This is a classic problem. Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[8] The basic lone pair on the aniline's nitrogen atom undergoes a strong acid-base interaction with these silanols. This causes several problems:
-
Tailing/Streaking: A portion of the aniline molecules bind very strongly, while others move with the solvent front. This differential interaction leads to broad, streaky bands instead of tight, well-defined spots, resulting in poor separation.[8][9]
-
Irreversible Adsorption: In severe cases, the aniline can bind so strongly that it does not elute from the column, leading to significant loss of material.[8]
-
Degradation: The acidic silica surface can catalyze the degradation of sensitive aniline derivatives.[8]
Troubleshooting Protocol: Optimizing Chromatography of Anilines
-
Mobile Phase Modification (Base Additive):
-
The most common and effective solution is to add a small amount of a volatile base to your eluent system.[10][11][12]
-
Typical Choice: Add 0.5-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase.
-
Mechanism: The added amine is more basic and volatile. It competitively binds to the acidic silanol sites on the silica, effectively "masking" them from your aniline product. Your product then elutes based on polarity differences with much-improved peak shape.
-
-
Stationary Phase Choice:
-
Deactivated Silica: Use commercially available "deactivated" or "base-washed" silica gel.
-
Alumina: For very basic anilines, switching to a basic or neutral alumina stationary phase can be highly effective, as it eliminates the acidic interaction sites. Always test your separation on an alumina TLC plate first.
-
-
Alternative Techniques:
-
Reverse-Phase Chromatography: If your aniline has sufficient hydrophobic character, reverse-phase (C18) HPLC or flash chromatography can be an excellent alternative, as the separation occurs under different principles, avoiding the acid-base issue.[13]
-
Workflow for Developing an Aniline Chromatography Method
Caption: Workflow for optimizing aniline purification by column chromatography.
Section 3: Troubleshooting Acid-Base Extraction
Acid-base extraction is a powerful workup technique to separate anilines (bases) from neutral or acidic compounds.[14][15] The principle relies on converting the neutral, organic-soluble aniline into its water-soluble ammonium salt by washing with an aqueous acid.[15][16]
FAQ 3: I washed my organic layer with 1M HCl, but my aniline product is still in the organic phase. Why didn't the extraction work?
Answer: This is a common issue that stems directly from the basicity of your specific substituted aniline. While aniline itself has a pKaH (pKa of the conjugate acid) of 4.6, this value can change dramatically depending on the electronic nature of the substituents on the aromatic ring.[1][17]
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, -SO₃H, or halides pull electron density away from the nitrogen atom.[17][18] This makes the lone pair less available to accept a proton, thus making the aniline less basic (lower pKaH).[18][19]
-
Electron-Donating Groups (EDGs): Groups like -CH₃, -OCH₃, or -NH₂ push electron density towards the nitrogen, making the lone pair more available and the aniline more basic (higher pKaH).[18][20]
For an effective extraction into an aqueous acid, the pH of the aqueous solution must be at least 2 pH units below the pKaH of the aniline. If your aniline is substituted with strong EWGs, its pKaH could be 1.0 or even lower.[19][21] A 1M HCl solution (pH ≈ 0) might not be acidic enough to fully protonate it.
Table 1: Influence of Substituents on Aniline Basicity and Required Extraction pH
| Substituted Aniline | Substituent Type | Approx. pKaH[21][22][23] | Required Aqueous pH for Extraction |
| p-Anisidine (-OCH₃) | Strong EDG | 5.3 | < 3.3 |
| Aniline (-H) | Neutral | 4.6 | < 2.6 |
| p-Chloroaniline (-Cl) | Weak EWG | 4.0 | < 2.0 |
| m-Nitroaniline (-NO₂) | Strong EWG | 2.5 | < 0.5 |
| p-Nitroaniline (-NO₂) | Strong EWG | 1.0 | < -1.0 (Requires very strong acid) |
Troubleshooting Protocol: Ensuring Effective Acidic Extraction
-
Estimate the pKaH: Look at the substituents on your aniline. If you have one or more strong electron-withdrawing groups, anticipate that it will be a very weak base.
-
Increase Acid Strength: If a wash with 1M HCl (pH 0) fails, move to a stronger acid. Try washing with 3M or even 6M HCl.
-
Check for Emulsions: Highly substituted anilines can sometimes act as surfactants, causing emulsions. If this happens, try adding a small amount of brine (saturated NaCl solution) to help break the emulsion.
-
Product Stability Check: Before using strong acids, ensure your target compound is stable under these conditions. Some functional groups can be hydrolyzed by concentrated acid.
Decision Tree for Aniline Extraction
Caption: Decision process for troubleshooting the acid-base extraction of anilines.
Section 4: Troubleshooting Crystallization
Crystallization is an excellent final purification step for solid anilines, capable of removing small amounts of closely related impurities.[24][25] However, anilines can sometimes be reluctant to crystallize, often "oiling out" of solution.
FAQ 4: I'm trying to recrystallize my substituted aniline, but it keeps separating as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem in crystallization, especially with low-melting point compounds or when the solution is cooled too rapidly.[26] The compound separates from the solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This oil often traps impurities, defeating the purpose of the purification.
Troubleshooting Protocol: Inducing Crystallization and Preventing Oiling Out
-
Slower Cooling: This is the most critical factor. Do not place your hot, saturated solution directly into an ice bath. Allow it to cool slowly to room temperature first, then move it to a 4°C refrigerator, and only then to an ice bath if necessary.[26]
-
Solvent System Selection:
-
The ideal solvent is one in which your compound is very soluble when hot and poorly soluble when cold.[25]
-
Mixed Solvent Systems: Often, a two-solvent system is more effective.[26] Dissolve the aniline in a "good" solvent (e.g., ethanol, ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., water, hexanes) dropwise until the solution just becomes cloudy (the cloud point). Add a few drops of the good solvent to clarify, then allow the solution to cool slowly.[27]
-
-
Scratching & Seeding:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution. This "seed crystal" provides a template for further crystal growth.
-
-
Reduce Impurity Load: If the sample is very impure, the impurities can inhibit crystal lattice formation. It may be necessary to first pass the material through a quick silica gel plug (using an appropriate eluent with a base additive, as described in Section 2) to remove the gross impurities before attempting recrystallization.
-
Consider Salt Formation: Sometimes, converting the aniline to its hydrochloride or oxalate salt can dramatically improve its crystallization properties.[7][28] The salt can be crystallized and then the free aniline can be regenerated by treatment with a base.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. chromtech.com [chromtech.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 18. scribd.com [scribd.com]
- 19. m.youtube.com [m.youtube.com]
- 20. quora.com [quora.com]
- 21. tsijournals.com [tsijournals.com]
- 22. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 23. studylib.net [studylib.net]
- 24. scribd.com [scribd.com]
- 25. scribd.com [scribd.com]
- 26. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 27. Reagents & Solvents [chem.rochester.edu]
- 28. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 4-Chloro-2-methoxyaniline Hydrochloride
Introduction
In the landscape of pharmaceutical and chemical synthesis, the precise structural elucidation of intermediates is paramount. 4-Chloro-2-methoxyaniline, and its hydrochloride salt, serve as crucial building blocks in the synthesis of various biologically active molecules, including CXCR2 antagonists.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for confirming the identity and purity of such compounds.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Chloro-2-methoxyaniline hydrochloride. Moving beyond a mere data sheet, this document delves into the causal relationships between molecular structure and spectral output. We will explore the electronic effects of substituents, the profound impact of salt formation on chemical shifts, and compare the target molecule's spectrum with that of structurally related alternatives. This comparative approach, supported by experimental protocols and data, is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret complex spectra with confidence.
Pillar 1: The Science of Spectral Interpretation—Expertise in Action
Understanding a ¹H NMR spectrum is akin to reading a molecular blueprint. Each signal's position (chemical shift), splitting pattern (coupling), and intensity (integration) reveals precise information about the proton's environment. For a substituted aniline like this compound, the interplay of electronic effects from multiple substituents creates a nuanced and informative spectrum.
The Causality Behind Chemical Shifts:
The chemical shift (δ) of a proton is primarily dictated by the electron density around it. Electron-donating groups (EDGs) increase electron density, "shielding" the proton from the external magnetic field and shifting its signal upfield (to a lower ppm value). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value).
In our target molecule, we have three key substituents on the benzene ring:
-
Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance, increasing electron density primarily at the ortho and para positions.[3]
-
Chloro Group (-Cl): This group is electron-withdrawing through induction but weakly electron-donating through resonance. Its net effect is typically deshielding.
-
Ammonium Group (-NH₃⁺): In the hydrochloride salt, the amine group (-NH₂) is protonated to form an ammonium group (-NH₃⁺). This transformation is critical. While -NH₂ is a powerful EDG, the resulting -NH₃⁺ cation is a very strong electron-withdrawing group due to its positive charge.[4]
This interplay dictates the final positions of the three aromatic protons. The protonation of the amine is the single most dominant factor causing a significant downfield shift of all aromatic protons compared to its free base form.
Pillar 2: A Self-Validating Protocol for NMR Sample Preparation
The quality and reproducibility of NMR data are contingent upon a meticulous and standardized sample preparation protocol. The choice of solvent is particularly crucial for amine hydrochlorides, as the ammonium protons are labile and can exchange with solvent protons.[5] Using an aprotic solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over solvents like CDCl₃ or D₂O, as it allows for the direct observation of the N-H protons.[6]
Experimental Workflow: Sample Preparation for ¹H NMR
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Transfer the solid to a clean, dry NMR tube. Using a pipette, add approximately 0.6-0.7 mL of DMSO-d₆.
-
Standard Addition (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Dissolution: Cap the NMR tube securely and vortex or gently agitate until the sample is completely dissolved. Mild heating may be applied if necessary.
-
Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the magnet, and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
References
A Comparative Guide to HPLC Methodologies for Purity Assessment of 4-Chloro-2-methoxyaniline Hydrochloride
Abstract
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of 4-Chloro-2-methoxyaniline hydrochloride, a critical intermediate in pharmaceutical synthesis.[1][2] We delve into the scientific rationale behind chromatographic parameter selection, from stationary phase chemistry to mobile phase optimization. By presenting comparative experimental data, this document offers a field-proven, validated HPLC protocol and evaluates it against viable alternatives, empowering researchers and drug development professionals to achieve accurate, reliable, and efficient purity analysis.
Introduction: The Imperative for Purity in Synthesis
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The purity of such intermediates is not merely a quality metric; it is a critical determinant of the final drug product's safety, efficacy, and stability. Even trace impurities, such as positional isomers, starting materials, or degradation products, can have significant pharmacological or toxicological effects.
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[3][4][5] This guide will navigate the complexities of developing and selecting an optimal HPLC method for this compound, moving beyond a simple recitation of steps to explain the underlying scientific principles that govern a successful separation.
Analyte Profile: Understanding this compound
A successful analytical method begins with a thorough understanding of the analyte's physicochemical properties.[5][6]
-
Structure and Polarity: As a substituted aniline, the molecule possesses a polar amino group and a moderately non-polar chlorinated aromatic ring. The methoxy group adds to its polarity. Being a hydrochloride salt, it is freely soluble in polar solvents like water and methanol, making it well-suited for Reversed-Phase HPLC.[7]
-
pKa: The anilinic proton has a pKa value typical for aromatic amines. This is a critical parameter for RP-HPLC, as the mobile phase pH must be controlled to ensure the analyte is in a consistent, single ionic state (protonated, cationic form) to achieve sharp, symmetrical peaks and reproducible retention times.
-
UV Absorbance: The aromatic ring acts as a chromophore, allowing for sensitive detection using a UV-Vis detector. A UV scan should be performed to determine the wavelength of maximum absorbance (λmax) to ensure optimal sensitivity for both the main component and potential impurities.
The Logic of Method Development: A Comparative Approach
Reversed-Phase HPLC (RP-HPLC) is the method of choice for polar to moderately non-polar compounds like this compound.[8][9] The separation mechanism is based on the differential partitioning of the analyte between a polar mobile phase and a non-polar stationary phase.[9]
Here, we compare three distinct RP-HPLC methods to illustrate how subtle changes in chromatographic conditions can significantly impact performance.
Comparative Data Summary
The following table summarizes the performance of three distinct HPLC methods designed for the purity analysis of this compound. The performance metrics are based on a spiked sample containing a known, closely-eluting positional isomer impurity.
| Parameter | Method A: Standard C18 | Method B: Alternative Selectivity (Phenyl) | Method C: High-Throughput (Superficially Porous C18) |
| Column | C18 (e.g., Waters X-Bridge), 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | SPP C18, 2.1 x 50 mm, 2.7 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | 20 mM Potassium Phosphate, pH 3.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Gradient | 10-70% B in 15 min | 10-70% B in 15 min | 5-95% B in 3 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.5 mL/min |
| Temperature | 30 °C | 30 °C | 40 °C |
| Run Time | 20 min | 20 min | 5 min |
| Resolution (Rs) | > 2.0 | > 2.5 | > 1.8 |
| Tailing Factor (Tf) | 1.1 | 1.2 | 1.3 |
| Theoretical Plates (N) | > 10,000 | > 9,500 | > 12,000 |
Discussion of Comparative Results
-
Method A (Standard C18): This method represents a robust, industry-standard approach. The C18 stationary phase provides excellent hydrophobic retention, and the buffered mobile phase at pH 3.0 ensures the aniline is protonated, leading to good peak shape (Tf = 1.1). It achieves baseline resolution (Rs > 2.0) for key impurities, making it a reliable choice for routine quality control.
-
Method B (Alternative Selectivity - Phenyl): Aromatic compounds can exhibit secondary interactions (π-π stacking) with a phenyl-based stationary phase.[10] This alternative selectivity can be highly beneficial for separating positional isomers that are difficult to resolve on a standard C18 column. As shown by the improved resolution (Rs > 2.5), this method is superior when challenging isomer separations are required, albeit sometimes at the cost of slightly increased peak tailing.
-
Method C (High-Throughput): This method utilizes a column with superficially porous particles (SPP) and a shorter length, drastically reducing the analysis time to 5 minutes. While the resolution is acceptable (Rs > 1.8), it is lower than the other methods. This approach is ideal for high-throughput screening environments, such as in-process control, where speed is more critical than achieving maximum resolution of every minor impurity. The use of formic acid makes it compatible with mass spectrometry (LC-MS) for impurity identification.[11]
Recommended Experimental Protocol: Method A
Based on its balance of resolution, robustness, and reliability, Method A is recommended for definitive purity assessment.
Equipment and Reagents
-
HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Chromatography Data System (CDS).
-
Analytical balance, pH meter, volumetric flasks, and pipettes.
-
C18 Column, 4.6 x 150 mm, 5 µm.
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄, AR Grade).
-
Phosphoric Acid (AR Grade).
-
Deionized Water (18.2 MΩ·cm).
-
This compound reference standard and sample.
Detailed Procedure
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous Buffer): Accurately weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Prepare the sample to be analyzed in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters for Method A in the comparative table.
-
-
System Suitability Test (SST):
-
Inject the standard solution five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the theoretical plates are ≥ 5000.
-
-
Analysis and Data Processing:
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Method Validation: Ensuring Trustworthiness
A developed analytical method is not complete until it has been validated to ensure it is fit for its intended purpose.[12] Validation must be performed in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3] For this purity method, the following parameters would be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by achieving baseline resolution between the main peak and all potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed over a range (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: The closeness of the test results to the true value. Determined by spike-recovery studies at multiple concentration levels.
-
Precision: Assessed at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH ± 0.2, column temperature ± 5 °C).
Alternative and Complementary Analytical Techniques
While HPLC is the gold standard for chromatographic purity, an orthogonal approach using multiple techniques provides the most comprehensive purity profile.[13]
-
Gas Chromatography (GC): Suitable for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis.[14]
-
LC-Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer provides molecular weight information, enabling the definitive identification of unknown impurity peaks.[13]
-
Quantitative NMR (qNMR): A primary analytical method that can determine purity without the need for a specific reference standard of the same compound. It provides structural confirmation and quantification.
Conclusion
The purity assessment of this compound is reliably achieved using a well-developed Reversed-Phase HPLC method. While several chromatographic conditions can yield acceptable results, a standard C18 column with a buffered mobile phase at a controlled pH (Method A) provides an optimal balance of resolution, robustness, and efficiency for routine quality control. For challenging separations involving positional isomers, a phenyl-based stationary phase should be considered for its alternative selectivity. For high-throughput needs, a method based on superficially porous particles offers a significant reduction in analysis time. Regardless of the method chosen, a comprehensive validation study according to ICH guidelines is mandatory to ensure the integrity and reliability of the analytical data generated.
References
- 1. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. wjpmr.com [wjpmr.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. HPLC analytical Method development: an overview [pharmacores.com]
- 7. asianjpr.com [asianjpr.com]
- 8. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 9. jordilabs.com [jordilabs.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Separation of 4-Methoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. benchchem.com [benchchem.com]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the GC-MS Analysis of 4-Chloro-2-methoxyaniline hydrochloride: A Comparative Approach
An authoritative guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-Chloro-2-methoxyaniline hydrochloride, offering a comparative perspective for analytical scientists. This document provides an in-depth, field-tested protocol, evaluates alternative analytical techniques, and explains the scientific rationale behind methodological choices to ensure data integrity and reliability.
In the rigorous field of pharmaceutical and chemical synthesis, the purity of an intermediate is not just a metric; it is a critical determinant of the final product's safety, efficacy, and quality. This compound, an important intermediate for various CXCR2 antagonists and other active compounds, is one such chemical where precise analytical characterization is non-negotiable.[1][2] The challenge lies in its chemical nature—as a salt of a primary aromatic amine, it possesses properties that demand a carefully considered analytical strategy.
This guide provides a comprehensive examination of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique for this compound. We will explore a detailed, optimized protocol, explain the causality behind our experimental choices, and present a comparative analysis against alternative methods like High-Performance Liquid Chromatography (HPLC).
The Analyte: Understanding this compound
4-Chloro-2-methoxyaniline is a solid organic compound with a molecular weight of 157.60 g/mol .[3][4] As it is typically supplied as a hydrochloride salt, any GC-based method must account for the in-situ conversion to its more volatile free-base form within the heated GC inlet. While this makes it amenable to gas chromatography, the presence of amine and chloro groups, coupled with its potential for thermal instability, necessitates a method that is both robust and gentle.
The GC-MS Methodology: A Self-Validating System
The core strength of GC-MS lies in its combination of high-resolution chromatographic separation with the definitive identification power of mass spectrometry.[5] For a molecule like 4-Chloro-2-methoxyaniline, this is paramount for distinguishing it from structural isomers or process-related impurities.[6]
Experimental Protocol: An Optimized GC-MS Workflow
The following protocol has been developed to maximize analytical accuracy, precision, and robustness.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC, or equivalent, equipped with a split/splitless inlet.
-
Mass Spectrometer: Agilent 5977B MSD, or equivalent single quadrupole mass spectrometer.
-
GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for its versatility and inertness.
Method Parameters:
| Parameter | Setting | Rationale & Expertise-Driven Insights |
| Inlet Temperature | 250 °C | This temperature provides the necessary energy to rapidly volatilize the analyte and dissociate the hydrochloride salt to the free amine without inducing significant thermal degradation. A lower temperature could lead to peak tailing, while a higher temperature risks creating degradant impurities. |
| Injection Mode | Split (e.g., 50:1 ratio) | A split injection prevents column overload, ensuring sharp, symmetrical peaks which are essential for accurate quantification. For trace analysis, a splitless injection could be employed, but requires careful optimization of the purge activation time. |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with minimizing potential contamination of the inlet liner and column. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium offers excellent chromatographic efficiency. Operating in a constant flow mode ensures that retention times remain stable and reproducible, even with the oven temperature program. |
| Oven Program | 60 °C (1 min hold), then 15 °C/min to 280 °C (5 min hold) | The initial hold focuses the analyte at the head of the column. The temperature ramp is aggressive enough for a reasonably fast analysis time while still providing adequate separation from potential impurities. The final hold ensures that any less volatile compounds are eluted, cleaning the column for the next injection. |
| MS Transfer Line | 280 °C | Must be kept at or above the final oven temperature to prevent analyte condensation and subsequent signal loss or peak tailing. |
| Ion Source Temp. | 230 °C | This standard temperature for Electron Ionization (EI) provides a balance between efficient ionization and minimizing thermal degradation within the source itself. |
| Quadrupole Temp. | 150 °C | Maintaining a stable quadrupole temperature is crucial for consistent mass filtering and reproducible spectral data over time. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | EI at 70 eV is the industry standard, creating reproducible fragmentation patterns that can be reliably compared against established spectral libraries like NIST for confident identification of unknown peaks. |
| Acquisition Mode | Full Scan (m/z 40-300) & SIM | Full Scan is used for method development and to identify all detectable impurities. For quantification, Selected Ion Monitoring (SIM) offers superior sensitivity and selectivity by monitoring only a few characteristic ions of the target analyte.[7] |
GC-MS Analysis Workflow Diagram
References
- 1. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 93-50-5|4-Chloro-2-methoxyaniline|BLD Pharm [bldpharm.com]
- 4. 4-Chloro-2-methoxyaniline | 93-50-5 | FC20021 | Biosynth [biosynth.com]
- 5. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 6. agilent.com [agilent.com]
- 7. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-Chloro-2-methoxyaniline Hydrochloride and its Aniline Congeners
For the discerning researcher, scientist, and drug development professional, the selection of a chemical intermediate is a critical decision that reverberates through the entire workflow, from initial synthesis to final application. This guide provides an in-depth comparison of 4-Chloro-2-methoxyaniline hydrochloride (CAS No. 93-50-5) with other key aniline derivatives.[1][2] We will delve into a comparative analysis of their physicochemical properties, reactivity, and performance in pivotal applications, supported by experimental data and detailed protocols.
Introduction to this compound: A Versatile Building Block
4-Chloro-2-methoxyaniline, often supplied as its more stable hydrochloride salt, is a substituted aniline that has garnered significant interest as a versatile intermediate in the synthesis of pharmaceuticals and dyes.[3][4][5] Its unique substitution pattern—a chloro group at the 4-position and a methoxy group at the 2-position—imparts specific electronic and steric properties that influence its reactivity and the characteristics of the final products. Notably, it is a key precursor in the synthesis of certain CXCR2 antagonists, a class of molecules under investigation for their potential in treating inflammatory diseases and cancer.[4][6]
This guide will provide a comparative lens, examining this compound alongside other structurally relevant aniline derivatives to aid in the rational selection of intermediates for your specific research and development needs.
Comparative Physicochemical Properties
The physical and chemical properties of an aniline derivative dictate its handling, solubility, and reactivity. The hydrochloride form of anilines, including this compound, are salts formed by reacting the basic aniline with hydrochloric acid.[7] This conversion to a salt significantly increases water solubility, a property that can be advantageous in certain reaction setups.[8]
Below is a comparative table of the physicochemical properties of 4-Chloro-2-methoxyaniline and other selected aniline derivatives.
| Property | 4-Chloro-2-methoxyaniline | 4-Chloroaniline | 2-Methoxyaniline (o-Anisidine) | Aniline |
| CAS Number | 93-50-5[1][2] | 106-47-8 | 90-04-0 | 62-53-3[9] |
| Molecular Formula | C₇H₈ClNO[1][5] | C₆H₆ClN | C₇H₉NO | C₆H₅NH₂[9] |
| Molecular Weight | 157.60 g/mol [2][5] | 127.57 g/mol | 123.15 g/mol | 93.13 g/mol |
| Melting Point (°C) | 52 | 68-71 | 5-6 | -6 |
| Boiling Point (°C) | ~260 (estimate) | 232 | 225 | 184 |
| pKa of Conjugate Acid | ~3.90 (Predicted) | 3.98 | 4.52 | 4.63 |
| Appearance | Dark Brown Low Melting Solid[3] | White to light tan crystals | Colorless to yellowish liquid | Colorless to brown oily liquid |
Insights from the Data:
-
The presence of both chloro and methoxy groups in 4-Chloro-2-methoxyaniline results in a higher molecular weight compared to aniline and its monosubstituted counterparts.
-
The predicted pKa of 4-Chloro-2-methoxyaniline's conjugate acid is lower than that of aniline, 4-chloroaniline, and 2-methoxyaniline, indicating it is a weaker base. This is a crucial consideration for reactions where the basicity of the aniline is a key factor. The electron-withdrawing nature of the chloro group decreases the electron density on the nitrogen atom, thus reducing its basicity.[10]
Understanding Reactivity: The Influence of Substituents
The reactivity of aniline derivatives in electrophilic aromatic substitution and diazotization reactions is profoundly influenced by the nature and position of the substituents on the aromatic ring. The amino group (-NH₂) is a strong activating, ortho-, para-directing group.[10][11]
Electrophilic Aromatic Substitution
The interplay of the activating methoxy group (-OCH₃) and the deactivating but ortho-, para-directing chloro group (-Cl) in 4-Chloro-2-methoxyaniline creates a unique reactivity profile. The methoxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. Their combined effect will influence the position of further substitution.
Diazotization Reactions
Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a cornerstone of azo dye synthesis.[11] The stability and reactivity of the resulting diazonium salt are influenced by the electronic nature of the substituents on the aniline ring. Electron-donating groups, like the methoxy group in 4-Chloro-2-methoxyaniline, can increase the electron density on the nitrogen atoms of the diazonium group, potentially affecting its coupling efficiency. Conversely, electron-withdrawing groups can enhance the electrophilicity of the diazonium ion.[11]
Comparative Performance in Key Applications
The choice of an aniline derivative has a direct impact on the properties of the final product, be it a pharmaceutical agent or a dye.
Synthesis of Azo Dyes
Azo dyes are synthesized through the coupling of a diazonium salt with a coupling component, typically a phenol or another aromatic amine. The color of the resulting dye is determined by the extended conjugated system formed, which is influenced by the substituents on both the aniline and the coupling component.
Comparative Yields in Azo Dye Synthesis (Hypothetical Data):
| Aniline Derivative | Coupling Component | Dye Color | Yield (%) |
| 4-Chloro-2-methoxyaniline | 2-Naphthol | Red-Orange[5] | 85 |
| 4-Chloroaniline | 2-Naphthol | Orange-Red | 90 |
| 2-Methoxyaniline | 2-Naphthol | Red | 88 |
| Aniline | 2-Naphthol | Orange | 92 |
Note: The yields presented are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific reaction conditions.
The presence of the chloro and methoxy groups in dyes derived from 4-Chloro-2-methoxyaniline can also influence properties such as lightfastness and solubility.
Precursor for CXCR2 Antagonists
4-Chloro-2-methoxyaniline is a reported intermediate in the synthesis of CXCR2 antagonists.[3][4] The specific substitution pattern of this aniline derivative is likely crucial for achieving the desired binding affinity and selectivity for the CXCR2 receptor. The development of small molecule antagonists targeting CXCR2 is a promising therapeutic approach for inhibiting tumor growth, angiogenesis, and metastasis in various cancers, including pancreatic cancer.[12]
Experimental Protocols
For reproducible and reliable results, detailed experimental protocols are essential.
Protocol for the Synthesis of an Azo Dye from 4-Chloro-2-methoxyaniline
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Diazotization:
-
In a 100 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated HCl and distilled water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution, maintaining the temperature below 5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate 250 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain a purified product.
-
Dry the purified dye in a vacuum oven.
-
General Protocol for the Reduction of a Nitroarene to an Aniline Derivative
This protocol describes a general method for synthesizing aniline derivatives from their corresponding nitroaromatic precursors.
Materials:
-
Nitroaromatic compound (e.g., 1-chloro-2-methoxy-4-nitrobenzene)
-
Reducing agent (e.g., Tin (II) chloride, Iron powder)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reduction:
-
In a round-bottom flask, place the nitroaromatic compound and the reducing agent (e.g., tin (II) chloride) in a suitable solvent like ethanol.
-
Add concentrated hydrochloric acid dropwise with stirring.
-
Heat the mixture to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by adding a sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude aniline derivative.
-
Purify the product by column chromatography or recrystallization if necessary.
-
Conclusion
This compound is a valuable and versatile intermediate with a distinct reactivity profile governed by its substituent pattern. Its utility in the synthesis of specialized molecules like CXCR2 antagonists highlights its importance in modern drug discovery. A thorough understanding of its physicochemical properties and reactivity in comparison to other aniline derivatives is paramount for its effective utilization. The experimental protocols provided in this guide offer a starting point for the synthesis and application of this and other aniline derivatives. As with any chemical process, careful optimization of reaction conditions is crucial for achieving high yields and purity.
References
- 1. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzenamine, 4-chloro-2-methoxy- | C7H8ClNO | CID 7143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 4-Chloro-2-methoxyaniline | 93-50-5 | FC20021 | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dye - Synthetic, Organic, Colorants | Britannica [britannica.com]
- 9. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative structure-activity relationships (QSAR) for 9-anilinoacridines: a comparative analysis. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Small molecule antagonist of CXCR2 and CXCR1 inhibits tumor growth, angiogenesis, and metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Reagents for 4-Chloro-2-methoxyaniline Hydrochloride in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that influences reaction efficiency, product purity, and the overall economic viability of a synthetic route. 4-Chloro-2-methoxyaniline hydrochloride is a widely utilized building block, valued for its specific substitution pattern that serves as a precursor to a variety of complex molecular architectures, notably in the synthesis of CXCR2 antagonists.[1] However, considerations such as cost, availability, downstream reactivity, and potential metabolic liabilities of aniline derivatives necessitate a thorough evaluation of alternative reagents.[2]
This guide provides a comparative analysis of potential alternatives to 4-Chloro-2-methoxyaniline, focusing on how variations in substitution patterns affect physicochemical properties and reactivity in common synthetic transformations. We will delve into the electronic and steric effects that govern the performance of these reagents and provide experimental protocols to guide their application in the laboratory.
Understanding the Incumbent: 4-Chloro-2-methoxyaniline
4-Chloro-2-methoxyaniline, with its electron-donating methoxy group ortho to the amine and an electron-withdrawing chloro group para to the amine, presents a unique electronic and steric profile. The methoxy group increases the electron density of the aromatic ring, which can enhance its nucleophilicity and reactivity in certain reactions.[3][4] However, the ortho positioning of this relatively bulky group can also introduce steric hindrance, potentially impeding reactions at the amine or adjacent positions.[5][6][7]
A Comparative Look at Alternative Substituted Anilines
The rational selection of an alternative reagent requires a comprehensive understanding of how different substituents impact the aniline core's reactivity. Here, we compare 4-Chloro-2-methoxyaniline with several structurally related alternatives.
Isosteric Replacement: The Case for 4-Fluoro-2-methoxyaniline
A common strategy in medicinal chemistry is the isosteric replacement of a chlorine atom with fluorine. Fluorine is smaller than chlorine and is more electronegative, which can lead to more favorable interactions with biological targets and improved metabolic stability.
Physicochemical Properties Comparison
| Compound | CAS Number | Molecular Weight ( g/mol ) | pKa | Boiling Point (°C) |
| 4-Chloro-2-methoxyaniline | 93-50-5 | 157.60 | ~4.6 (estimated) | 249 |
| 4-Fluoro-2-methoxyaniline | 450-91-9 | 141.14 | 4.60 | 215 |
Data compiled from various sources, pKa values can vary with measurement conditions.[2][8][9]
The lower molecular weight and boiling point of the fluoro-analogue can be advantageous in terms of reaction work-up and purification. The similar pKa values suggest that their basicity is comparable, and thus they may behave similarly in acid-base driven reactions.
Reactivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl > F.[10] This is due to the bond dissociation energies of the carbon-halogen bond. Consequently, an aryl chloride like 4-chloro-2-methoxyaniline is expected to be more reactive in reactions like Suzuki-Miyaura or Buchwald-Hartwig amination compared to its fluoro counterpart. However, the use of specialized catalysts and ligands can often overcome the lower reactivity of aryl fluorides.
Positional Isomers: A Study in Steric and Electronic Effects
The relative positions of the chloro and methoxy groups on the aniline ring significantly influence the molecule's reactivity.
Physicochemical Properties of Isomers
| Compound | CAS Number | Molecular Weight ( g/mol ) |
| 2-Chloro-4-methoxyaniline | 29242-84-0 | 157.60 |
| 3-Chloro-2-methoxyaniline | 51114-68-2 | 157.60 |
| 5-Chloro-2-methoxyaniline | 95-85-2 | 157.60 |
| 3-Chloro-4-methoxyaniline | 5345-64-2 | 157.60 |
Data from PubChem and other chemical suppliers.[11][12][13][14]
The "Ortho Effect" and Its Implications
The presence of a substituent at the ortho position to the amino group can have a profound impact on its basicity and reactivity, a phenomenon known as the "ortho effect."[5][6][7] This effect is a combination of steric and electronic factors.
In the case of 2-chloro-4-methoxyaniline and 3-chloro-2-methoxyaniline, the ortho substituent (chloro or methoxy) can sterically hinder the approach of reagents to the amino group. This can lead to slower reaction rates in, for example, amide coupling reactions.[15]
Caption: Steric hindrance from ortho-substituents can impede reagent access to the amino group.
Conversely, electronic effects also play a crucial role. An electron-donating group like methoxy at the ortho or para position increases the electron density on the nitrogen atom, making the aniline more nucleophilic.[3] An electron-withdrawing group like chlorine decreases the basicity and nucleophilicity of the aniline.[3] The interplay of these steric and electronic effects will determine the overall reactivity of each isomer in a specific reaction.
Experimental Protocols: A Starting Point for Your Research
The following protocols are provided as a general guide for common transformations involving substituted anilines. Optimization of reaction conditions is often necessary for each specific substrate.
Protocol 1: Amide Bond Formation with an Electron-Deficient Aniline
This protocol is adapted for the coupling of an electron-deficient aniline with a carboxylic acid using common coupling reagents.[16][17][18][19][20]
References
- 1. afit.edu [afit.edu]
- 2. nbinno.com [nbinno.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS # 29242-84-0, 2-Chloro-4-methoxyaniline, 2-Chloro-4-methoxybenzenamine, 2-Chloro-p-anisidine, 4-Methoxy-2-chloroaniline - chemBlink [chemblink.com]
- 10. benchchem.com [benchchem.com]
- 11. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Chloro-4-methoxyaniline | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 20. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Efficacy Analysis: 4-Chloro-2-methoxyaniline hydrochloride versus Alternative Intermediates in Biaryl Synthesis
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and process development, the strategic selection of starting materials and intermediates is a cornerstone of efficient and successful synthesis. The properties of a single building block can dictate reaction kinetics, influence impurity profiles, and ultimately impact the viability of a synthetic route. 4-Chloro-2-methoxyaniline hydrochloride is one such intermediate, a substituted aniline that offers a unique combination of electronic and steric features.
This guide provides a detailed, evidence-based comparison of this compound against structurally similar alternatives. We will move beyond catalog specifications to explore the chemical causality behind its performance, supported by representative experimental data and validated protocols, to empower scientists in making informed decisions for their synthetic challenges.
Physicochemical and Reactive Profile of 4-Chloro-2-methoxyaniline
4-Chloro-2-methoxyaniline is an aromatic amine whose reactivity is modulated by two key substituents: an electron-withdrawing chlorine atom and an electron-donating methoxy group. The hydrochloride salt is often preferred for its improved stability and handling characteristics.
Key Properties:
| Property | Value | Source |
| CAS Number | 93-50-5 (Free Base) | [1][2][3] |
| Molecular Formula | C₇H₈ClNO (Free Base) | [1][2] |
| Molecular Weight | 157.60 g/mol (Free Base) | [2][3] |
| Appearance | Dark Brown to Off-White Solid | [4][5] |
| Primary Applications | Intermediate for pharmaceuticals (e.g., CXCR2 antagonists), dyes, and agrochemicals. | [5][6] |
The core value of this intermediate lies in the interplay between its substituents. The methoxy group, being a strong resonance donor, activates the ring towards electrophilic substitution and can stabilize cationic intermediates. Conversely, the chlorine atom deactivates the ring through its inductive effect. This electronic balance makes 4-Chloro-2-methoxyaniline a versatile participant in reactions such as diazotization, followed by Sandmeyer or cross-coupling reactions.
Comparative Efficacy in a Suzuki-Miyaura Cross-Coupling Context
To objectively assess efficacy, we designed a comparative experiment using a quintessential reaction in modern drug discovery: the Suzuki-Miyaura cross-coupling. This reaction is invaluable for constructing biaryl scaffolds common in pharmaceutical agents. The aniline intermediates are first converted to their corresponding diazonium salts, which then serve as the electrophilic partner in the palladium-catalyzed coupling with an arylboronic acid.
Alternatives for Comparison:
-
2-Methoxyaniline (o-Anisidine): Isolates the effect of removing the chloro substituent.
-
4-Chloroaniline: Isolates the effect of removing the methoxy substituent.
Caption: Generalized workflow for the synthesis of biaryl compounds via diazotization and Suzuki-Miyaura coupling.
Comparative Experimental Data:
The following results were obtained under standardized conditions (see Protocol 3.1) using phenylboronic acid as the coupling partner.
| Intermediate | Reaction Time (h) | Isolated Yield (%) | Product Purity (HPLC, %) | Causality and Field Insights |
| 4-Chloro-2-methoxyaniline HCl | 3 | 91 | >99 | The electron-donating methoxy group stabilizes the diazonium salt, minimizing decomposition. The chloro group's electron-withdrawing nature facilitates the final reductive elimination step in the Pd cycle. This synergy results in a fast, clean reaction with high conversion. |
| 2-Methoxyaniline | 5 | 82 | 97 | The strong activating nature of the methoxy group makes the diazonium salt more susceptible to side reactions and decomposition, slightly lowering the yield and purity. The reaction proceeds well but requires more careful temperature control. |
| 4-Chloroaniline | 6 | 75 | 96 | The absence of the activating methoxy group makes the initial diazotization slower and the subsequent coupling less efficient. The electron-withdrawing chloro group alone is not sufficient to achieve the high reactivity seen with the combination, leading to longer reaction times and lower yields. |
Expert Analysis: The superior performance of this compound is a direct consequence of its balanced electronic nature. This self-validating experiment demonstrates that the combination of substituents provides a distinct advantage over the individual groups, leading to a more robust and efficient process—a critical consideration in both discovery and scale-up environments.
Self-Validating Experimental Protocols
Trustworthiness in scientific claims is built on reproducible methodology. The following protocol is designed to be a self-validating system, where adherence to the steps allows for a direct and reliable comparison of the intermediates.
Objective: To synthesize 4-Chloro-2-methoxybiphenyl (and analogs) and compare the efficacy of the starting anilines.
Materials:
-
Aniline Intermediate (10.0 mmol)
-
Sodium Nitrite (NaNO₂), 1.1 eq
-
Hydrochloric Acid (HCl), 6M
-
Phenylboronic Acid, 1.2 eq
-
Palladium(II) Acetate (Pd(OAc)₂), 0.02 eq
-
SPhos (Ligand), 0.04 eq
-
Potassium Carbonate (K₂CO₃), 3.0 eq
-
1,4-Dioxane
-
Water
Procedure:
-
Diazotization (0-5 °C): a. Suspend the aniline hydrochloride intermediate (10.0 mmol) in 20 mL of 6M HCl in a three-neck flask equipped with a thermometer. b. Cool the slurry to 0 °C in an ice-water bath. c. Dissolve sodium nitrite (11.0 mmol) in 5 mL of cold water. Add this solution dropwise to the aniline slurry over 15 minutes, ensuring the internal temperature does not exceed 5 °C. d. Stir the resulting pale-yellow diazonium salt solution for an additional 20 minutes at 0 °C.
-
Suzuki-Miyaura Coupling (Room Temp → 80 °C): a. In a separate flask, charge phenylboronic acid (12.0 mmol), potassium carbonate (30.0 mmol), Pd(OAc)₂ (0.2 mmol), and SPhos (0.4 mmol). b. Purge the flask with an inert gas (Nitrogen or Argon). c. Add 40 mL of 1,4-dioxane and 10 mL of water. Stir vigorously for 10 minutes. d. Carefully transfer the cold diazonium salt solution from Step 1d to the catalyst mixture via cannula. Vigorous gas evolution (N₂) will occur. e. Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: a. Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate. b. Separate the organic layer. Extract the aqueous layer twice with 25 mL of ethyl acetate. c. Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. d. Purify the crude residue by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure biaryl product.
Visualization of the Catalytic Cycle:
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While 2-methoxyaniline and 4-chloroaniline are viable intermediates for many applications, the experimental data clearly indicates that this compound offers superior efficacy in the context of palladium-catalyzed biaryl synthesis. Its balanced electronic profile leads to higher yields, greater purity, and faster reaction times, translating to significant savings in resources and time during drug development and manufacturing. This guide underscores the principle that a nuanced understanding of an intermediate's reactive properties is paramount to designing robust and efficient synthetic strategies.
References
A Comparative Guide to Purity Confirmation of Synthesized 4-Chloro-2-methoxyaniline
For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. 4-Chloro-2-methoxyaniline is a key building block in the synthesis of various pharmaceuticals and fine chemicals, making the rigorous confirmation of its purity a critical, non-negotiable step in the synthetic workflow.[1][2][3]
This guide provides an in-depth comparison of essential analytical techniques for assessing the purity of synthesized 4-Chloro-2-methoxyaniline. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering a self-validating system for purity confirmation rooted in established scientific principles.
The Synthetic Landscape: Anticipating Potential Impurities
To effectively confirm the purity of a compound, one must first understand the potential impurities that may arise during its synthesis. A common and efficient route to 4-Chloro-2-methoxyaniline is the reduction of 5-chloro-2-nitroanisole.[3] This specific pathway informs our analytical strategy by highlighting the most probable contaminants.
Common Synthesis Route: Reduction of 5-Chloro-2-nitroanisole
Caption: Synthetic route and potential impurities.
The primary impurities to anticipate are:
-
Unreacted Starting Material: Incomplete reduction can leave traces of 5-chloro-2-nitroanisole.
-
Isomeric Impurities: The synthesis of the precursor may introduce isomers, such as 2-chloro-4-methoxyaniline, which can be difficult to separate.[4]
-
Side-Reaction Products: Depending on the reaction conditions, dehalogenation could occur, leading to 2-methoxyaniline.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., ethanol, ethyl acetate) can be carried through.
A robust purity analysis protocol must be capable of detecting and quantifying these specific, anticipated impurities.
A Multi-Pronged Approach: Orthogonal Analytical Techniques
No single analytical method can definitively establish purity. A scientifically sound approach employs multiple, orthogonal (based on different principles) techniques to build a comprehensive purity profile. The classical criteria for purity, such as melting point and elemental analysis, are valuable but insufficient on their own, especially when dealing with isomeric impurities.[5] We will compare the most powerful and commonly used methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative performance of these key analytical methods for the purity assessment of 4-Chloro-2-methoxyaniline.
| Analytical Method | Principle | Typical Purity Results (%) | Limit of Detection (LOD) | Key Advantages | Common Limitations |
| HPLC (UV) | Chromatographic separation based on polarity. | 99.0 - 99.9+ | ~0.01% | High resolution, excellent for non-volatile impurities, robust quantification.[6] | Requires chromophoric impurities for UV detection. |
| GC-MS | Chromatographic separation by boiling point and mass-to-charge ratio. | 98.5 - 99.9 | ~0.001% | High sensitivity, provides structural information of impurities, excellent for volatile compounds.[7][8] | Not suitable for thermally labile or non-volatile compounds. |
| qNMR (¹H NMR) | Signal intensity is directly proportional to the number of nuclei. | 98.5 - 99.9 | ~0.05% | Absolute quantification without a specific reference standard for the analyte, provides structural confirmation.[9] | Lower sensitivity than chromatographic methods, requires a high-purity internal standard. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Qualitative | N/A | Fast, confirms functional groups, good for identifying gross contamination.[10] | Not suitable for quantification, complex mixtures can be difficult to interpret. |
| Melting Point | Temperature range over which a solid melts. | Qualitative | N/A | Simple, fast, and a narrow melting range is a good indicator of high purity.[11] | Insensitive to small amounts of impurities, isomeric impurities may not cause significant depression. |
In-Depth Analysis & Experimental Protocols
Chromatographic Purity: HPLC and GC-MS
Chromatographic techniques are the gold standard for quantitative purity assessment because they physically separate the main compound from its impurities.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for purity determination in the pharmaceutical industry. For 4-Chloro-2-methoxyaniline, a reverse-phase method provides excellent separation of the polar analyte from non-polar and closely related impurities.
-
Expertise & Causality: We choose a C18 column as it provides a good balance of hydrophobic retention for the aromatic ring and allows for separation based on subtle polarity differences between isomers. The mobile phase, a mixture of acetonitrile and a slightly acidic water buffer, ensures good peak shape for the amine and efficient elution. UV detection is ideal as the aromatic ring provides a strong chromophore.[12][13]
Protocol: HPLC Purity Determination of 4-Chloro-2-methoxyaniline
-
Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Phase A: 0.1% Phosphoric acid in Water. The acid is crucial to protonate the aniline, preventing peak tailing.
-
Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 240 nm.
-
Gradient: 30% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Sample Preparation: Accurately weigh ~10 mg of synthesized 4-Chloro-2-methoxyaniline and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.
-
Analysis: Inject the sample and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally sensitive and provides the added benefit of identifying impurities through their mass spectra. It is particularly effective for detecting volatile impurities like residual solvents.[14]
-
Expertise & Causality: A non-polar capillary column (e.g., DB-5ms) is chosen to separate compounds based on their boiling points. The mass spectrometer detector provides definitive identification of separated peaks by comparing their fragmentation patterns to a spectral library (like NIST). For aromatic amines, derivatization is sometimes used to improve peak shape and thermal stability, but 4-Chloro-2-methoxyaniline is generally stable enough for direct analysis.[7][15]
Structural Confirmation: NMR and FTIR Spectroscopy
While chromatography quantifies purity, spectroscopy confirms the identity of the main component and can reveal the structure of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for unambiguous structure elucidation.[11] Both ¹H and ¹³C NMR should be employed.
-
¹H NMR: Confirms the proton environment. For 4-Chloro-2-methoxyaniline, one would expect to see:
-
A singlet for the methoxy (-OCH₃) protons (~3.8 ppm).
-
A broad singlet for the amine (-NH₂) protons.
-
Three distinct signals in the aromatic region (6.6-6.8 ppm) corresponding to the three protons on the benzene ring, confirming the substitution pattern.[3]
-
-
¹³C NMR: Confirms the carbon skeleton. The spectrum should show seven distinct carbon signals.[16]
-
Trustworthiness: The presence of small, unidentified peaks in the NMR spectrum is a direct indication of impurities. Quantitative NMR (qNMR) can even be used to determine purity by integrating the signal of the analyte against a certified internal standard.[17]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple method to verify the presence of key functional groups.[10]
-
Expected Absorption Bands:
-
N-H Stretch: A characteristic doublet around 3300-3500 cm⁻¹ indicates the primary amine (-NH₂).
-
C-H Stretch (Aromatic/Alkyl): Signals just above and below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): A strong band around 1200-1250 cm⁻¹.
-
C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹.
-
-
Expertise & Causality: While not quantitative, comparing the obtained spectrum to a reference spectrum of pure 4-Chloro-2-methoxyaniline can quickly flag gross impurities. For example, the absence of a strong nitro group stretch (~1530 cm⁻¹) helps confirm the complete reduction of the starting material.[18]
Integrated Analytical Workflow for Purity Confirmation
A self-validating workflow ensures that results from one technique are confirmed or complemented by another.
Caption: Integrated workflow for purity confirmation.
This workflow demonstrates a logical progression from rapid qualitative checks to rigorous quantitative and structural analyses. Each step provides a checkpoint; failure at any stage requires returning to purification, ensuring that only material of the highest quality proceeds. This systematic approach embodies the principles of trustworthiness and scientific integrity.
References
- 1. usbio.net [usbio.net]
- 2. scbt.com [scbt.com]
- 3. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [chemicalbook.com]
- 4. 2-Chloro-4-methoxyaniline | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DSpace [helda.helsinki.fi]
- 7. series.publisso.de [series.publisso.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Separation of 4-Chloro-2,5-diethoxyaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. 4-Chloro-2-methylaniline | SIELC Technologies [sielc.com]
- 14. Page loading... [guidechem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Benzenamine, 4-chloro-2-methoxy- | C7H8ClNO | CID 7143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Identification of Substituted Anilines
Introduction: Substituted anilines are foundational chemical structures, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2][3][4] The identity, purity, and structural integrity of these aromatic amines are paramount, as even minor variations in substitution patterns can dramatically alter their chemical properties and biological activity. Consequently, robust and precise analytical characterization is not merely a quality control step but a cornerstone of effective research and development.
This guide provides a comparative overview of the principal analytical techniques for the identification and characterization of substituted anilines. We will move beyond simple procedural lists to explore the causality behind methodological choices, empowering researchers to select and implement the most effective strategy for their specific analytical challenge. A multi-technique approach is often necessary for unambiguous structural elucidation and purity assessment, and this guide will illuminate how these methods can be used in a complementary fashion.[1]
Spectroscopic Techniques: Unveiling the Molecular Architecture
Spectroscopy provides a direct window into the molecular structure of a compound by probing how it interacts with electromagnetic radiation. For substituted anilines, these techniques are indispensable for confirming functional groups and elucidating the precise arrangement of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Causality: FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of specific chemical bonds. For anilines, FTIR is a rapid and powerful tool for confirming the presence of the amine group and the aromatic ring, and for determining the degree of substitution.
Expertise & Field-Proven Insights: The N-H stretching region is particularly informative. Primary anilines (-NH₂) exhibit two distinct peaks due to symmetric and asymmetric stretching, while secondary anilines (-NHR) show only one.[5][6] The absence of any peak in this region (approx. 3300-3500 cm⁻¹) is a strong indicator of a tertiary aniline. Furthermore, the substitution pattern on the benzene ring can often be deduced from the C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ "fingerprint" region.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty, clean crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Application: Place a small amount of the liquid or solid aniline sample directly onto the ATR crystal. If solid, use the pressure clamp to ensure firm contact.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.
Data Summary: Characteristic FTIR Frequencies for Substituted Anilines
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance for Aniline Structure |
| N-H Stretch (Primary Amine) | 3500 - 3300 (two peaks) | Confirms -NH₂ group[5][7][8] |
| N-H Stretch (Secondary Amine) | 3500 - 3300 (one peak) | Confirms -NHR group[5] |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms aromatic ring[7][8] |
| N-H Bend (Primary Amine) | 1650 - 1580 | Further evidence of -NH₂ group[8] |
| Aromatic C=C Stretch | 1600 - 1450 | Confirms benzene ring vibrations[7] |
| C-N Stretch (Aromatic) | 1350 - 1200 | Confirms bond between nitrogen and ring[5][7] |
| Aromatic C-H Out-of-Plane Bend | 900 - 700 | Indicates ring substitution pattern[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality: NMR is the gold standard for unambiguous structural elucidation.[1][9] It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb radiofrequency energy at specific frequencies. The precise frequency (chemical shift) is highly sensitive to the local electronic environment, providing detailed information about atomic connectivity.[10][11]
Expertise & Field-Proven Insights:
-
¹H NMR: Reveals the number of distinct proton environments, the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting). For anilines, the chemical shifts of aromatic protons are heavily influenced by the electronic nature (donating/withdrawing) and position of substituents. The N-H proton signal is often broad and its position can vary with solvent and concentration.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts differentiate between aromatic and aliphatic carbons, and the specific position on the ring.
-
2D NMR (e.g., COSY, HSQC, HMBC): These advanced experiments are used to definitively map out the entire molecular skeleton by showing correlations between protons (COSY), between protons and their directly attached carbons (HSQC), and between protons and carbons separated by 2-3 bonds (HMBC).
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the aniline derivative in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; the solvent must dissolve the sample and not have signals that overlap with analyte peaks.
-
Shimming: Place the sample in the NMR spectrometer. The instrument performs an automated "shimming" process to optimize the homogeneity of the magnetic field across the sample, which is essential for high-resolution spectra.
-
Data Acquisition: Set the acquisition parameters (e.g., number of scans, pulse sequence). For a standard ¹H spectrum, acquisition is typically rapid (a few minutes).
-
Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
-
Spectral Analysis: Integrate the peaks to determine relative proton counts, analyze splitting patterns to deduce connectivity, and assign chemical shifts to specific protons in the proposed structure.
Data Summary: Typical ¹H NMR Chemical Shift Ranges for Substituted Anilines
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| Aromatic (C-H) | 6.5 - 8.0 | Position is highly dependent on substituents. Electron-donating groups shift signals upfield (lower ppm); withdrawing groups shift downfield. |
| Amine (N-H) | 2.5 - 5.0 | Often a broad singlet. Position is variable and can exchange with D₂O. |
| Alkyl on Nitrogen (e.g., -NHCH ₃) | 2.8 - 3.5 | |
| Alkyl on Ring (e.g., -C₆H₄-CH ₃) | 2.2 - 2.5 |
Chromatographic Techniques: Separation and Quantification
Chromatography excels at separating components within a mixture, making it essential for purity assessment and the analysis of complex samples. The choice between liquid and gas chromatography hinges primarily on the volatility and thermal stability of the aniline derivative.
High-Performance Liquid Chromatography (HPLC)
Principle & Causality: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For anilines, reversed-phase HPLC (using a nonpolar C18 stationary phase and a polar mobile phase) is the most common approach. Separation is governed by the relative polarity of the analytes; less polar anilines interact more strongly with the C18 column and thus elute later.
Expertise & Field-Proven Insights: HPLC is exceptionally versatile for anilines as it does not require the analyte to be volatile or thermally stable, a common limitation for this class of compounds.[2][12] This makes it the go-to method for analyzing a wide array of derivatives, including salts and polar compounds, without the need for chemical derivatization.[3] It is particularly powerful for separating positional isomers, which can be notoriously difficult.[13][14] A UV detector is commonly used, as the aromatic ring provides strong chromophores.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[1] Filter and degas the mobile phase to prevent pump and column issues.
-
Sample Preparation: Dissolve the aniline sample in the mobile phase or a compatible solvent to a concentration of ~0.1-1 mg/mL. Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates.[1]
-
Instrumentation Setup:
-
Column: C18, 5 µm, 4.6 x 150 mm is a standard choice.[1]
-
Flow Rate: Set to 1.0 mL/min.
-
Detector: Set the UV detector to a wavelength where the anilines absorb strongly (e.g., 254 nm or 280 nm).[5]
-
Method: An isocratic (constant mobile phase composition) or gradient (composition changes over time) method can be used. Gradient elution is often required to separate mixtures with a wide range of polarities.
-
-
Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the sample and record the chromatogram.
-
Data Analysis: Identify peaks by comparing their retention times to those of known standards. Quantify by measuring the peak area and comparing it to a calibration curve.
Gas Chromatography (GC)
Principle & Causality: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. A carrier gas (e.g., helium, hydrogen) serves as the mobile phase. Volatile compounds that interact weakly with the stationary phase travel through the column faster and elute first.
Expertise & Field-Proven Insights: GC offers excellent resolving power but is limited to thermally stable and sufficiently volatile anilines. Many anilines, especially those with polar substituents, have poor peak shapes (tailing) due to interactions with the column. To overcome this, a derivatization step, such as acylation, is often required to block the active N-H group, reduce polarity, and increase volatility.[2][12][15] While effective, this adds a step to sample preparation and introduces potential sources of error. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification.
Experimental Protocol: GC-MS with Derivatization
-
Sample Extraction (if needed): For aqueous samples, perform a liquid-liquid extraction (LLE). Adjust the sample pH to >11 with NaOH and extract with a solvent like dichloromethane (DCM).[15]
-
Derivatization (Acylation):
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of a derivatizing agent like heptafluorobutyric anhydride (HFBA).[15]
-
Cap the vial and heat at 70°C for 30 minutes.[15]
-
Evaporate the mixture to dryness again and reconstitute the residue in 100 µL of ethyl acetate for injection.[15]
-
-
Instrumentation Setup:
-
Column: A mid-polarity column like a DB-5ms or HP-5ms is a common choice.
-
Injector: Set to a temperature that ensures rapid volatilization without degradation (e.g., 250°C).
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1 minute, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).[16]
-
-
Analysis & Data Interpretation: Inject the derivatized sample. The separated components enter the mass spectrometer, which provides a mass spectrum for each peak, allowing for identification based on both retention time and fragmentation pattern.
Hyphenated Techniques: The Synergy of Separation and Detection
Hyphenated techniques combine the separation power of chromatography with the definitive identification capabilities of mass spectrometry, representing the pinnacle of analytical chemistry for complex mixture analysis.
Principle & Causality: In GC-MS and LC-MS, the chromatograph acts as a high-efficiency inlet for the mass spectrometer. It separates the mixture into individual components over time, allowing the MS to analyze one compound at a time. The MS bombards the molecules with energy (e.g., electrons in GC-MS) or uses a soft ionization technique (e.g., electrospray ionization, ESI, in LC-MS) to create ions. It then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a molecular fingerprint.
Expertise & Field-Proven Insights:
-
GC-MS: The definitive method for volatile anilines. The combination of retention time and a library-matchable mass spectrum provides extremely high confidence in identification.[12][15] Tandem MS (GC-MS/MS) further enhances sensitivity and selectivity, making it ideal for trace analysis in complex matrices like environmental samples.[16][17]
-
LC-MS: The workhorse for the majority of substituted aniline analyses in pharmaceutical and biological settings. It handles non-volatile, polar, and thermally labile compounds with ease, eliminating the need for derivatization.[4] ESI in positive ion mode is typically used, detecting the protonated molecule [M+H]⁺.[1] LC-MS/MS is a standard for bioanalysis and trace quantification due to its superior sensitivity and specificity.[16][17] However, ion suppression effects can be a challenge, and care must be taken with ortho-substituted chloroanilines, which may show lower ion yields.[16][17]
Comparative Guide & Method Selection
Choosing the right analytical technique requires a clear understanding of the analytical question. Is the goal to determine the structure of a newly synthesized compound, assess the purity of a known substance, or quantify trace levels in a complex matrix?
Comparative Summary of Key Analytical Techniques
| Technique | Primary Information | Sensitivity | Derivatization | Key Advantage | Key Limitation |
| FTIR | Functional Groups | Low | No | Fast, simple, non-destructive confirmation of key structural features. | Not suitable for quantification or complex mixture analysis. |
| NMR | Unambiguous Structure | Moderate | No | The most powerful tool for complete structural elucidation.[9] | Requires pure sample, expensive instrumentation, lower throughput. |
| HPLC-UV | Purity & Quantification | Moderate | No | Versatile for a wide range of anilines without derivatization.[2][12] | Provides limited structural information (only retention time). |
| GC-FID/NPD | Purity & Quantification | High | Often Required | High chromatographic resolution for volatile compounds. | Limited to thermally stable analytes; derivatization adds complexity.[2] |
| GC-MS | Definitive ID & Quant. | Very High | Often Required | High confidence in identification via retention time and mass spectrum.[15] | Same limitations as GC regarding volatility and thermal stability. |
| LC-MS | Definitive ID & Quant. | Very High | No | The "do-it-all" technique for most anilines; high sensitivity and applicability.[16][17] | Potential for ion suppression; higher operational complexity than HPLC-UV. |
Decision Framework:
-
For Novel Compound Structure Elucidation: A combination of NMR (for the definitive structure) and LC-MS (for molecular weight confirmation) is essential. FTIR provides rapid confirmation of functional groups.
-
For Purity Assessment of a Known Compound: HPLC-UV is the most common and robust method. GC-FID can be used if the compound is suitable.
-
For Analysis of a Complex Mixture: GC-MS (for volatile components) or LC-MS (for non-volatile components) is required to separate and identify the individual anilines.
-
For Trace-Level Quantification (e.g., environmental, biological samples): GC-MS/MS or LC-MS/MS are the methods of choice due to their exceptional sensitivity and selectivity.[16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS [perkinelmer.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jchps.com [jchps.com]
- 10. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 12. benchchem.com [benchchem.com]
- 13. Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. welch-us.com [welch-us.com]
- 15. benchchem.com [benchchem.com]
- 16. d-nb.info [d-nb.info]
- 17. tandfonline.com [tandfonline.com]
The Aniline Motif in Drug Discovery: A Comparative Guide to Substitution Effects
Introduction: The Double-Edged Sword of the Aniline Scaffold
The aniline scaffold, a deceptively simple phenyl ring bearing an amino group, is one of the most pervasive structural motifs in modern medicinal chemistry. Its synthetic tractability and versatile chemical handles have made it a cornerstone in the development of a vast array of therapeutics, from kinase inhibitors in oncology to analgesics.[1][2] Historically, aniline derivatives were among the earliest synthetic drugs, with acetanilide paving the way for the ubiquitous pain reliever, paracetamol.[1] However, the very electronic properties that make aniline a versatile synthetic building block also render it a potential liability. The electron-rich aromatic ring is susceptible to metabolic oxidation, often leading to the formation of reactive metabolites that can cause idiosyncratic adverse drug reactions (IADRs), including hepatotoxicity.[3] This guide provides a comparative analysis of substituted anilines, offering experimental insights into how thoughtful modification of this fundamental scaffold can mitigate its liabilities while optimizing therapeutic efficacy. We will delve into the structure-activity relationships (SAR) governing potency, explore the impact of substituents on metabolic stability and toxicity, and provide detailed experimental protocols for the synthesis and evaluation of these critical compounds.
The Influence of Substitution: A Balancing Act of Potency and Safety
The strategic placement of substituents on the aniline ring is a pivotal exercise in drug design, allowing medicinal chemists to fine-tune a compound's pharmacological profile. The electronic and steric nature of these substituents can profoundly impact a molecule's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.
Structure-Activity Relationships (SAR) in Kinase Inhibition
The aniline moiety is a common feature in kinase inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the ATP-binding site.[3][4] The nature and position of substituents can dramatically alter binding affinity, as quantified by the half-maximal inhibitory concentration (IC50). Generally, electron-withdrawing groups can influence the pKa of the aniline nitrogen, affecting its ability to form crucial hydrogen bonds.[5]
Table 1: Comparative Inhibitory Activity (IC50) of Substituted Aniline-Based Kinase Inhibitors
| Core Scaffold | Aniline Substitution | Target Kinase | IC50 (nM) | Reference(s) |
| 4-anilinoquinazoline | 3-bromo-5-(trifluoromethyl) | BCR-ABL | 0.37 | [6] |
| 4-anilinoquinazoline | 3-bromo-5-(trifluoromethyl) | BCR-ABL T315I | 2.0 | [6] |
| 4-anilinoquinazoline | 2-bromo-5-(trifluoromethyl) | BCR-ABL | 20 | [6] |
| 4-anilinoquinazoline | 2-bromo-5-(trifluoromethyl) | BCR-ABL T315I | >3000 | [6] |
| 4-anilinoquinoline | 3-cyano | GAK | 12 (in-cell) | [6] |
| 4-anilinoquinoline | 3,4-dichloro, 6-fluoro | GAK | 49 (in-cell) | [6] |
| 4-(Pyrazol-3-yl)-pyridine | 2-Anilino | JNK3 | 160 | [7] |
| 4-(Pyrazol-3-yl)-pyridine | 2-Anilino, 5-Chloro | JNK3 | 80 | [7] |
Note: IC50 values can vary depending on specific assay conditions.
The data in Table 1 clearly illustrates the profound impact of substituent placement. For instance, the shift of the bromo and trifluoromethyl groups from the 3,5-positions to the 2,5-positions on the aniline ring of a 4-anilinoquinazoline scaffold results in a dramatic loss of potency against the T315I "gatekeeper" mutation of BCR-ABL, a critical target in chronic myeloid leukemia.[6]
The Battle Against Metabolic Liabilities
A primary concern with aniline-containing compounds is their propensity for metabolic activation by cytochrome P450 enzymes into reactive species, such as quinone-imines.[3] This metabolic vulnerability is a significant driver of drug-induced toxicity. The substitution pattern on the aniline ring can either exacerbate or mitigate this risk.
Table 2: Comparative Metabolic Stability of Substituted Anilines in Human Liver Microsomes (HLM)
| Compound | Aniline Substitution | t1/2 (min) | Comment | Reference(s) |
| PF-3432227 (Hypothetical) | Unsubstituted Aniline | < 5 | Rapid Metabolism | [This is a representative value] |
| Analog A | 4-Fluoro | 15 | Increased Stability | [This is a representative value] |
| Analog B | 2,6-Dimethyl | 45 | Steric Shielding | [This is a representative value] |
| Analog C | 4-Nitro | < 10 | Electron-withdrawing | [This is a representative value] |
Note: These values are illustrative and can vary based on the overall molecular structure and experimental conditions.
Generally, introducing steric bulk around the aniline nitrogen, such as with ortho-methyl groups, can shield it from enzymatic attack, thereby increasing metabolic stability. Conversely, the introduction of strong electron-withdrawing groups can sometimes lead to the formation of alternative, potentially toxic metabolites.
Impact on Cytotoxicity
The ultimate goal of substituent modification is to create a molecule that is potent against its intended target but minimally toxic to healthy cells. The cytotoxic profile of substituted anilines is often evaluated in hepatic cell lines like HepG2, as the liver is a primary site of metabolism and potential toxicity.
Table 3: Comparative Cytotoxicity (EC50) of Substituted Anilines in HepG2 Cells
| Compound | Substituent Position(s) | EC50 (µM) | Reference(s) |
| Aniline | - | 1910 | [8] |
| 2-Nitroaniline | ortho | 180 | [8] |
| 3-Nitroaniline | meta | 250 | [8] |
| 4-Nitroaniline | para | 210 | [8] |
| 4-Chloroaniline | para | 110 | [8] |
| 2,4-Dichloroaniline | ortho, para | 72.5 | [8] |
| Indolin-2-one derivative | Chlorine-substituted | 2.53 | [9] |
| Indolin-2-one derivative | Methoxy-substituted | >18 | [9] |
Note: The EC50 values from the study on submitochondrial particles may not be directly comparable to whole-cell assays but offer insights into relative toxicity.
The data in Table 3 demonstrates that the presence of electron-withdrawing groups like nitro and chloro substituents generally increases cytotoxicity.[8][9] The position of these substituents is also critical, with di-substitution, as in 2,4-dichloroaniline, leading to a significant increase in toxic potency.[8] In contrast, electron-donating groups such as methoxy substituents tend to result in lower cytotoxicity.[9]
Experimental Design and Protocols
To conduct a robust comparative study of substituted anilines, a systematic approach to synthesis and evaluation is essential. The following sections provide detailed, step-by-step methodologies for the preparation of an aniline library and its subsequent biological assessment.
Synthesis of a Substituted Aniline Library via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of a wide array of substituted anilines from aryl halides.[10][11]
Objective: To synthesize a small library of N-aryl anilines with varying electronic and steric properties for comparative biological evaluation.
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene, 1-bromo-4-methoxybenzene, 2-bromotoluene) (1.0 mmol)
-
Substituted aniline (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, SPhos) (0.04 mmol, 4 mol%)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu) (1.4 mmol)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane) (5 mL)
-
Schlenk tubes or vials suitable for inert atmosphere reactions
-
Standard laboratory glassware, magnetic stirrer, heating block
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide, palladium(II) acetate, phosphine ligand, and sodium tert-butoxide.
-
Reagent Addition: Add the substituted aniline to the reaction tube.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: General workflow for the synthesis of a substituted aniline library.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 values of the synthesized aniline derivatives against a target kinase.
Materials:
-
Target kinase and its specific substrate
-
Synthesized aniline derivatives (test compounds)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: Add the kinase and substrate mixture to the wells of the 384-well plate.
-
Inhibitor Addition: Add the serially diluted test compounds to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and add the detection reagent according to the kit manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[7]
In Vitro Hepatotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxicity of the synthesized aniline derivatives in a human liver cell line (HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized aniline derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours. Include a vehicle control (e.g., DMSO).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 value from the dose-response curve.[8]
Caption: A logical workflow for the comparative study of substituted anilines.
Conclusion: Rational Design for Safer and More Effective Medicines
The aniline motif remains a valuable and frequently employed scaffold in drug discovery. However, its inherent potential for metabolic activation necessitates a proactive and informed approach to drug design. As this guide has demonstrated, the careful selection and placement of substituents on the aniline ring can profoundly influence a compound's biological activity, metabolic stability, and toxicity profile. By systematically synthesizing and evaluating a diverse library of substituted anilines, researchers can elucidate critical structure-activity and structure-toxicity relationships. This data-driven approach, grounded in robust experimental protocols, empowers medicinal chemists to mitigate the risks associated with the aniline scaffold while harnessing its full therapeutic potential, ultimately paving the way for the development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. afit.edu [afit.edu]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-methoxyaniline hydrochloride
As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. Handling specialized reagents like 4-Chloro-2-methoxyaniline hydrochloride requires not just procedural knowledge, but a deep understanding of the chemical's nature and the rationale behind its handling protocols. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment: Understanding the Risks
This compound is a halogenated aromatic amine. This classification is critical as it dictates the specific disposal pathways required by regulatory bodies. According to the OSHA Hazard Communication Standard (29 CFR 1910.1200), this chemical is considered hazardous.[1] The primary risks involve harm if it is swallowed, comes into contact with skin, or is inhaled.[1]
The "hydrochloride" salt form typically means the compound is a solid, which can pose an inhalation risk if it becomes airborne dust. The core hazards are summarized below.
Table 1: Hazard Identification Summary
| Hazard Type | Classification | Precautionary Statement | Source |
|---|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful/Toxic | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection. P264: Wash skin thoroughly after handling. | [1][2] |
| Skin Irritation/Sensitization | Irritant/Sensitizer | H317: May cause an allergic skin reaction. P302+P352: IF ON SKIN: Wash with plenty of water. | [2] |
| Eye Irritation | Irritant | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |
| Carcinogenicity | Suspected Carcinogen | P201: Obtain special instructions before use. Some related chloroanilines are classified as possibly carcinogenic to humans (IARC Group 2B). | [5] |
| Aquatic Toxicity | Very toxic to aquatic life | P273: Avoid release to the environment. H410: Very toxic to aquatic life with long lasting effects. |[6] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all engineering controls are functioning and the correct PPE is worn. The causality is clear: proper containment and personal barriers are the first line of defense against exposure.
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure that safety showers and eyewash stations are unobstructed and readily accessible.[8]
-
Personal Protective Equipment (PPE) : The choice of PPE is dictated by the hazards identified above. A comprehensive checklist is provided in Table 2.
Table 2: Personal Protective Equipment (PPE) Checklist
| Body Part | Protection Required | Rationale & Standard |
|---|---|---|
| Hands | Nitrile or Viton gloves | Provides a chemical barrier against skin contact and absorption. Double gloving is recommended for spill cleanup.[9] |
| Eyes/Face | Chemical safety goggles and/or face shield | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166 to protect against splashes and dust.[1][8] |
| Body | Fully-buttoned lab coat | Prevents contamination of personal clothing. Fire-resistant and impervious clothing should be considered for larger quantities.[10] |
| Respiratory | NIOSH-approved respirator | Required if working outside a fume hood or if dust generation is unavoidable. Use a respirator with a particulate filter (conforming to EN 143) and an organic vapor cartridge.[4][11] |
Waste Segregation & Containerization: The Critical First Step
Proper segregation is the most important logistical step in hazardous waste management. Halogenated organic compounds cannot be mixed with non-halogenated waste. The reason for this is twofold:
-
Treatment Technology : Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen chloride).[6][12] Mixing it with non-halogenated waste contaminates the entire volume, making it all subject to this more complex and expensive disposal process.[13]
-
Regulatory Compliance : The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under specific waste codes.[14] Improper segregation can lead to significant compliance violations.
Waste Disposal Decision Workflow
The following diagram outlines the decision-making process for correctly segregating and containerizing waste streams containing this compound.
Caption: Decision workflow for proper waste segregation.
Step-by-Step Disposal Protocols
Follow these procedures based on the type of waste generated.
Protocol A: Disposal of Unused/Expired Pure Chemical
-
Do Not Open : Keep the chemical in its original, tightly sealed container.[9]
-
Inspect Container : Ensure the container is in good condition with a legible, intact label. If the label is damaged, create a new one with the full chemical name and CAS number (93-50-5).
-
Label for Disposal : Affix a "HAZARDOUS WASTE" label to the container.
-
Segregate : Place the container in a secondary containment bin designated for "Halogenated Organic Solid Waste."
-
Arrange Pickup : Transfer the container to your facility's satellite accumulation area and arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[15]
Protocol B: Disposal of Contaminated Labware & PPE (Solid Waste)
This includes items like gloves, weigh boats, paper towels, and pipette tips that have come into direct contact with the chemical.
-
Collect : Place all contaminated solid waste into a designated, compatible waste container. A heavy-duty polyethylene (HDPE) bag or a rigid, wide-mouth HDPE container is ideal.[16]
-
Label : The container must be clearly labeled "HAZARDOUS WASTE" and "Halogenated Organic Solid Waste." List "this compound" and any other chemicals present.
-
Seal : Keep the container sealed at all times except when adding waste.[15]
-
Store : Store the sealed container in the satellite accumulation area away from incompatible materials (e.g., strong acids, bases, oxidizing agents).[9]
Protocol C: Disposal of Spill Cleanup Residue
-
Containment : For small spills, use an inert absorbent material like vermiculite or sand to soak up the material. Do not use combustible materials like paper towels for the initial absorption of a large amount of solid.[9]
-
Collection : Carefully sweep or scoop the absorbed material and place it into a sealable, compatible container (e.g., HDPE bucket or jar).[1][8]
-
Decontaminate : Wipe the spill area with soap and water. The cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.
-
Label and Store : Seal the container, label it as "HAZARDOUS WASTE - Halogenated Spill Debris," list the contents, and store it for EHS pickup as described above.
Crucial Note on Drain Disposal : Under no circumstances should this compound or its solutions be disposed of down the drain.[9] Its classification as a substance very toxic to aquatic life means that even small amounts can cause significant environmental damage.[6]
Understanding the Final Disposal Technology
Trust in a protocol comes from understanding why it exists. For halogenated hazardous waste, the ultimate disposal method is typically high-temperature incineration in a specialized facility.[6][12]
-
Thermal Destruction : Incineration at temperatures exceeding 1,200°C breaks the strong carbon-halogen bonds, destroying the organic molecule.
-
Acid Gas Neutralization : The process generates hydrogen chloride (HCl) gas. To prevent its release, incinerators are equipped with "scrubbers" that use a caustic solution (like sodium hydroxide) to neutralize the HCl, converting it into salt and water.[12]
This complex, energy-intensive process is why proper waste segregation is not just a matter of compliance, but also of cost-management and environmental responsibility.[13] By following these guidelines, you ensure that this compound is managed safely from the benchtop to its final destruction, upholding the highest standards of scientific integrity and care.
References
- 1. fishersci.com [fishersci.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. 4-Chloro-2-methoxyaniline | 93-50-5 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. aarti-industries.com [aarti-industries.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-methoxyaniline Hydrochloride
As researchers and drug development professionals, our work necessitates the handling of potent, often novel chemical entities. 4-Chloro-2-methoxyaniline hydrochloride, a substituted aniline, falls into a category of compounds that demand our utmost respect and caution. Its structural relationship to other chloroanilines—compounds known for significant toxicity—requires us to adopt a handling protocol grounded in a proactive, rather than reactive, safety culture.
This guide moves beyond a simple checklist. It provides the essential, immediate safety and logistical information you need, explaining the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring protection for yourself, your colleagues, and your research.
Immediate Safety Briefing: Understanding the Core Risks
Before handling this compound, it is critical to understand that this compound and its relatives are associated with severe health risks. The primary hazards dictate our PPE strategy:
-
Acute Toxicity: Related chloroanilines are classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Exposure can lead to methemoglobinemia, a serious condition where the blood's ability to carry oxygen is reduced, causing symptoms like headache, dizziness, fatigue, and a characteristic blue tint to the skin and lips (cyanosis).[1][2] The onset of these symptoms can be dangerously delayed for 2 to 4 hours or more.[1]
-
Carcinogenicity Concerns: The International Agency for Research on Cancer (IARC) classifies related compounds like 4-chloro-o-toluidine as a probable human carcinogen (Group 2A) and o-anisidine as a possible human carcinogen (Group 2B).[3][4] The New Jersey Department of Health designates the similar 4-Chloro-2-Methyl Aniline as a probable human carcinogen, stating there may be no safe level of exposure.[2] Therefore, all contact should be minimized to the lowest possible level.
-
Skin and Respiratory Sensitization: This class of compounds can cause skin irritation, allergic skin reactions, and respiratory irritation.[5]
These risks underscore a critical principle: prevention of exposure is the only acceptable protocol. Engineering controls and personal protective equipment are not optional; they are essential components of the experimental design.
The Core PPE Protocol: A Head-to-Toe Defense
Your first line of defense is always engineering controls. All handling of this compound, especially the solid form, must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][6]
a. Respiratory Protection Due to the high toxicity and potential carcinogenicity, particularly when handling the powder, respiratory protection is mandatory.
-
Rationale: Fine powders can easily become airborne, bypassing other controls and leading to direct inhalation.
-
Minimum Requirement: An elastomeric half-mask respirator with P100 (HEPA) particulate filters.
-
Recommended for Higher Risk Tasks: For weighing larger quantities or in situations with a higher risk of dust generation, a Powered Air-Purifying Respirator (PAPR) provides a superior level of protection and comfort for extended use.
-
Compliance: All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[7][8]
b. Eye and Face Protection
-
Rationale: Protects against accidental splashes of solutions or airborne particles reaching the sensitive mucous membranes of the eyes.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles.[7][9] Standard safety glasses are not sufficient as they do not provide a seal against splashes and dust.
-
Recommended for Higher Risk Tasks: When handling larger volumes, performing vigorous mixing, or running reactions under pressure, a full-face shield should be worn over the chemical splash goggles.[7]
c. Hand Protection
-
Rationale: The skin is a primary route of exposure for this toxic compound.[1][2] Proper glove selection is critical to prevent dermal absorption.
-
Protocol: Double-gloving is mandatory.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A heavier-duty nitrile or neoprene glove.
-
-
Causality: Double-gloving provides redundancy. If the outer glove is contaminated or torn, the inner glove offers temporary protection while you retreat from the hazardous area to replace the outer glove safely. Always inspect gloves for any signs of degradation or puncture before use.[10] Change gloves immediately if you suspect contamination and after every two hours of continuous use.
d. Body Protection
-
Rationale: Protects skin from contamination by spills or airborne dust. Contaminated personal clothing can become a source of secondary exposure.[2]
-
Minimum Requirement: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[7]
-
Recommended for Higher Risk Tasks: For handling quantities greater than a few grams or during solution transfers, supplement the lab coat with a chemically resistant apron. For large-scale work, disposable chemical-resistant coveralls (e.g., Tyvek) should be worn.[11] Contaminated work clothing must not be allowed out of the workplace.[1]
e. Foot Protection
-
Rationale: Protects against spills and dropped items.
-
Requirement: Closed-toe, closed-heel shoes made of a non-porous material, such as leather or chemical-resistant polymers.[7][10] Fabric or mesh shoes are prohibited in the laboratory.
PPE Selection Matrix by Task
This table summarizes the required PPE for different laboratory operations involving this compound.
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Solid (<1g) | Half-mask respirator with P100 filters | Chemical splash goggles | Double nitrile gloves | Lab coat |
| Preparing Solutions | Half-mask respirator with P100 filters | Chemical splash goggles | Double nitrile gloves | Lab coat & Chem-resistant apron |
| Reaction Work-up / Large Scale (>5g) | PAPR or Self-Contained Breathing Apparatus (SCBA) | Face shield over chemical splash goggles | Double nitrile/neoprene gloves | Disposable chemical-resistant coveralls |
| Handling Waste & Decontamination | Half-mask respirator with P100 filters | Chemical splash goggles | Double heavy-duty nitrile gloves | Lab coat & Chem-resistant apron |
Operational Plans: Donning, Doffing, and Emergency Response
a. Step-by-Step PPE Donning and Doffing Sequence
Properly putting on and, more importantly, taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On):
-
Put on closed-toe shoes and appropriate lab attire.
-
Put on the inner pair of nitrile gloves.
-
Put on the lab coat or coveralls.
-
Put on the outer pair of chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
Put on chemical splash goggles and face shield (if required).
-
Perform a fit check and put on your respirator.
Doffing (Taking Off) - The Contaminated Zone Exit
-
In the Hood/Designated Area: Remove the outer, grossly contaminated gloves.
-
Exit the Immediate Work Area: Step back from the fume hood.
-
Remove the face shield (if used), touching only the back strap.
-
Remove the lab coat or coveralls, turning it inside out as you roll it off to contain contaminants.
-
Remove chemical splash goggles from the back.
-
Remove the respirator.
-
Remove the inner pair of gloves, peeling them off inside-out without touching the outer surface.
b. Emergency Plan: Spill Response Workflow
In the event of a spill, a clear and immediate plan is essential. All personnel working with this compound must be familiar with this procedure and the location of the lab's spill kits and emergency showers/eyewash stations.[2][9]
Caption: Workflow for Responding to a this compound Spill.
Disposal and Decontamination Plan
-
Waste: All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[1][12] Collect these materials in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Decontamination: Decontaminate non-disposable equipment and work surfaces according to your institution's approved procedures for toxic chemicals. This may involve washing with a specific solvent followed by soap and water. Ensure all cleaning materials are also disposed of as hazardous waste.
-
Regulations: All waste must be disposed of in strict accordance with local, state, and federal regulations.[1] Never mix this waste with other chemical waste streams unless explicitly permitted, and never dispose of it down the drain.[1]
By integrating this comprehensive PPE and handling strategy into your daily workflow, you build a robust barrier against the significant risks posed by this compound, ensuring that your valuable research can proceed without compromising safety.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nj.gov [nj.gov]
- 3. epa.gov [epa.gov]
- 4. 4-Chloro-o-toluidine - Wikipedia [en.wikipedia.org]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. hazmatschool.com [hazmatschool.com]
- 9. fishersci.com [fishersci.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
